Fmoc-Gly-Wang resin
説明
特性
IUPAC Name |
9H-fluoren-9-ylmethyl N-(2-oxoethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-10-9-18-17(20)21-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,10,16H,9,11H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTMQODRSDEGRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801347615 | |
| Record name | 9H-Fluoren-9-ylmethyl (2-oxoethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156939-62-7 | |
| Record name | 9H-Fluoren-9-ylmethyl (2-oxoethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (9H-fluoren-9-yl)methyl N-(2-oxoethyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-Gly-Wang Resin: Structure, Composition, and Application in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Gly-Wang resin is a foundational tool in the field of solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of synthetic peptides for research, therapeutic, and diagnostic applications. This pre-loaded resin serves as the solid support onto which peptide chains are assembled in a stepwise manner. Its design, based on the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy, allows for the synthesis of peptides with a C-terminal carboxylic acid. This guide provides a comprehensive overview of the structure, composition, and key quantitative parameters of this compound, along with detailed experimental protocols for its preparation and use.
Structure and Composition
This compound is a composite material, the structure of which can be broken down into three primary components: the solid support (resin matrix), the linker, and the pre-loaded, protected amino acid.
-
Resin Matrix: The solid support is typically composed of polystyrene (PS) beads cross-linked with divinylbenzene (DVB).[1][2] This cross-linking provides mechanical stability and insolubility in the organic solvents used during peptide synthesis.[2] The degree of cross-linking, commonly 1%, influences the swelling properties of the resin, which is crucial for reagent accessibility.[1]
-
Linker: The polystyrene matrix is functionalized with a 4-alkoxybenzyl alcohol linker, commonly known as the Wang linker.[3] This linker is attached to the polystyrene backbone and provides a hydroxyl group (-OH) for the esterification of the first amino acid. The key feature of the Wang linker is its acid lability; it is stable to the basic conditions used for Fmoc deprotection but can be cleaved by strong acids like trifluoroacetic acid (TFA) to release the final peptide with a C-terminal carboxylic acid.[3][4]
-
Pre-loaded Amino Acid (Fmoc-Glycine): In this compound, the first amino acid, glycine, is pre-attached to the Wang linker via an ester bond. The α-amino group of the glycine is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is removed at the beginning of each coupling cycle to allow for the addition of the next amino acid in the peptide sequence.
The generalized structure is depicted below:
Caption: Schematic of this compound components.
Quantitative Data
The physical and chemical properties of this compound are critical for its performance in SPPS. These parameters are typically provided by the manufacturer and should be considered when planning a peptide synthesis.
| Parameter | Typical Value Range | Significance |
| Loading (Substitution) | 0.3 - 0.8 mmol/g | Represents the amount of the first amino acid attached per gram of resin. Lower loading is often preferred for the synthesis of long or difficult peptide sequences to minimize steric hindrance.[5] |
| Mesh Size | 100 - 200 mesh or 200 - 400 mesh | Indicates the particle size of the resin beads. This affects solvent flow rates and reaction kinetics. 100-200 mesh is common for many applications. |
| Cross-linking | 1% DVB | The percentage of divinylbenzene used in the polystyrene polymerization. This determines the resin's swelling characteristics and mechanical stability. |
| Purity | Dipeptide content <0.5% | Indicates the quality of the pre-loaded resin, with low levels of dipeptide impurities ensuring a homogenous starting material.[5] |
Experimental Protocols
Protocol for Loading the First Amino Acid (Fmoc-Glycine) onto Wang Resin
While this compound is commercially available as a pre-loaded support, it is instructive to understand the process of attaching the first amino acid. The following is a general protocol for the esterification of Fmoc-glycine to Wang resin.
Materials:
-
Wang Resin
-
Fmoc-Glycine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
1-Hydroxybenzotriazole (HOBt) (optional, to suppress racemization)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Acetic Anhydride
-
Pyridine or N,N-Diisopropylethylamine (DIPEA)
-
Methanol
Procedure:
-
Resin Swelling: Swell the Wang resin in a 9:1 (v/v) mixture of DCM/DMF (approximately 15 mL per gram of resin) for 1-2 hours in a reaction vessel.
-
Reagent Preparation: In a separate flask, dissolve 2.0 equivalents of Fmoc-Glycine (relative to the resin loading capacity) in a minimal amount of DMF. If using, add 2.0 equivalents of HOBt and stir until dissolved.
-
Activation and Coupling:
-
Add the dissolved Fmoc-Glycine solution to the swollen resin.
-
Cool the reaction vessel in an ice bath.
-
Add 2.0 equivalents of DCC or DIC to the resin suspension.
-
Add a catalytic amount of DMAP (0.1 equivalents).
-
Agitate the mixture at room temperature for 4-12 hours.
-
-
Washing: Filter the resin and wash thoroughly with DMF (3 times), DCM (3 times), and Methanol (3 times).
-
Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (5 equivalents) and pyridine or DIPEA (5 equivalents) in DCM for 1 hour.
-
Final Washing and Drying: Wash the resin as in step 4 and dry under vacuum to a constant weight.
-
Loading Determination: The substitution level can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed sample of the dried resin with a 20% piperidine in DMF solution and measuring the absorbance of the dibenzofulvene-piperidine adduct.
Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound
The following is a generalized protocol for one cycle of amino acid addition in SPPS. This cycle is repeated for each amino acid in the desired peptide sequence.
Materials:
-
This compound
-
Fmoc-protected amino acids
-
Deprotection Solution: 20% (v/v) piperidine in DMF.
-
Coupling Reagents: A suitable coupling reagent system, for example:
-
HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) / HOBt / DIPEA in DMF.
-
DIC / HOBt in DMF.
-
-
DMF (peptide synthesis grade)
-
DCM
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS). The composition may vary depending on the amino acid composition of the peptide.
-
Cold diethyl ether
SPPS Workflow Diagram:
Caption: Solid-Phase Peptide Synthesis (SPPS) Cycle.
Procedure:
-
Resin Swelling: Place the this compound in a reaction vessel and swell in DMF for at least 1 hour.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate the mixture for 3-5 minutes.
-
Drain the solution.
-
Repeat the addition of the deprotection solution and agitate for another 10-15 minutes.
-
-
Washing: Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (3-4 equivalents relative to the resin loading), a coupling agent (e.g., HBTU, 3-4 equivalents), and an activator (e.g., HOBt, 3-4 equivalents) in DMF.
-
Add a base (e.g., DIPEA, 6-8 equivalents) to the amino acid solution and mix briefly.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform one last Fmoc deprotection (step 2) to remove the N-terminal Fmoc group.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
-
Purification: The crude peptide can then be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
This compound is a robust and versatile solid support for the synthesis of peptides with a C-terminal carboxylic acid. Its well-defined structure and predictable chemical properties have made it a staple in both academic and industrial laboratories. A thorough understanding of its composition, quantitative parameters, and the associated experimental protocols is essential for the successful synthesis of high-quality peptides. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their drug development and scientific research endeavors.
References
The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to the Role of Glycine in Fmoc-Gly-Wang Resin
For Researchers, Scientists, and Drug Development Professionals
In the landscape of solid-phase peptide synthesis (SPPS), a technique that has revolutionized the creation of custom peptides for research, diagnostics, and therapeutics, the choice of the solid support is a critical determinant of success. Among the various options, Fmoc-Gly-Wang resin has established itself as a cornerstone, particularly for syntheses employing the widely adopted 9-fluorenylmethoxycarbonyl (Fmoc) strategy. This technical guide provides a comprehensive exploration of the pivotal role of the pre-loaded glycine on Wang resin, offering detailed experimental protocols, quantitative data, and visual representations of the underlying chemical processes.
The Anatomy of this compound: A Structural Overview
This compound is a specialized solid support designed for the synthesis of peptides with a C-terminal glycine residue. Its structure consists of three key components:
-
The Solid Support: Typically, this is a polystyrene matrix cross-linked with 1% divinylbenzene (DVB). This provides the necessary mechanical and chemical stability to withstand the rigors of the multiple steps in peptide synthesis.
-
The Linker: The Wang linker, a 4-alkoxybenzyl alcohol moiety, serves as the anchor between the solid support and the nascent peptide chain. This linker is specifically designed to be stable to the basic conditions required for Fmoc deprotection but labile to strong acidic conditions, allowing for the final cleavage of the synthesized peptide.
-
The Pre-loaded Amino Acid: The initial amino acid, in this case, glycine, is pre-attached to the Wang linker. The α-amino group of the glycine is protected by the base-labile Fmoc group.
The presence of the pre-loaded glycine simplifies the initiation of peptide synthesis, saving researchers a crucial and sometimes problematic first loading step. Glycine, being the simplest amino acid with no side chain, offers steric advantages and minimizes potential side reactions during the initial attachment to the resin.
Quantitative Characteristics of this compound
The performance of this compound is defined by several key quantitative parameters. Understanding these is crucial for optimizing synthesis protocols and ensuring high-quality peptide production.
| Parameter | Typical Value Range | Significance |
| Loading Capacity | 0.2 - 0.8 mmol/g | Defines the number of peptide chains that can be synthesized per gram of resin. Lower loading is often preferred for long or difficult sequences to minimize steric hindrance. |
| Mesh Size | 100 - 200 or 200 - 400 | Affects solvent diffusion and reaction kinetics. The choice depends on the synthesis scale and reactor type. |
| Dipeptide Content | < 0.5% | A low dipeptide content indicates high purity of the initial loading, preventing the formation of deletion sequences. |
| Enantiomeric Purity | > 99.5% | Ensures that the stereochemistry of the C-terminal glycine is preserved during resin preparation, which is critical for the biological activity of the final peptide. |
Table 1: Key Quantitative Specifications of this compound.
The Central Role of Glycine in the Solid-Phase Peptide Synthesis Workflow
The use of this compound streamlines the SPPS process. The general workflow involves a cyclical series of deprotection, washing, coupling, and washing steps.
An In-depth Technical Guide to Fmoc-Gly-Wang Resin: Properties, Specifications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Fmoc-Gly-Wang resin is a cornerstone of solid-phase peptide synthesis (SPPS), serving as a reliable and versatile solid support for the production of C-terminal glycine peptides. Its well-defined properties and consistent performance make it an essential tool in academic research, drug discovery, and process development. This technical guide provides a comprehensive overview of the core properties, specifications, and key experimental protocols associated with this compound.
Core Properties and Specifications
This compound is a pre-loaded resin, meaning the first amino acid, in this case, glycine protected with a fluorenylmethyloxycarbonyl (Fmoc) group, is already attached to the Wang linker, which is itself bound to a polystyrene bead. This pre-loading simplifies the initial steps of peptide synthesis. The underlying matrix is typically composed of 1% divinylbenzene (DVB) cross-linked polystyrene, which provides a balance of mechanical stability and the ability to swell in appropriate solvents, a critical factor for efficient reagent diffusion during synthesis.
The key specifications for this compound from various commercial suppliers are summarized below, providing a comparative overview for procurement and experimental design.
| Property | Specification Range | Notes |
| Loading Capacity | 0.2 - 0.8 mmol/g | Represents the amount of the first amino acid (Glycine) attached per gram of resin.[1][2][3][4][5][6][7][8] |
| Particle Size | 100 - 200 mesh (74 - 149 µm), 200 - 400 mesh (37 - 74 µm) | Affects diffusion rates and reaction kinetics. Smaller particles offer a higher surface area.[2][3][4][6][7] |
| Matrix Composition | Polystyrene cross-linked with 1% Divinylbenzene (DVB) | Provides good swelling characteristics in common SPPS solvents.[3][4] |
| Appearance | Off-white to pale yellow beads | Visual indicator of resin quality.[2] |
| Linker | Wang Linker (p-alkoxybenzyl alcohol) | Acid-labile linker allowing for cleavage of the peptide acid from the resin.[9][10] |
| N-terminal Protection | 9-Fluorenylmethyloxycarbonyl (Fmoc) | Base-labile protecting group, enabling orthogonal deprotection strategy in SPPS.[11] |
| Storage Conditions | 2 - 8°C | Recommended for maintaining resin stability and preventing degradation.[3] |
Experimental Protocols
Accurate characterization of this compound is crucial for reproducible and successful peptide synthesis. The following sections detail the standard experimental protocols for determining key resin properties.
Determination of Resin Loading Capacity
The loading capacity of the resin is a critical parameter for calculating the stoichiometry of reagents in subsequent synthesis steps. A common and reliable method for its determination is UV-Vis spectrophotometry, which measures the amount of the Fmoc group cleaved from a known mass of resin.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of dry this compound into a small, sealable vessel.
-
Fmoc Cleavage: Add a precise volume (e.g., 1.0 mL) of a 20% piperidine in dimethylformamide (DMF) solution to the resin.
-
Incubation: Agitate the mixture at room temperature for a minimum of 30 minutes to ensure complete cleavage of the Fmoc group.
-
Dilution: Carefully take a known aliquot (e.g., 100 µL) of the supernatant and dilute it with a precise volume of DMF (e.g., 10 mL) to bring the absorbance into the linear range of the spectrophotometer.
-
Spectrophotometric Measurement: Measure the absorbance of the diluted solution at approximately 301 nm against a blank of 20% piperidine in DMF diluted in the same manner.
-
Calculation: The loading (L) in mmol/g can be calculated using the Beer-Lambert law:
L (mmol/g) = (Absorbance × Dilution Factor × Volume of Piperidine Solution [mL]) / (ε × mass of resin [g] × path length [cm])
Where ε (extinction coefficient) for the dibenfulvene-piperidine adduct is approximately 7800 L mol⁻¹ cm⁻¹.
Measurement of Resin Swelling
Resin swelling is a crucial indicator of the accessibility of the reactive sites within the polymer matrix to reagents and solvents. Inadequate swelling can lead to incomplete reactions and lower peptide purity.
Methodology:
-
Initial Volume Measurement: Place a known mass (e.g., 100 mg) of dry resin into a graduated glass syringe or a small graduated cylinder. Gently tap the container to get a consistent packing of the beads and record the initial volume.
-
Solvent Addition: Add a sufficient volume of the desired solvent (e.g., Dichloromethane (DCM) or DMF) to fully immerse the resin.
-
Equilibration: Allow the resin to swell for at least 30-60 minutes, agitating periodically to ensure all beads are wetted and to release any trapped air bubbles.
-
Final Volume Measurement: After the swelling has equilibrated, allow the resin to settle and record the final volume.
-
Calculation: The swelling ratio is typically expressed as the final volume per gram of dry resin (mL/g).
Swelling (mL/g) = (Final Volume [mL] - Initial Volume [mL]) / mass of resin [g]
A good swelling solvent for polystyrene-based resins typically yields a swelling volume of 4-6 mL/g.[12]
Particle Size Analysis
The particle size distribution of the resin beads influences the kinetics of the synthesis and the filtration properties of the resin. While manual sieving can provide a general range, more precise methods are often employed.
Methodology:
Laser diffraction is a widely used technique for determining the particle size distribution of polymer beads.
-
Sample Preparation: A small, representative sample of the dry resin is suspended in a suitable dispersant (a liquid in which the resin is insoluble and does not swell significantly).
-
Analysis: The suspension is circulated through the measurement cell of a laser diffraction instrument. A laser beam is passed through the sample, and the scattered light pattern is detected by a series of detectors at various angles.
-
Data Processing: The instrument's software analyzes the scattering pattern to calculate the particle size distribution based on the principles of Mie or Fraunhofer theory. The results are typically presented as a histogram or a cumulative distribution curve, providing information on the mean particle size and the breadth of the distribution.
Visualizing Workflows and Structures
Diagrams are invaluable for understanding the chemical structures and processes involved in using this compound.
Caption: Chemical structure of this compound.
Caption: Experimental workflow for loading capacity determination.
Caption: The cycle of Fmoc solid-phase peptide synthesis.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 8. This compound (LL) [cem.com]
- 9. This compound (100-200 mesh) | C32H29NO5 | CID 3378602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Fmoc-Gly Wang Resin LL [rapp-polymere.com]
- 11. Swelling Volumes of Polystyrene, TentaGel® and HypoGel® Resins [rapp-polymere.com]
- 12. web.mit.edu [web.mit.edu]
An In-Depth Technical Guide to the Core Principles of Fmoc-Gly-Wang Resin in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles underpinning the use of Fmoc-Gly-Wang resin in Solid-Phase Peptide Synthesis (SPPS). It is designed to serve as a technical resource for professionals in the fields of chemical biology, drug discovery, and peptide manufacturing. The content herein details the chemical foundations of the Fmoc/tBu strategy, focusing on the integral roles of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, the glycine spacer, and the acid-labile Wang linker.
Introduction to Fmoc-SPPS and the Wang Resin
Solid-Phase Peptide Synthesis (SPPS), a cornerstone of modern peptide chemistry, facilitates the stepwise assembly of amino acids into a desired peptide sequence on an insoluble polymeric support.[1] The Fmoc/tBu (tert-butyl) strategy is a widely adopted approach due to its use of a base-labile Nα-protecting group (Fmoc), which allows for orthogonal protection in conjunction with acid-labile side-chain protecting groups.[2]
This compound is a popular and versatile solid support for the synthesis of peptides with a C-terminal carboxylic acid.[3] It consists of a polystyrene core cross-linked with divinylbenzene, functionalized with a p-alkoxybenzyl alcohol linker (the Wang linker), to which the first amino acid, in this case, glycine (Gly), is pre-attached.[][5]
Core Components and Their Functions:
-
Polystyrene Resin: Provides an insoluble and mechanically stable support that allows for easy filtration and washing to remove excess reagents and byproducts.[]
-
Wang Linker: A 4-hydroxybenzyl alcohol moiety that forms an ester bond with the C-terminus of the first amino acid. This linkage is stable to the basic conditions used for Fmoc deprotection but is readily cleaved by moderate to strong acids, such as trifluoroacetic acid (TFA), to release the final peptide with a free C-terminal carboxyl group.[5][6]
-
Glycine (Gly) Spacer: The pre-loaded glycine serves as the first amino acid of the peptide chain. Using a pre-loaded resin simplifies the initial loading step, which can sometimes be challenging.
-
Fmoc Protecting Group: A base-labile protecting group for the α-amino group of the amino acid. Its removal is a critical step in each cycle of peptide elongation.[7][8]
The SPPS Cycle with this compound
The synthesis of a peptide on this compound proceeds in a cyclical manner, with each cycle consisting of deprotection, washing, coupling, and further washing steps.[1]
Resin Swelling
Prior to initiating the synthesis, the resin must be swollen in a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM). This process increases the volume of the resin beads and improves the accessibility of the reactive sites within the polymer matrix.[9]
Fmoc Deprotection
The removal of the Fmoc group from the N-terminus of the growing peptide chain is essential to expose the free amine for the subsequent coupling reaction. This is achieved by treating the resin with a mild base, most commonly a 20-50% solution of piperidine in DMF.[6][10] The deprotection mechanism is a β-elimination reaction. A base abstracts the acidic proton on the fluorenyl ring system, leading to the formation of a dibenzofulvene (DBF) intermediate and carbon dioxide.[11] The piperidine then acts as a scavenger, reacting with the electrophilic DBF to form a stable adduct, thus preventing unwanted side reactions.[11][12]
Washing
Thorough washing of the resin after deprotection is crucial to completely remove the piperidine and the dibenzofulvene-piperidine adduct.[1] This prevents interference with the subsequent coupling step. Common washing solvents include DMF and DCM.
Amino Acid Coupling
In the coupling step, the next Fmoc-protected amino acid is added to the growing peptide chain. The carboxylic acid of the incoming amino acid must first be activated to facilitate the formation of a stable amide (peptide) bond with the free N-terminal amine of the resin-bound peptide.[13]
A variety of coupling reagents are available, which can be broadly categorized as carbodiimides (e.g., DIC), phosphonium salts (e.g., PyBOP), and aminium/uronium salts (e.g., HBTU, HATU).[][14] These reagents, often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure to enhance efficiency and suppress racemization, convert the carboxylic acid into a more reactive species.[15]
Final Washing
Following the coupling reaction, the resin is washed again to remove excess activated amino acid, coupling reagents, and byproducts.[1] This ensures that the subsequent deprotection step proceeds cleanly.
This cycle of deprotection, washing, coupling, and washing is repeated for each amino acid in the desired peptide sequence.
Cleavage of the Peptide from the Wang Resin
Once the peptide chain has been fully assembled, the final step is to cleave the peptide from the Wang resin and simultaneously remove the acid-labile side-chain protecting groups. This is typically achieved by treating the peptide-resin with a strong acid, most commonly trifluoroacetic acid (TFA).[3]
A "cleavage cocktail" is often employed, which consists of TFA and a mixture of scavengers. These scavengers are crucial for trapping the reactive cationic species generated during the removal of the side-chain protecting groups, thereby preventing unwanted side reactions with sensitive amino acid residues such as tryptophan, methionine, and cysteine.[16] Common scavengers include water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT).
The crude peptide is then typically precipitated from the cleavage mixture by the addition of cold diethyl ether, collected by centrifugation, and dried.
Quantitative Data in SPPS with this compound
The efficiency and success of SPPS are often evaluated based on several quantitative parameters. The following table summarizes typical values for SPPS performed on this compound.
| Parameter | Typical Value(s) | Notes |
| Resin Loading Capacity | 0.3 - 0.8 mmol/g | This is a standard loading range.[10] Low-loading resins (e.g., 0.25-0.40 mmol/g) are also available and are often preferred for the synthesis of long or difficult peptide sequences.[11] |
| Coupling Efficiency | > 99% | High coupling efficiency at each step is critical for the synthesis of long peptides.[6] The choice of coupling reagent can influence the efficiency, with reagents like HATU often providing very high yields (>99.5%) for hindered couplings.[15] |
| Fmoc Deprotection Time | 5 - 20 minutes | Typically performed with 20-50% piperidine in DMF.[6] The reaction is generally rapid. |
| Coupling Reaction Time | 20 - 120 minutes | Varies depending on the amino acids being coupled and the coupling reagent used.[15] |
| Cleavage Time | 1 - 4 hours | Dependent on the peptide sequence and the specific cleavage cocktail used. Typically performed with a TFA-based cocktail at room temperature.[3] |
| Final Peptide Yield | Variable | Highly dependent on the length and sequence of the peptide, as well as the efficiency of each step. Premature cleavage from the resin and incomplete reactions can lower the overall yield. |
Experimental Protocols
The following are generalized protocols for the key steps in SPPS using this compound. These should be considered as a starting point and may require optimization for specific peptide sequences.
Resin Swelling
-
Place the desired amount of this compound in a suitable reaction vessel.
-
Add sufficient DMF to cover the resin (approximately 10-15 mL per gram of resin).
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
-
Drain the solvent.
Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF to the swollen resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times).
Amino Acid Coupling (using HBTU/DIPEA)
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading), HBTU (3-5 equivalents), and HOBt (3-5 equivalents, optional) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 30-60 minutes at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).
-
(Optional) Perform a ninhydrin (Kaiser) test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
Peptide Cleavage and Precipitation
-
After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum.
-
Prepare the cleavage cocktail. A common cocktail is TFA/TIS/Water (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Add the combined filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether 2-3 times.
-
Dry the crude peptide under vacuum.
Visualizations of Key Processes
The following diagrams, generated using the DOT language, illustrate the key chemical transformations and workflows in SPPS using this compound.
Caption: Chemical structure of this compound.
Caption: The cyclical workflow of Solid-Phase Peptide Synthesis.
Caption: The final cleavage and precipitation of the synthesized peptide.
References
- 1. peptide.com [peptide.com]
- 2. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 3. researchgate.net [researchgate.net]
- 5. chembk.com [chembk.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. apexbt.com [apexbt.com]
- 8. This compound (LL) [cem.com]
- 9. This compound [chemicalbook.com]
- 10. chempep.com [chempep.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. chemimpex.com [chemimpex.com]
- 15. This compound | Matrix Innovation [matrix-innovation.com]
- 16. chempep.com [chempep.com]
Fmoc-Gly-Wang resin CAS number and chemical information
An In-depth Technical Guide to Fmoc-Gly-Wang Resin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of this compound, a foundational tool in solid-phase peptide synthesis (SPPS). It covers its chemical and physical properties, applications, and detailed experimental protocols.
Core Chemical and Physical Properties
This compound is a widely used solid support for the synthesis of peptides with a C-terminal carboxylic acid.[1][2][3] It consists of a polystyrene backbone cross-linked with divinylbenzene, functionalized with a p-alkoxybenzyl alcohol linker (Wang linker), to which Fmoc-protected glycine is attached.[2][4] This pre-loading is advantageous as the initial attachment of the first amino acid to the resin can be a challenging and side-reaction-prone step.[4][5]
Table 1: Chemical Information
| Property | Value |
| CAS Number | 302912-51-2[6] |
| Molecular Formula (Monomeric Unit) | C32H29NO5[6] |
| Molecular Weight (Monomeric Unit) | 507.6 g/mol [6] |
Table 2: Physical and Technical Specifications
| Property | Value |
| Appearance | White solid or pale yellow beads[7] |
| Substitution Level (Loading) | Typically 0.3 - 0.8 mmol/g[8] |
| Mesh Size | Commonly 100-200 mesh or 200-400 mesh[4][6] |
| Solubility | Insoluble in common organic solvents, but swells in solvents like DMF and DCM[2][9] |
Applications in Peptide Synthesis
This compound is a standard support for Fmoc-based solid-phase peptide synthesis.[1][10] Its key advantages include:
-
Mild Cleavage Conditions: The final peptide can be cleaved from the resin using moderately acidic conditions, typically with trifluoroacetic acid (TFA), which helps in preserving the integrity of sensitive peptide modifications.[1][2]
-
Compatibility: It is compatible with a wide range of solvents and reagents commonly used in Fmoc SPPS, including DMF, DCM, and NMP.[2]
-
Versatility: Suitable for the synthesis of a variety of peptides requiring a free C-terminal carboxyl group.[2]
Safety, Storage, and Handling
Table 3: Safety and Storage Information
| Category | Recommendation |
| Storage | Store at 4°C in a dry environment.[8] |
| Stability | Stable under recommended storage conditions.[7] |
| Handling | Standard laboratory safety practices should be followed. |
Experimental Protocols
The following are generalized protocols for the key steps in solid-phase peptide synthesis using this compound.
Resin Swelling
Before starting the synthesis, the resin must be swollen to allow for efficient diffusion of reagents.
-
Place the desired amount of this compound in a reaction vessel.
-
Add N,N-Dimethylformamide (DMF) to cover the resin.
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[9][11]
-
Drain the DMF.
Fmoc Deprotection
This step removes the Fmoc protecting group from the N-terminus of the glycine.
-
Add a solution of 20% piperidine in DMF to the swollen resin.[9][12][13]
-
Agitate the mixture for 5-10 minutes at room temperature.[11]
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.[11]
-
Wash the resin thoroughly with DMF (3-6 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[9][12]
Amino Acid Coupling
This step involves the formation of a peptide bond between the free amine on the resin-bound glycine and the next Fmoc-protected amino acid.
-
In a separate vial, dissolve the next Fmoc-amino acid (3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU, or DIC/Oxyma) in DMF.[9][11][12]
-
Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the activation solution and mix for 1-5 minutes.[9][11]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.[9]
-
Drain the coupling solution.
-
Wash the resin with DMF and Dichloromethane (DCM) to remove excess reagents and by-products.[9]
These deprotection and coupling steps are repeated for each subsequent amino acid in the peptide sequence.
Cleavage of the Peptide from the Resin
Once the peptide chain is fully assembled, it is cleaved from the Wang resin.
-
After the final coupling and deprotection steps, wash the peptide-resin thoroughly with DCM and dry it under vacuum.[14]
-
Prepare a cleavage cocktail. A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[15] Scavengers like TIS are crucial to prevent side reactions with sensitive amino acid residues.[15]
-
Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 1.5 to 2 hours with occasional swirling.[1][16]
-
Filter the resin and collect the filtrate containing the cleaved peptide.[16]
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.[16]
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.[11][16]
-
Collect the precipitated peptide by centrifugation or filtration.[11]
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.[11]
-
The crude peptide can then be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[11]
Workflow and Pathway Visualization
The following diagrams illustrate the key processes in solid-phase peptide synthesis using this compound.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Mechanism of Fmoc deprotection by piperidine.
References
- 1. peptide.com [peptide.com]
- 2. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Fmoc-AA-Wang Resins - CD Bioparticles [cd-bioparticles.com]
- 5. biotage.com [biotage.com]
- 6. This compound (100-200 mesh) | C32H29NO5 | CID 3378602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. apexbt.com [apexbt.com]
- 9. benchchem.com [benchchem.com]
- 10. Fmoc-Gly Wang Resin [rapp-polymere.com]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 16. peptide.com [peptide.com]
Introduction to Solid-Phase Peptide Synthesis and the Role of Wang Resin
An In-depth Technical Guide to Solid-Phase Peptide Synthesis Using Wang Resins
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient and automated synthesis of peptides.[1][2][3] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer support, known as a resin.[1][3] The key advantage of SPPS is the ability to remove excess reagents and soluble by-products by simple filtration and washing, which greatly simplifies the purification process.[1][2]
Among the various solid supports available, Wang resin is one of the most widely used for the synthesis of peptides with a C-terminal carboxylic acid using the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.[1][4][5][6] Developed by S. S. Wang in 1973, it consists of a polystyrene core cross-linked with divinylbenzene, providing chemical and mechanical stability.[1][6] Its defining feature is the 4-alkoxybenzyl alcohol linker, which forms an acid-labile ester bond with the first amino acid.[1][7] This linkage is stable throughout the synthesis cycles but can be readily cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA), to release the final peptide.[4][6]
Core Principles of Fmoc SPPS on Wang Resin
The synthesis of a peptide on Wang resin follows a cyclical process, with each cycle extending the peptide chain by one amino acid. The entire process can be broken down into four key stages:
-
Loading: The C-terminal Fmoc-protected amino acid is covalently attached to the hydroxyl groups of the Wang resin.
-
Deprotection: The N-terminal Fmoc protecting group is removed from the attached amino acid, exposing a free amine.
-
Coupling: The next Fmoc-protected amino acid is activated and coupled to the free amine of the resin-bound amino acid, forming a peptide bond.
-
Cleavage: Once the desired peptide sequence is assembled, it is cleaved from the resin, and the side-chain protecting groups are simultaneously removed.
Data Presentation: Key Parameters and Reagents
Quantitative data is crucial for reproducible and successful peptide synthesis. The following tables summarize the key properties of Wang resin and the common reagents used in the SPPS workflow.
Table 1: Typical Properties of Wang Resin
| Property | Description |
| Polymer Matrix | Polystyrene cross-linked with 1-2% divinylbenzene.[1][6] |
| Linker Type | 4-Alkoxybenzyl alcohol.[1][7] |
| Functional Group | Hydroxyl (-OH). |
| Typical Loading | 0.4 - 1.2 mmol/g. |
| Cleavage Condition | Mildly acidic, typically 50-95% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[4] |
| Resulting C-Terminus | Carboxylic acid (-COOH).[6] |
| Particle Size | 100-200 mesh or 200-400 mesh.[6] |
Table 2: Common Reagents in Fmoc SPPS on Wang Resin
| Reagent | Function | Typical Excess (vs. Resin Loading) |
| Piperidine | Fmoc deprotection agent.[8] | 20% (v/v) solution in DMF.[8] |
| Fmoc-Amino Acids | Building blocks for the peptide chain. | 2 - 5 equivalents.[2][9] |
| DIC (N,N'-Diisopropylcarbodiimide) | Carbodiimide coupling agent for loading and chain elongation.[4][6] | 2 - 4 equivalents.[9] |
| HOBt (Hydroxybenzotriazole) | Coupling additive to suppress racemization and improve efficiency.[4][9] | 2 - 4 equivalents.[9] |
| HBTU/HATU | Benzotriazole-based coupling activators for chain elongation.[10] | 2 - 4 equivalents.[2] |
| DIPEA (N,N-Diisopropylethylamine) | Non-nucleophilic base for amino acid activation and neutralization.[2][9] | 4 - 8 equivalents.[2] |
| DMAP (4-Dimethylaminopyridine) | Catalyst for loading the first amino acid.[4][9] | 0.1 equivalents.[4][9] |
| Acetic Anhydride | Capping agent to block unreacted hydroxyl groups.[9] | 2 equivalents.[9] |
| TFA (Trifluoroacetic Acid) | Cleavage reagent to release the peptide from the resin.[4][11] | 50-95% (v/v) solution.[4] |
| TIS (Triisopropylsilane) | Scavenger to protect against side reactions during cleavage. | 2.5 - 5% (v/v) |
| H₂O | Scavenger. | 2.5 - 5% (v/v) |
| EDT (Ethanedithiol) | Scavenger, particularly for peptides containing cysteine. | 2.5% (v/v) |
Visualizing the SPPS Workflow
Diagrams created using the DOT language provide a clear visual representation of the chemical processes and workflows involved in SPPS.
Experimental Protocols
The following protocols provide detailed methodologies for the key stages of SPPS using Wang resin.
Protocol 1: Attachment of the First Fmoc-Amino Acid to Wang Resin (DIC/HOBt Method)
This protocol describes the esterification of the first amino acid to the resin.
-
Resin Swelling: Swell 1.0 g of Wang resin (e.g., 0.8 mmol/g loading) in a 9:1 (v/v) mixture of Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) (approx. 15 mL) for 1 hour in a reaction vessel with gentle agitation.[4]
-
Reagent Preparation: In a separate flask, dissolve 2.0 equivalents of the Fmoc-amino acid (relative to the resin loading, e.g., 1.6 mmol) and 2.0 equivalents of HOBt in a minimal amount of DMF.[12]
-
Activation and Coupling:
-
Drain the solvent from the swollen resin.
-
Add the dissolved amino acid/HOBt solution to the resin.
-
Add 2.0 equivalents of DIC to the resin suspension.
-
Add a catalytic amount of DMAP (0.1 equivalents).[12]
-
-
Reaction: Agitate the mixture at room temperature for 12-24 hours.
-
Capping: To block any unreacted hydroxyl groups, drain the reaction mixture and add a solution of acetic anhydride (2 eq) and DIPEA (2 eq) in DCM. Agitate for 30-60 minutes.[9]
-
Washing: Filter the resin and wash it sequentially with DMF (3x), DCM (3x), and Methanol (3x).
-
Drying: Dry the resin under vacuum.
-
Quantification: Determine the final loading (substitution level) of the resin using the spectrophotometric method described in Protocol 4.
Protocol 2: Standard Deprotection and Coupling Cycle
This protocol outlines the steps to add one amino acid to the growing peptide chain.
-
Fmoc Deprotection:
-
Washing: Wash the resin thoroughly with DMF (5-6 times) to ensure complete removal of piperidine.[8]
-
Amino Acid Coupling:
-
Washing: Wash the resin with DMF (3x) and DCM (3x).[8]
-
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).
Repeat this cycle for each amino acid in the sequence.
Protocol 3: Peptide Cleavage from Wang Resin and Precipitation
This protocol details the final release of the synthesized peptide from the solid support.
-
Final Deprotection: Perform a final Fmoc deprotection cycle as described in Protocol 2 to remove the N-terminal Fmoc group.
-
Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry it thoroughly under vacuum.[8]
-
Cleavage Reaction:
-
Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% H₂O, and 2.5% Triisopropylsilane (TIS). Note: The composition may vary depending on the peptide sequence (e.g., adding ethanedithiol for cysteine-containing peptides).
-
Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).
-
-
Peptide Isolation:
-
Precipitation:
-
Collection and Purification:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether, wash the peptide pellet with more cold ether, and centrifuge again.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
The peptide can then be purified, typically by reverse-phase HPLC.
-
Protocol 4: Spectrophotometric Quantification of Resin Loading
This method determines the amount of the first amino acid successfully coupled to the resin.[13]
-
Sample Preparation: Accurately weigh a small amount (5-10 mg) of the dry, Fmoc-loaded resin into a vial.
-
Fmoc Cleavage: Add a precise volume (e.g., 1.0 mL) of 20% piperidine in DMF to the resin. Agitate for 30 minutes to ensure complete cleavage of the Fmoc group.[13]
-
Dilution: Centrifuge the sample to settle the resin. Carefully take a small, known volume of the supernatant (e.g., 100 µL) and dilute it with a known volume of DMF (e.g., into 10 mL).[9]
-
Measurement: Measure the absorbance of the diluted solution at ~301 nm using a UV spectrophotometer, with DMF as the blank.[13]
-
Calculation: Calculate the resin loading (S) in mmol/g using the Beer-Lambert law:
S (mmol/g) = (A × V_d) / (ε × w × V_a × l)
Where:
-
A = Absorbance at 301 nm
-
V_d = Total volume of the diluted sample (mL)
-
ε = Molar extinction coefficient of the Fmoc-piperidine adduct (~7800 L·mol⁻¹·cm⁻¹)
-
w = Weight of the resin sample (mg)
-
V_a = Volume of the aliquot taken for dilution (mL)
-
l = Path length of the cuvette (cm), typically 1 cm.
-
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. peptide.com [peptide.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. peptideweb.com [peptideweb.com]
- 10. nbinno.com [nbinno.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. biotage.com [biotage.com]
An In-depth Technical Guide to Fmoc Protecting Group Chemistry
For researchers, scientists, and drug development professionals, a deep understanding of 9-fluorenylmethoxycarbonyl (Fmoc) protecting group chemistry is fundamental to the successful synthesis of peptides. This guide provides a comprehensive overview of the core principles, experimental protocols, and critical considerations in utilizing Fmoc chemistry for solid-phase peptide synthesis (SPPS).
Core Principles of Fmoc Chemistry
The Fmoc group is an amine protecting group that is stable under acidic conditions but readily cleaved by a mild base, typically a secondary amine like piperidine.[1][2] This orthogonality to acid-labile side-chain protecting groups forms the cornerstone of the most widely used strategy in modern SPPS.[1][3]
The synthesis cycle in Fmoc-SPPS involves the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to a solid support (resin). Each cycle consists of two main steps:
-
Fmoc Deprotection: The removal of the Fmoc group from the N-terminal amino acid of the resin-bound peptide, exposing a free amine for the next coupling step.[4][5]
-
Amino Acid Coupling: The activation of the carboxyl group of the incoming Fmoc-amino acid and its subsequent reaction with the free amine on the peptide chain to form a new peptide bond.[6]
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed, typically with a strong acid cocktail like trifluoroacetic acid (TFA).[5][7]
The Chemistry of Fmoc Protection and Deprotection
Protection: The Fmoc group is typically introduced onto the α-amino group of an amino acid by reacting it with Fmoc-chloride (Fmoc-Cl) or, more commonly, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[1][8] Fmoc-OSu is often preferred as it minimizes the formation of dipeptide byproducts.[1] The reaction is typically carried out in a solvent mixture such as dioxane/water or THF/aqueous NaHCO3.[8]
Deprotection Mechanism: The lability of the Fmoc group to bases is due to the acidic nature of the proton at the C9 position of the fluorenyl ring.[1] The deprotection proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism.[1] A base, most commonly piperidine, abstracts the acidic proton, leading to the formation of a carbanion intermediate. This is followed by a β-elimination that releases the free amine, carbon dioxide, and dibenzofulvene (DBF).[9][] The piperidine then acts as a scavenger, forming a stable adduct with the electrophilic DBF, which prevents it from reacting with the newly liberated amine.[2][11]
Experimental Protocols
Attaching the First Amino Acid to the Resin (Loading)
The choice of resin depends on the desired C-terminus of the peptide. For a C-terminal carboxylic acid, Wang or 2-chlorotrityl (2-CTC) resins are commonly used, while Rink Amide resin is used for a C-terminal amide.[4][5]
Protocol for Loading Fmoc-Amino Acid onto 2-Chlorotrityl Chloride Resin:
-
Swell the 2-chlorotrityl chloride resin in dichloromethane (DCM) for at least 30 minutes.[4]
-
Dissolve 1.5 to 2.5 equivalents of the Fmoc-amino acid in a minimal amount of DMF.[12]
-
Add the Fmoc-amino acid solution to the swollen resin.
-
Add 1.0 equivalent of N,N-diisopropylethylamine (DIPEA) relative to the amino acid.[12]
-
Agitate the mixture for 30 to 60 minutes at room temperature.[12]
-
To cap any remaining unreacted trityl groups, add HPLC grade methanol (0.8 mL per gram of resin) and mix for 15 minutes.[12]
-
Filter the resin and wash it three times with DMF, then three times with DCM, and finally three times with methanol.[12]
-
Dry the resin under vacuum to a constant weight.[12]
The Fmoc-SPPS Cycle: Deprotection and Coupling
Fmoc Deprotection Protocol:
-
Swell the Fmoc-aminoacyl resin in N,N-dimethylformamide (DMF).[4]
-
Treat the resin with a 20% (v/v) solution of piperidine in DMF.[4][11] A typical procedure involves two treatments: a first treatment of 5 minutes followed by a second treatment of 10 minutes.[9]
-
Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[4]
Amino Acid Coupling Protocol (using HBTU/DIPEA):
-
In a separate vessel, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) in DMF.[9][13]
-
Add 6 equivalents of DIPEA to the activation mixture and allow it to pre-activate for a few minutes.[9]
-
Add the activated amino acid solution to the deprotected peptidyl-resin.
-
Allow the coupling reaction to proceed for 30 minutes to 2 hours at room temperature.[9] The reaction time can be extended for sterically hindered amino acids.[4]
-
Wash the resin with DMF to remove excess reagents and byproducts.[4]
Monitoring the Reaction
The progress of the Fmoc deprotection and coupling steps can be monitored to ensure the efficiency of the synthesis.
-
UV Monitoring: The dibenzofulvene-piperidine adduct has a strong UV absorbance around 301 nm.[][14] This property allows for real-time monitoring of the Fmoc deprotection step in automated peptide synthesizers.[14]
-
Kaiser Test: This is a colorimetric test used to detect the presence of free primary amines on the resin after the deprotection step.[14][15] A positive result (blue beads) indicates successful Fmoc removal.[14]
Data Presentation
The following tables summarize key quantitative data for the experimental protocols described.
Table 1: Reagent Equivalents and Reaction Times for Resin Loading
| Resin Type | Fmoc-Amino Acid (eq.) | Base (eq.) | Base Type | Reaction Time |
| 2-Chlorotrityl Chloride | 1.5 - 2.5 | 1.0 (relative to amino acid) | DIPEA | 30 - 60 min |
| Rink Amide (after Fmoc deprotection) | 1.5 - 2.5 | 1.5 - 2.5 | DIPEA | 2 - 3 hours |
Table 2: Standard Conditions for Fmoc Deprotection
| Reagent | Concentration | Solvent | Reaction Time |
| Piperidine | 20% (v/v) | DMF | 5 min + 10 min |
| Piperidine | 30% (v/v) | DMF | 10 min |
Table 3: Common Coupling Reagent Cocktails and Reaction Times
| Coupling Reagent | Equivalents | Additive | Additive (eq.) | Base | Base (eq.) | Reaction Time |
| HBTU | 3 | - | - | DIPEA | 6 | 30 min - 2 hr |
| HATU | 4.5 | HOAt | 4.5 | NMM/Collidine | 8 (in 20% solution) | ≥ 4 hr |
| DIC | 5 | HOBt | 5 | - | - | 10 min (activation) + coupling |
(eq. = equivalents relative to the resin loading) (HBTU = O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (HATU = 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (DIC = N,N'-Diisopropylcarbodiimide) (HOBt = Hydroxybenzotriazole) (HOAt = 1-Hydroxy-7-azabenzotriazole) (DIPEA = N,N-Diisopropylethylamine) (NMM = N-Methylmorpholine)
Common Challenges and Side Reactions
While Fmoc chemistry is robust, several side reactions can occur, potentially compromising the purity and yield of the final peptide.
-
Aspartimide Formation: Peptides containing aspartic acid, particularly Asp-Gly or Asp-Ser sequences, are prone to the formation of a five-membered aspartimide ring under basic conditions.[16][17] This can lead to the formation of β-aspartyl peptides upon ring opening.[17]
-
Diketopiperazine Formation: This side reaction is common at the dipeptide stage, especially when proline is one of the first two amino acids.[16] The free N-terminal amine of the dipeptide can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[16]
-
Racemization: The activation of the carboxylic acid of the Fmoc-amino acid can lead to racemization, particularly for sensitive amino acids like histidine and cysteine.[13][18] The choice of coupling reagents and the addition of additives like HOBt can minimize this side reaction.[13]
-
Aggregation: As the peptide chain elongates, it can aggregate on the solid support, leading to incomplete deprotection and coupling reactions.[9][14] This is more prevalent for hydrophobic sequences.[5]
Visualizing the Workflow
The following diagrams illustrate the key processes in Fmoc-SPPS.
Caption: Fmoc protection of an amino acid using Fmoc-OSu.
Caption: Mechanism of Fmoc deprotection by piperidine.
Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).
Conclusion
Fmoc protecting group chemistry is a powerful and versatile tool for the synthesis of peptides. A thorough understanding of the underlying chemical principles, optimization of reaction conditions, and awareness of potential side reactions are crucial for achieving high yields and purity in the final product. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to successfully implement Fmoc-SPPS in their drug discovery and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. *Peptide Coupling Reagents used in Solid Phase Peptide Synthesis - Severn Biotech [severnbiotech.com]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. chempep.com [chempep.com]
- 11. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. peptide.com [peptide.com]
- 17. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bachem.com [bachem.com]
Divinylbenzene (DVB) Cross-Linking in Polystyrene Resins: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polystyrene resins cross-linked with divinylbenzene (DVB) are a cornerstone of numerous scientific and industrial applications, ranging from solid-phase peptide synthesis to ion-exchange chromatography and catalysis. The degree of DVB cross-linking is a critical parameter that dictates the resin's mechanical, thermal, and chemical properties, thereby influencing its performance in these demanding applications. This technical guide provides a comprehensive overview of the fundamental chemistry of DVB cross-linking in polystyrene, the profound effects of varying DVB concentrations on resin characteristics, and detailed methodologies for the synthesis and characterization of these essential polymers.
Introduction: The Role of Divinylbenzene in Polystyrene Resins
Polystyrene, in its linear form, is a soluble polymer with limited mechanical strength and solvent resistance.[1] The introduction of divinylbenzene as a comonomer during the polymerization of styrene creates a three-dimensional, insoluble polymer network.[1][2] DVB, possessing two vinyl groups, acts as a cross-linking agent by forming covalent bonds that bridge multiple polystyrene chains. This cross-linked structure imparts enhanced rigidity, thermal stability, and resistance to solvents, making the resin a robust solid support.[2][3]
The percentage of DVB used in the polymerization process is a key determinant of the final resin's properties.[3] Resins with low DVB content (e.g., 1-2%) are characterized by higher swelling capacity in organic solvents, which allows for improved diffusion of reagents to the reactive sites within the polymer matrix.[1] This is particularly crucial in applications like solid-phase peptide synthesis (SPPS), where efficient access to the growing peptide chain is paramount.[3] Conversely, higher DVB concentrations lead to more rigid, less porous resins with greater mechanical stability.[2][3]
Chemistry of Divinylbenzene Cross-Linking
The synthesis of DVB cross-linked polystyrene resins is typically achieved through suspension polymerization. In this process, a mixture of styrene, DVB, and a radical initiator is suspended as droplets in an aqueous medium containing a suspension stabilizer.[4][5] Polymerization occurs within these droplets, leading to the formation of spherical resin beads.
The fundamental reaction is a free-radical copolymerization. The initiator, upon thermal decomposition, generates free radicals that initiate the polymerization of both styrene and DVB monomers. The presence of DVB, with its two reactive double bonds, leads to the formation of a cross-linked network structure. The reactivity of DVB is higher than that of styrene, which can lead to non-uniform cross-link density within the beads if the polymerization is not carefully controlled.[6]
Impact of Divinylbenzene Concentration on Resin Properties
The concentration of DVB is a critical parameter that can be tailored to achieve specific resin properties for a given application. The following sections and tables summarize the key relationships between DVB content and the mechanical, thermal, and swelling characteristics of polystyrene resins.
Mechanical Properties
Increasing the DVB content significantly enhances the mechanical robustness of polystyrene resins. A higher cross-link density results in a more rigid polymer network, leading to improvements in elastic modulus, bulk modulus, shear modulus, and tensile strength.[2][7]
| DVB Content (%) | Elastic Modulus Increase (%) | Bulk Modulus Increase (%) | Shear Modulus Increase (%) |
| 3.8 | 19.26 | 2.9 | 21.05 |
| 7.1 | 29.56 | 20.98 | 29.82 |
| 11.1 | 40.19 | 44.03 | 42.98 |
| Data sourced from molecular dynamics simulations.[2][7] |
Thermal Properties
The thermal stability of polystyrene resins is also directly influenced by the degree of cross-linking. A higher DVB concentration restricts the mobility of the polymer chains, leading to an increase in the glass transition temperature (Tg).[2][7]
| DVB Content | Effect on Glass Transition Temperature (Tg) |
| Increasing | Increases, indicating enhanced heat resistance.[2][7] |
Swelling Behavior
The swelling of a resin in a suitable solvent is crucial for the accessibility of its internal reactive sites. This property is inversely proportional to the DVB cross-linking density.[1][3] Lower DVB content allows the polymer network to expand more, facilitating the diffusion of reagents.[1][8]
| DVB Content (%) | Swelling in Dichloromethane (DCM) (mL/g) | Swelling in Toluene (%) |
| 1 | 4 - 6 | - |
| 2 | 2 - 4 | - |
| 4 | - | ~180 |
| 6 | - | ~150 |
| 8 | - | ~120 |
| 10 | - | ~100 |
| Data compiled from multiple sources.[1][9] |
Porosity
The porous structure of the resin beads is influenced by both the DVB concentration and the presence of a porogen (a non-reactive solvent) during polymerization.[4][10] Higher DVB concentrations can lead to an increase in micropore and mesopore volumes, contributing to a larger specific surface area.[10]
| DVB Content | Effect on Porosity |
| Increasing | Can increase micro- and mesopore volumes and specific surface area.[10] |
| High (>50 mol%) | Used to obtain high surface area structures.[11] |
Experimental Protocols
Synthesis of DVB Cross-Linked Polystyrene Beads via Suspension Polymerization
This protocol provides a general method for the synthesis of poly(styrene-co-DVB) beads. The specific ratios of monomers, initiator, and stabilizers may be adjusted to achieve desired particle size and cross-linking.
Materials:
-
Styrene (inhibitor removed)
-
Divinylbenzene (DVB) (inhibitor removed)
-
Toluene/n-heptane mixture (as porogen/diluent)
-
Azobisisobutyronitrile (AIBN) (as initiator)
-
Guar gum or Xanthan gum (as suspension stabilizer)
-
Deionized water
Procedure:
-
Prepare the aqueous phase by dissolving the suspension stabilizer (e.g., guar gum, xanthan gum) in deionized water in a reaction flask equipped with a mechanical stirrer, condenser, and nitrogen inlet.[4]
-
Heat the aqueous phase to the desired reaction temperature (e.g., 80°C) while stirring and purging with nitrogen.[4]
-
Prepare the organic phase by dissolving the initiator (AIBN, 1 mol% relative to monomers) in a mixture of styrene, the desired weight percentage of DVB (e.g., 4, 6, 8, 10%), and the porogen mixture (e.g., toluene/n-heptane).[4]
-
Add the organic phase dropwise to the heated aqueous phase over a period of approximately 30 minutes with continuous stirring to form a stable suspension of fine droplets.[4]
-
Maintain the reaction temperature and stirring rate (e.g., 350-400 rpm) for a specified period (e.g., 18 hours) to allow for complete polymerization.[4]
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the resulting polymer beads and wash them sequentially with hot water, ethanol, and methanol to remove any unreacted monomers, initiator, and porogen.
-
Dry the beads in a vacuum oven at a suitable temperature (e.g., 60°C) until a constant weight is achieved.
Characterization of Cross-Link Density by Swelling Test
The degree of cross-linking can be qualitatively and quantitatively assessed by measuring the swelling of the resin in a good solvent.
Materials:
-
Dried DVB cross-linked polystyrene beads
-
A suitable solvent (e.g., toluene, dichloromethane)
-
Sintered glass funnel
-
Graduated cylinder
Procedure:
-
Accurately weigh a known mass of the dry resin beads (W_d).
-
Place the beads in a graduated cylinder and add an excess of the chosen solvent.
-
Allow the beads to swell for a sufficient period (e.g., 24 hours) to reach equilibrium.
-
Measure the volume of the swollen beads (V_s).
-
Alternatively, for a gravimetric measurement, carefully filter the swollen beads through a sintered glass funnel to remove excess solvent.
-
Quickly weigh the swollen beads (W_s).
-
The swelling ratio can be calculated as (W_s - W_d) / W_d or by volume. A lower swelling ratio indicates a higher degree of cross-linking.[12]
Visualizations
DVB Cross-Linking in Polystyrene
Caption: Schematic of DVB cross-linking polystyrene chains during polymerization.
Experimental Workflow for Resin Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of DVB cross-linked resins.
Relationship between DVB Content and Resin Properties
Caption: Impact of DVB concentration on key properties of polystyrene resins.
Conclusion
The use of divinylbenzene as a cross-linking agent in polystyrene resins provides a versatile platform for creating materials with a wide range of properties. By carefully controlling the DVB concentration during synthesis, researchers and drug development professionals can fine-tune the mechanical, thermal, and swelling characteristics of the resin to meet the specific demands of their applications. This guide has provided a foundational understanding of the principles of DVB cross-linking and its impact on polystyrene resin properties, along with practical experimental guidance. The continued development and characterization of these materials will undoubtedly lead to further advancements in the fields they serve.
References
- 1. peptide.com [peptide.com]
- 2. worldscientific.com [worldscientific.com]
- 3. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 4. A novel route for synthesis of cross-linked polystyrene copolymer beads with tunable porosity using guar and xanthan gums from bioresources as alternative synthetic suspension stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. researchgate.net [researchgate.net]
- 8. Resins with Identical Specifications are not Identical. Identifying a Useful Solid-Phase Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Microporous Hyper-Crosslinked Polystyrenes and Nanocomposites with High Adsorption Properties: A Review | MDPI [mdpi.com]
- 12. jordilabs.com [jordilabs.com]
An In-depth Technical Guide to Loading Capacity and Substitution Level of Fmoc-Gly-Wang Resin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the loading capacity and substitution level of Fmoc-Gly-Wang resin, a cornerstone of solid-phase peptide synthesis (SPPS). Understanding and accurately determining these parameters are critical for the efficient, cost-effective, and successful synthesis of peptides. This document outlines the fundamental concepts, detailed experimental protocols for determination, and typical values for commercially available resins.
Fundamental Concepts: Loading Capacity vs. Substitution Level
In the context of solid-phase synthesis, the terms "loading capacity" and "substitution level" are often used interchangeably, but they represent distinct concepts.
-
Substitution Level: This refers to the initial degree of functionalization of the base resin, specifically the number of reactive sites (hydroxyl groups in the case of Wang resin) per gram of resin. It is typically expressed in millimoles per gram (mmol/g).
-
Loading Capacity: This is a more practical and frequently used term that denotes the amount of the first amino acid (in this case, Fmoc-Glycine) successfully coupled to the resin.[1] It is also expressed in mmol/g and is the value that dictates the scale of all subsequent synthetic steps. The loading capacity is directly dependent on the initial substitution level of the resin and the efficiency of the first amino acid coupling reaction.
Accurate knowledge of the loading capacity is paramount for calculating the precise amounts of reagents (Fmoc-amino acids, coupling agents, activators) required for each coupling step in the peptide synthesis, thereby minimizing waste and optimizing yield.[2]
Quantitative Data Summary
The loading capacity of commercially available this compound can vary between suppliers and even between different batches from the same supplier. The choice of a specific loading capacity often depends on the application; for instance, a lower loading capacity is often preferred for the synthesis of long or difficult peptide sequences to minimize steric hindrance and aggregation.[3][4]
| Resin Type | Manufacturer/Supplier (Example) | Typical Loading Capacity (mmol/g) | Mesh Size (Typical) | Cross-linkage (DVB) |
| This compound (Low Loading) | CEM Corporation | 0.25 - 0.40[3] | 100 - 200 | 1% |
| This compound | APExBIO | 0.3 - 0.8[5] | 100 - 200 | 1% |
| This compound | Novabiochem® (Sigma-Aldrich) | Lot-specific (e.g., ~0.6)[6] | 100 - 200 | 1% |
| This compound | Rapp Polymere | Varies (custom loading available) | 100 - 200 or 200 - 400 | 1% |
Note: The values presented are typical ranges and may vary. Always refer to the Certificate of Analysis (CoA) provided by the supplier for the specific loading capacity of a particular batch.
Experimental Protocol: Spectrophotometric Determination of Fmoc Loading Capacity
The most common and reliable method for determining the loading capacity of Fmoc-amino acid-loaded resins is by cleaving the Fmoc protecting group with a piperidine solution and measuring the ultraviolet (UV) absorbance of the resulting dibenzofulvene-piperidine adduct.[2][7] This adduct has a characteristic strong absorbance maximum at approximately 301 nm.[7]
Materials and Reagents
-
This compound (accurately weighed)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Volumetric flasks
-
Pipettes
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Analytical balance
Detailed Procedure
-
Preparation of 20% Piperidine in DMF:
-
In a fume hood, carefully measure 20 mL of piperidine.
-
Add the piperidine to 80 mL of DMF in a glass bottle.
-
Mix thoroughly. This solution should be prepared fresh.
-
-
Resin Sample Preparation:
-
Accurately weigh approximately 5-10 mg of dry this compound into a small, sealable container (e.g., a 2 mL Eppendorf tube or a small glass vial).[1] The resin must be thoroughly dried under vacuum to remove any residual solvents, which would affect the accuracy of the weight.[2]
-
Record the exact weight of the resin (w).
-
-
Fmoc Group Cleavage:
-
Add a precisely known volume (V_total) of 20% piperidine in DMF to the resin sample. For example, add exactly 1.0 mL.
-
Seal the container and agitate the suspension gently (e.g., using a shaker or vortex mixer at a low setting) for 30 minutes at room temperature to ensure complete cleavage of the Fmoc group.[8]
-
-
Preparation of the Sample for UV Measurement:
-
Allow the resin to settle to the bottom of the container.
-
Carefully take a small, accurately measured aliquot (V_aliquot) of the supernatant. The volume of the aliquot will depend on the expected loading and the need to obtain an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU). A common practice is to take 100 µL (0.1 mL).[1]
-
Dilute this aliquot with a known volume of 20% piperidine in DMF to a final volume (V_dilution) that will bring the absorbance into the optimal range. For example, dilute the 100 µL aliquot to a final volume of 10 mL with the 20% piperidine/DMF solution.[8] This results in a dilution factor (df).
-
-
UV Spectrophotometric Measurement:
-
Set the UV-Vis spectrophotometer to measure absorbance at 301 nm.
-
Use a 1 cm path length quartz cuvette.
-
Use the 20% piperidine in DMF solution as the blank to zero the spectrophotometer.[2]
-
Measure the absorbance (A) of the diluted sample solution at 301 nm.
-
Calculation of Loading Capacity
The loading capacity (L) in mmol/g is calculated using the Beer-Lambert law (A = εcl), rearranged as follows:
L (mmol/g) = (A × V_total × df) / (ε × w × l)
Where:
-
A = Absorbance of the diluted sample at 301 nm
-
V_total = Total volume of the 20% piperidine in DMF solution used for cleavage (in L)
-
df = Dilution factor = (Final volume of diluted sample) / (Volume of aliquot taken)
-
ε = Molar extinction coefficient of the dibenzofulvene-piperidine adduct. A commonly accepted value is 7800 L·mol⁻¹·cm⁻¹ at 301 nm.[1] However, values can range, and some sources cite approximately 6000 M⁻¹·cm⁻¹ under different dilution methods.[2] For highest accuracy, the ε value should be determined using a standard of known concentration.
-
w = Weight of the dry resin sample (in g)
-
l = Path length of the cuvette (typically 1 cm)
Example Calculation:
-
Weight of resin (w) = 0.005 g (5 mg)
-
Total volume of cleavage solution (V_total) = 0.001 L (1 mL)
-
Aliquot taken = 100 µL; diluted to 10 mL, so dilution factor (df) = 10 mL / 0.1 mL = 100
-
Measured absorbance (A) = 0.650
-
Molar extinction coefficient (ε) = 7800 L·mol⁻¹·cm⁻¹
-
Path length (l) = 1 cm
L (mmol/g) = (0.650 × 0.001 L × 100) / (7800 L·mol⁻¹·cm⁻¹ × 0.005 g × 1 cm) × (1000 mmol/mol) L (mmol/g) = 0.065 / (39) × 1000 L ≈ 1.67 mmol/g (Note: This is a hypothetical high loading for illustrative purposes)
Visualizations
Experimental Workflow for Determining Loading Capacity
Caption: Workflow for spectrophotometric determination of loading capacity.
Relationship Between Resin Functionalization and Loading Capacity
Caption: Factors influencing the final loading capacity of the resin.
Conclusion
The accurate determination of the loading capacity of this compound is a critical step in ensuring the success of solid-phase peptide synthesis. The spectrophotometric method described herein provides a reliable and straightforward means of quantifying this essential parameter. By adhering to meticulous experimental technique and utilizing the principles outlined in this guide, researchers can proceed with their peptide synthesis with confidence, leading to improved yields, higher purity of the final product, and more efficient use of valuable reagents.
References
- 1. peptide.com [peptide.com]
- 2. biotage.com [biotage.com]
- 3. This compound (LL) [cem.com]
- 4. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 5. apexbt.com [apexbt.com]
- 6. This compound (100-200 mesh) Millipore [sigmaaldrich.com]
- 7. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 8. peptideweb.com [peptideweb.com]
Methodological & Application
Application Notes and Protocols for Loading Fmoc-Amino Acids onto Wang Resin
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the covalent attachment of N-α-Fmoc protected amino acids to Wang resin, a critical initial step in solid-phase peptide synthesis (SPPS) for producing peptides with a C-terminal carboxylic acid. The selection of an appropriate loading method is crucial to maximize yield, minimize side reactions such as racemization, and ensure the successful synthesis of the target peptide.
Introduction
Wang resin, a polystyrene-based support functionalized with a 4-benzyloxybenzyl alcohol linker, is a standard solid support for Fmoc-based peptide synthesis.[1][] The first Fmoc-amino acid is attached to the resin via an ester linkage, which is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine) but readily cleaved under moderately acidic conditions (e.g., trifluoroacetic acid) to release the final peptide with a free C-terminus.[1][3]
Several methods exist for this initial esterification, each with its own advantages and disadvantages. The choice of method can be influenced by the specific amino acid being loaded, with particular care required for those prone to racemization, such as cysteine and histidine.[4][5]
Experimental Protocols
Two common and effective methods for loading the first Fmoc-amino acid onto Wang resin are presented below: the Diisopropylcarbodiimide/4-Dimethylaminopyridine (DIC/DMAP) method and a racemization-free method utilizing a Wang chloride resin intermediate.
Protocol 1: DIC/DMAP Mediated Esterification
This is a widely used method for esterifying Fmoc-amino acids to Wang resin.[3] The use of 4-(Dimethylamino)pyridine (DMAP) as a catalyst is effective but can promote racemization in sensitive amino acids.[6] The addition of 1-hydroxybenzotriazole (HOBt) can help to suppress this side reaction.[4]
Materials:
-
Wang Resin
-
Fmoc-amino acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
1-Hydroxybenzotriazole (HOBt) (optional, to reduce racemization)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetic Anhydride
-
Pyridine or N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the Wang resin (1 eq) in a 9:1 (v/v) mixture of DCM and DMF (approximately 10-15 mL per gram of resin) for 1-2 hours in a reaction vessel.[4][7]
-
Amino Acid Activation: In a separate flask, dissolve the Fmoc-amino acid (1.5-4 eq) and HOBt (1.5-4 eq, if used) in a minimal amount of DMF.[4][7]
-
Coupling Reaction: Add the dissolved amino acid solution to the swollen resin. Subsequently, add DIC (1.5-4 eq) to the reaction vessel. Finally, add a catalytic amount of DMAP (0.1 eq) dissolved in a small volume of DMF.[4][7]
-
Agitation: Agitate the mixture using a mechanical shaker at room temperature for 2 to 12 hours.[4][7] The reaction time can be monitored for completion.
-
Washing: Filter the resin and wash it sequentially with DMF (3 times), a 1:1 (v/v) mixture of DMF/DCM (3 times), and DCM (3 times).[7]
-
Capping (End-capping): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (2 eq) and pyridine or DIPEA (2 eq) in DCM. Agitate for 30 minutes at room temperature.[4][7]
-
Final Washing and Drying: Filter the resin and wash it as described in step 5, followed by a final wash with methanol (3 times). Dry the resin under vacuum to a constant weight.[4]
Protocol 2: Racemization-Free Loading via Wang Chloride Resin
This method avoids the direct use of carbodiimides with DMAP for the esterification, significantly reducing the risk of racemization, especially for sensitive amino acids.[8] The protocol involves the conversion of the resin's hydroxyl groups to chlorides, followed by nucleophilic substitution by the carboxylate of the Fmoc-amino acid.[8]
Materials:
-
Wang Resin
-
Thionyl chloride (SOCl₂)
-
Fmoc-amino acid
-
N,N-Diisopropylethylamine (DIPEA)
-
Potassium Iodide (KI)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Preparation of Wang Chloride Resin:
-
Swell the Wang resin in DMF.
-
Carefully add thionyl chloride to the resin suspension.
-
Stir the reaction at room temperature.
-
After the reaction is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
-
Resin Swelling: Swell the prepared Wang chloride resin (1 eq, ~1 mmol) in DMF (10 mL).[8]
-
Coupling Reaction: Add the Fmoc-amino acid (3 eq), DIPEA (3 eq), and a catalytic amount of potassium iodide (0.3 eq) to the swollen resin.[8]
-
Agitation: Stir the mixture at room temperature for 16-24 hours.[8]
-
Washing: Filter the resin and wash it sequentially with DMF (3 times), DCM (2 x 10 mL), and methanol (2 x 5 mL).[8]
-
Drying: Dry the resin under vacuum to a constant weight.
Data Presentation
The loading efficiency of Fmoc-amino acids onto Wang resin can be influenced by the chosen protocol and the specific amino acid. The loading is typically determined by spectrophotometric quantification of the Fmoc group cleaved from a known weight of resin.[9][10]
| Fmoc-Amino Acid | Loading Protocol | Loading (mmol/g) | Reference |
| Fmoc-Phe-OH | Wang Chloride Method | 0.56 | [8] |
| Fmoc-Val-OH | Wang Chloride Method | 0.47 | [8] |
| Fmoc-Trp(Boc)-OH | Wang Chloride Method | 0.48 | [8] |
| Fmoc-His(Trt)-OH | Wang Chloride Method | 0.45 | [8] |
| Fmoc-Trp-OH | Microwave (3x 5 min) | ~0.3 (60% efficiency) | [5] |
Note: Loading values can vary depending on the initial functionalization of the Wang resin and the specific reaction conditions.
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for loading an Fmoc-amino acid onto Wang resin using the DIC/DMAP method.
References
- 1. nbinno.com [nbinno.com]
- 3. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 4. peptide.com [peptide.com]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. peptideweb.com [peptideweb.com]
- 8. bharavilabs.in [bharavilabs.in]
- 9. biotage.com [biotage.com]
- 10. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
Application Notes and Protocols for Fmoc Deprotection of Fmoc-Gly-Wang Resin
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), offering robust protection of the α-amino group of amino acids that can be readily removed under mild basic conditions.[1][2] The deprotection of the initial Fmoc-amino acid attached to the resin, in this case, Fmoc-Gly-Wang resin, is a critical first step after resin swelling to initiate the step-wise elongation of the peptide chain. This document provides detailed application notes and protocols for the efficient removal of the Fmoc group from this compound, a common starting material for the synthesis of peptides with a C-terminal carboxylic acid.[2][3]
The standard and most widely used reagent for Fmoc deprotection is a 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF).[2][4][5] The mechanism involves a base-mediated β-elimination reaction.[6][7] A secondary amine, such as piperidine, abstracts the acidic proton on the fluorenyl ring system, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine on the resin-bound glycine.[6][8] The piperidine also acts as a scavenger, trapping the reactive DBF to form a stable adduct, which prevents potential side reactions.[8]
Effective Fmoc deprotection is crucial for the overall success of the peptide synthesis, as incomplete removal will lead to deletion sequences and a lower purity of the final crude peptide.[6] This protocol outlines standard conditions, methods for monitoring the reaction, and alternative reagents.
Quantitative Data Summary
The efficiency of Fmoc deprotection is influenced by the choice of base, its concentration, and the reaction time. The following tables summarize quantitative data for various Fmoc deprotection conditions.
Table 1: Comparison of Piperidine Concentrations for Fmoc Deprotection
| Deprotection Reagent | Concentration (v/v) in DMF | Deprotection Time | Efficacy | Reference(s) |
| Piperidine | 20% | 15-30 minutes (single step) | Standard, widely effective | [2][5] |
| Piperidine | 5% | >99% removal after 3 minutes (solution phase) | Effective, may require longer times in SPPS | [5] |
| Piperidine | 2% | 87.9% removal after 5 minutes (solution phase) | Slower kinetics | [5] |
Table 2: Alternative Deprotection Reagents
| Deprotection Reagent | Concentration in DMF | Deprotection Time | Key Characteristics | Reference(s) |
| 4-Methylpiperidine | 20% | Similar to piperidine | Similar efficiency to piperidine, sometimes used as a less toxic alternative. | [6] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2-5% | Faster than piperidine | A stronger, non-nucleophilic base; may increase the risk of side reactions. Often used with a scavenger like piperidine. | [4][8] |
| Piperazine/DBU | 5% Piperazine + 2% DBU | Faster kinetics than 20% piperidine | Effective for difficult sequences, can reduce side reactions like aspartimide formation. | [5][7] |
Table 3: UV-Vis Monitoring of Fmoc Deprotection
| Analyte | Wavelength (λmax) | Molar Absorptivity (ε) | Solvent | Reference(s) |
| Dibenzofulvene-piperidine adduct | ~301 nm | ~7800 M⁻¹cm⁻¹ | DMF | [5][9] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection using 20% Piperidine in DMF
This protocol describes the standard manual procedure for the removal of the Fmoc group from this compound.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Reaction vessel with a sintered glass frit
-
Shaker or bubbler (using an inert gas like Nitrogen or Argon)
Procedure:
-
Resin Swelling:
-
First Deprotection Step:
-
Add the 20% piperidine in DMF solution to the swollen resin, ensuring the resin is fully submerged.
-
Agitate the mixture for 3-5 minutes at room temperature.[5]
-
Drain the deprotection solution.
-
-
Second Deprotection Step:
-
Add a fresh portion of the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[5]
-
Drain the deprotection solution.
-
-
Washing:
-
Confirmation of Deprotection (Optional but Recommended):
Protocol 2: Monitoring Fmoc Deprotection by UV-Vis Spectroscopy
This protocol allows for the quantitative monitoring of the Fmoc deprotection reaction.
Procedure:
-
During the deprotection steps of Protocol 1, collect the filtrate after each piperidine treatment.
-
Dilute a known volume of the collected filtrate with a known volume of DMF to bring the absorbance within the linear range of the spectrophotometer.
-
Measure the absorbance of the diluted solution at approximately 301 nm.[5][13]
-
The completion of the deprotection is indicated when the absorbance of the collected filtrate approaches the baseline, signifying that no more dibenzofulvene-piperidine adduct is being released. Automated peptide synthesizers often use this method to ensure complete deprotection.[13]
Diagrams
Caption: Mechanism of Fmoc deprotection by piperidine.
Caption: Experimental workflow for Fmoc deprotection.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. cem.de [cem.de]
- 12. ema.europa.eu [ema.europa.eu]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Peptide Synthesis Using Fmoc-Gly-Wang Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the efficient and controlled assembly of amino acids into a desired peptide sequence. The selection of an appropriate coupling reagent is critical to the success of SPPS, directly impacting the yield, purity, and overall efficiency of the synthesis. This document provides detailed application notes and protocols for the use of various coupling reagents with Fmoc-Gly-Wang resin, a commonly used solid support for the synthesis of C-terminal glycine peptides.
This compound consists of Fmoc-protected glycine attached to a Wang linker, which is in turn bound to a polystyrene resin.[1][2] The Wang linker is acid-labile, allowing for the cleavage of the synthesized peptide from the resin under moderately acidic conditions, typically using trifluoroacetic acid (TFA).[3] The choice of coupling reagent for activating the incoming Fmoc-protected amino acid is crucial for ensuring complete and efficient peptide bond formation at each cycle of the synthesis.
Common Coupling Reagents for Fmoc-SPPS
Several classes of coupling reagents are available for SPPS, each with its own mechanism of action, advantages, and disadvantages. The most common categories include carbodiimides, phosphonium salts, and aminium/uronium salts.[4][5]
-
Carbodiimides: Reagents like Diisopropylcarbodiimide (DIC) are cost-effective and widely used.[6] They activate the carboxylic acid of the incoming amino acid to form a reactive O-acylisourea intermediate. To minimize the risk of racemization and side reactions, carbodiimides are almost always used in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt) or Oxyma Pure.[7] A significant advantage of DIC over the historically used Dicyclohexylcarbodiimide (DCC) is the better solubility of its urea byproduct, which simplifies purification.[6]
-
Aminium/Uronium Salts: This class includes highly efficient reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[6][8] These reagents react with the carboxylic acid to form an active ester, which then rapidly reacts with the free amine on the growing peptide chain.[9] HATU, containing the HOAt moiety, is generally considered more reactive than HBTU and is particularly effective for sterically hindered couplings.[8]
-
Phosphonium Salts: Reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also highly effective.[4][7] They are known for providing clean reactions and are particularly useful for difficult couplings.
Data Presentation: Comparison of Common Coupling Reagents
The selection of a coupling reagent often involves a trade-off between efficiency, cost, and the potential for side reactions. The following table summarizes the general performance characteristics of commonly used coupling reagents in Fmoc-SPPS.
| Coupling Reagent | Additive | Relative Coupling Efficiency | Risk of Racemization | Key Advantages | Key Disadvantages |
| DIC | HOBt or Oxyma Pure | Moderate | Low to Moderate | Cost-effective. | Slower reaction times compared to aminium/uronium salts. |
| HBTU | None (contains HOBt) | High | Low to Moderate | Widely used, good efficiency. | Slower than HATU, potential for side reactions.[6] |
| HATU | None (contains HOAt) | Very High | Very Low | Highly reactive, excellent for difficult sequences.[8] | Higher cost, can cause guanidinylation of the N-terminal amine in excess.[8] |
| HCTU | None (contains 6-Cl-HOBt) | High | Low | High coupling efficiency, similar purity to HATU.[6] | |
| COMU | None (contains OxymaPure) | High | Low | Safer to handle (non-explosive), comparable reactivity to HATU.[4][8] |
Experimental Protocols
The following protocols are provided as a general guideline for manual solid-phase peptide synthesis using this compound. These can be adapted for automated peptide synthesizers.
Protocol 1: Resin Swelling and Preparation
-
Place the desired amount of this compound (e.g., 100-200 mg) into a fritted reaction vessel.[10]
-
Add N,N-Dimethylformamide (DMF) to the resin until it is fully covered.
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[10]
-
Drain the DMF from the reaction vessel.
Protocol 2: Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF to the swollen resin.[10]
-
Agitate the mixture for 5-10 minutes at room temperature.[10]
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes.[10]
-
Drain the solution and wash the resin thoroughly with DMF (5-6 times) to ensure complete removal of piperidine.[11]
Protocol 3: Amino Acid Coupling
This protocol provides examples for three common coupling reagent systems. The equivalents of reagents are calculated relative to the loading capacity of the resin.
A. DIC/Oxyma Coupling
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents) and Oxyma Pure (3-5 equivalents) in DMF.
-
Add the amino acid/Oxyma solution to the deprotected resin.
-
Add DIC (3-5 equivalents) to the reaction vessel.
-
Agitate the reaction mixture for 1-3 hours at room temperature.[11]
-
Monitor the reaction for completion using a Kaiser test. If the test is positive (blue beads), the coupling step should be repeated.[10]
-
Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (3-5 times).
B. HBTU Coupling
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents) and HBTU (3-5 equivalents) in DMF.[10]
-
Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate it.[10]
-
Immediately add the activated amino acid solution to the deprotected resin.[10]
-
Agitate the reaction mixture for 1-2 hours at room temperature.[10]
-
Monitor the reaction for completion using a Kaiser test.
-
Once the coupling is complete, drain the coupling solution and wash the resin with DMF (3-5 times).
C. HATU Coupling
-
In a separate vessel, dissolve the Fmoc-protected amino acid (2-5 equivalents) and HATU (1.9-4.5 equivalents) in DMF.[12]
-
Add DIPEA or collidine (4-10 equivalents) to the solution and mix briefly.[12]
-
Immediately add the activated amino acid solution to the deprotected resin.[12]
-
Agitate the reaction mixture at room temperature for 30 minutes to 4 hours, depending on the amino acids being coupled.[12]
-
Monitor the reaction for completion using a Kaiser test.
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (2-3 times).[12]
Protocol 4: Peptide Chain Elongation
Repeat the deprotection (Protocol 2) and coupling (Protocol 3) steps for each subsequent amino acid in the peptide sequence.
Protocol 5: Final Cleavage and Peptide Precipitation
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptidyl-resin with DCM (3 times) and dry it under vacuum.[10]
-
Prepare a cleavage cocktail. A common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol.[10] Caution: TFA is highly corrosive and must be handled in a fume hood.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.[6]
-
Filter the resin and collect the filtrate containing the cleaved peptide.[6]
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.[6]
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.[6]
-
Dry the crude peptide pellet under vacuum.
Mandatory Visualizations
Caption: General workflow for a single coupling cycle in SPPS.
Caption: Mechanism of HBTU-mediated peptide bond formation.
References
- 1. shop.altabioscience.com [shop.altabioscience.com]
- 2. appliedpolytech.com [appliedpolytech.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Cleavage of Peptides from Fmoc-Gly-Wang Resin using Trifluoroacetic Acid (TFA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is a cornerstone technique for the synthesis of peptides. The final, critical step in this process is the cleavage of the synthesized peptide from the solid support, such as the widely used Wang resin, and the concurrent removal of acid-labile side-chain protecting groups. This is most commonly achieved through acidolysis with a strong acid, typically Trifluoroacetic acid (TFA).[1][2][3]
The success of the cleavage process is paramount for obtaining a high yield and purity of the crude peptide. During cleavage, reactive cationic species are generated from the resin linker and the side-chain protecting groups.[1][3] These cations can lead to undesired side reactions with sensitive amino acid residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[3][4] To mitigate these side reactions, a "cleavage cocktail" containing TFA and various scavenger molecules is employed to trap these reactive species.[3]
These application notes provide detailed protocols for the TFA-mediated cleavage of peptides from Fmoc-Gly-Wang resin, guidance on the selection of appropriate cleavage cocktails, and a summary of their compositions.
Data Presentation: Cleavage Cocktail Compositions
The selection of an appropriate cleavage cocktail is critical and depends on the amino acid composition of the peptide. The following table summarizes common TFA-based cleavage cocktails and their recommended applications.
| Cocktail Name | Composition (v/v/v/v/v) | Key Scavengers | Recommended Applications & Notes |
| Standard Cocktail | TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5) | Triisopropylsilane, Water | For peptides lacking sensitive residues like Cys, Met, or Trp. TIS is an efficient scavenger for the trityl cations.[3][5][6] |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5) | Phenol, Thioanisole, EDT, Water | A robust and widely used cocktail for peptides containing multiple sensitive residues (Trp, Tyr, Cys, Met, Arg).[3][4] The components are, however, toxic and malodorous.[3] |
| "Odorless" Cocktail (Reagent B) | TFA / Phenol / H₂O / TIS (88:5:5:2) | Phenol, Triisopropylsilane, Water | An alternative for peptides with Arg, Tyr, or Met, where the malodorous thiols are replaced by TIS. May require longer cleavage times for peptides with multiple arginine residues.[7] |
| Cysteine-Containing Peptide Cocktail | TFA / TIS / H₂O / EDT (92.5:2.5:2.5:2.5) | Triisopropylsilane, Water, 1,2-Ethanedithiol | The addition of EDT is crucial for peptides containing Cysteine to prevent oxidation and other side reactions.[8] |
Experimental Workflow
The following diagram outlines the general workflow for the cleavage of a peptide from the this compound, followed by precipitation and isolation of the crude peptide.
Caption: Workflow for TFA-mediated peptide cleavage and isolation.
Experimental Protocols
Caution: Trifluoroacetic acid (TFA) is a highly corrosive and dangerous chemical. All procedures involving TFA must be performed in a properly functioning fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[9][10]
Protocol 1: Standard Cleavage for Peptides without Sensitive Residues
This protocol is suitable for peptides that do not contain Cys, Met, or Trp.
Materials:
-
Dried peptide-resin (e.g., 100 mg)
-
Trifluoroacetic acid (TFA), high purity
-
Triisopropylsilane (TIS)
-
Deionized water
-
Dichloromethane (DCM)
-
Cold diethyl ether (-20°C)
-
Reaction vessel (e.g., glass vial with a screw cap)
-
Sintered glass funnel
-
Centrifuge tubes
Procedure:
-
Resin Preparation:
-
Ensure the N-terminal Fmoc group has been removed from the peptide-resin as the final step of synthesis.[9][11]
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Wash the resin with DCM (3 x 2 mL) to swell it and remove any residual solvents like DMF.[2][12]
-
Dry the resin under vacuum for at least 1 hour.[9]
-
-
Cleavage Cocktail Preparation (Freshly Prepared):
-
Cleavage Reaction:
-
Peptide Isolation and Precipitation:
-
Filter the cleavage mixture through a sintered glass funnel to separate the resin, collecting the filtrate in a clean centrifuge tube.[1][11]
-
Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.[1][11]
-
In a separate, larger centrifuge tube, place cold diethyl ether (approximately 10 times the volume of the TFA filtrate).[1][11]
-
Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing to precipitate the peptide as a white solid.[1][2]
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
-
Washing and Drying:
-
Centrifuge the suspension (e.g., at 3000 rpm for 5 minutes) to pellet the peptide.[1]
-
Carefully decant the ether.
-
Wash the peptide pellet twice more with cold diethyl ether to remove residual scavengers and dissolved protecting groups.[2]
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude peptide.[1]
-
Protocol 2: Cleavage Using Reagent K for Peptides with Sensitive Residues
This protocol is recommended for peptides containing multiple sensitive residues such as Trp, Met, Cys, or Tyr.[3][4]
Materials:
-
Same as Protocol 1, with the addition of:
-
Phenol
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
-
Procedure:
-
Resin Preparation:
-
Follow step 1 from Protocol 1.
-
-
Cleavage Cocktail Preparation (Reagent K - Freshly Prepared):
-
Cleavage Reaction:
-
Add the freshly prepared Reagent K to the resin (approximately 2 mL for 100 mg of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation, Isolation, and Drying:
-
Follow steps 4 and 5 from Protocol 1 to precipitate, wash, and dry the peptide.
-
Concluding Remarks
The choice of cleavage cocktail and adherence to a meticulous protocol are essential for the successful isolation of synthetic peptides from solid-phase supports. A small-scale trial cleavage is often recommended to determine the optimal conditions for a specific peptide before committing the entire batch.[9][10] Proper characterization of the crude peptide by techniques such as HPLC and mass spectrometry is crucial to verify the integrity of the final product.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. biotage.com [biotage.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. peptide.com [peptide.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
Synthesis of Peptides with a C-terminal Glycine using Fmoc-Gly-Wang Resin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide research and drug development, enabling the efficient and stepwise assembly of amino acids into a desired peptide sequence. The use of a pre-loaded Fmoc-Gly-Wang resin is a common strategy for the synthesis of peptides possessing a C-terminal glycine residue. This approach simplifies the initial loading step, which can sometimes be challenging, and ensures a consistent starting point for peptide chain elongation.[1] Wang resin is a polystyrene-based support that allows for the mild acidic cleavage of the final peptide, yielding a C-terminal carboxylic acid.[1][2] The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group for the α-amino function is base-labile, and its removal is typically achieved with a solution of piperidine in a suitable solvent like N,N-dimethylformamide (DMF).[3][4] This document provides detailed application notes and protocols for the synthesis of peptides with a C-terminal glycine using this compound.
Quantitative Data Summary
The following table summarizes key quantitative parameters for a typical solid-phase synthesis of a peptide on this compound. These values are intended as a general guideline and may require optimization for specific peptide sequences.
| Parameter | Typical Value | Details |
| Resin | This compound | Polystyrene-based resin for C-terminal acid peptides.[1] |
| Resin Loading | 0.3 - 0.8 mmol/g | Lower loading is often beneficial for longer or more difficult sequences to minimize aggregation.[1] |
| Synthesis Scale | 0.05 - 0.25 mmol | Based on the initial amount of resin used. |
| Fmoc-Amino Acid Excess | 3 - 5 equivalents | Relative to the resin loading capacity.[5][6] |
| Coupling Reagent Excess | 3 - 5 equivalents | Common reagents include HBTU, HATU, HCTU, or DIC/HOBt.[7][8][9] |
| Base (for coupling) Excess | 6 - 10 equivalents | Typically N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM).[6][9] |
| Fmoc Deprotection Solution | 20% (v/v) Piperidine in DMF | A common and effective reagent for Fmoc removal.[3][10] |
| Cleavage Cocktail | 95% TFA / 2.5% H₂O / 2.5% TIS | A standard cleavage cocktail. Scavengers like triisopropylsilane (TIS) are crucial to prevent side reactions.[11] |
| Crude Peptide Yield | 70 - 95% | Highly sequence-dependent. |
| Crude Peptide Purity | 50 - 90% (by HPLC) | Dependent on the peptide sequence and synthesis efficiency. |
Experimental Workflow and Signaling Pathways
The overall workflow for the synthesis of a peptide with a C-terminal glycine using this compound is depicted below.
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
The core chemical transformations in each cycle of SPPS are the Fmoc deprotection and the peptide bond formation (coupling).
Caption: Key Chemical Transformations in SPPS.
Experimental Protocols
The following protocols are provided for a standard synthesis scale of 0.1 mmol. Adjust volumes and amounts accordingly for different scales.
Resin Preparation and Swelling
-
Place the this compound (e.g., 200 mg for a resin with a loading of 0.5 mmol/g) into a suitable reaction vessel.
-
Add N,N-dimethylformamide (DMF, approximately 10 mL per gram of resin) to the resin.[12]
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[10]
-
Drain the DMF from the reaction vessel.
Fmoc Deprotection
-
Add a solution of 20% (v/v) piperidine in DMF to the swollen resin, ensuring the resin is fully submerged.[3]
-
Agitate the mixture for 3-5 minutes at room temperature.[3]
-
Drain the deprotection solution.
-
Repeat the addition of 20% piperidine in DMF and agitate for another 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3-5 times), followed by dichloromethane (DCM) (3-5 times), and then DMF (3-5 times) to remove all traces of piperidine.[10]
Amino Acid Coupling
-
In a separate vial, dissolve the next Fmoc-protected amino acid (e.g., 4 equivalents relative to the resin loading) and a coupling reagent such as HBTU (e.g., 3.9 equivalents) in DMF.[13]
-
Add a base, typically N,N-Diisopropylethylamine (DIPEA) (e.g., 8 equivalents), to the amino acid solution and mix for 1-2 minutes to pre-activate the amino acid.[13]
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.[13]
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and by-products.[13]
-
To confirm the completion of the coupling reaction, a Kaiser (ninhydrin) test can be performed.[12] A negative result (yellow beads) indicates a complete reaction.
Peptide Chain Elongation
Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence.
Final Fmoc Deprotection
After the final amino acid has been coupled, perform one last Fmoc deprotection cycle (Step 2) to expose the N-terminal amine of the peptide.
Cleavage and Deprotection
-
Wash the peptide-resin with DMF (3-5 times), DCM (3-5 times), and finally with methanol (3 times) to shrink the resin beads. Dry the resin under vacuum for at least 1 hour.[2]
-
Prepare a cleavage cocktail. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment. [11]
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of starting resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.[2]
-
Filter the solution to separate the resin beads and collect the filtrate containing the cleaved peptide.
-
Wash the resin beads with a small amount of fresh TFA and combine the filtrates.[14]
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.[14]
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
Purification and Analysis
-
Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile with 0.1% TFA).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the collected fractions by analytical RP-HPLC and mass spectrometry (MS) to confirm the purity and identity of the desired peptide.
-
Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Coupling Efficiency | - Insufficient activation of the amino acid.- Steric hindrance from the peptide sequence.- Aggregation of the peptide chain. | - Increase coupling time or perform a double coupling.- Use a more potent coupling reagent (e.g., HATU).- Add a chaotropic salt (e.g., LiCl) to the coupling reaction. |
| Incomplete Fmoc Deprotection | - Insufficient deprotection time.- Degradation of piperidine solution. | - Increase deprotection time or perform a second deprotection step.- Use a fresh solution of 20% piperidine in DMF. |
| Low Cleavage Yield | - Incomplete cleavage from the resin.- Adsorption of the peptide to the resin. | - Increase cleavage time.- Ensure the peptide is fully soluble in the cleavage cocktail. |
| Side Reactions during Cleavage | - Presence of reactive side chains (e.g., Trp, Met, Cys).- Insufficient scavengers in the cleavage cocktail. | - Use a cleavage cocktail with appropriate scavengers (e.g., TIS, EDT).[15] |
| Peptide does not Precipitate in Ether | - The peptide is soluble in ether.- Very small amount of peptide. | - Reduce the volume of TFA by evaporation before adding ether.[16]- Lyophilize the TFA solution directly (if the peptide is stable). |
Conclusion
The use of this compound provides a reliable and straightforward method for the synthesis of peptides with a C-terminal glycine. By following the detailed protocols and considering the potential troubleshooting steps outlined in these application notes, researchers can efficiently produce high-quality peptides for a wide range of applications in research, diagnostics, and therapeutic development. Careful execution of each step, from resin swelling to final purification, is paramount to achieving a high yield and purity of the target peptide.
References
- 1. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. nbinno.com [nbinno.com]
- 8. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 9. bachem.com [bachem.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Fmoc-Gly-Wang Resin in Automated Peptide Synthesizers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Fmoc-Gly-Wang resin in automated solid-phase peptide synthesis (SPPS). This document outlines detailed protocols, key considerations for optimizing synthesis, and expected outcomes, facilitating the efficient production of high-purity peptides.
This compound is a widely used solid support for the synthesis of peptides with a C-terminal carboxylic acid.[1][2] The pre-loaded glycine simplifies the initial, sometimes problematic, resin loading step and is compatible with the popular Fmoc/tBu orthogonal protection strategy.[1][3] This resin is well-suited for automated synthesizers, which streamline the repetitive deprotection and coupling cycles required for peptide chain elongation.[4][5]
Key Features and Advantages
-
Convenience: Pre-loaded with Fmoc-protected glycine, eliminating the need for manual loading of the first amino acid, which can be a source of side reactions like racemization.[1][6]
-
Compatibility: Fully compatible with standard Fmoc-SPPS chemistry and automated peptide synthesizers.[1][7]
-
Versatility: Suitable for the synthesis of a wide range of peptides, yielding a C-terminal carboxylic acid upon cleavage.[1][2]
-
Efficiency: The polystyrene-based resin offers good swelling properties in common SPPS solvents, facilitating efficient reagent diffusion and reaction kinetics.[1]
Experimental Protocols
The following protocols are generalized for automated peptide synthesizers and may require optimization based on the specific instrument, peptide sequence, and scale of synthesis.
Protocol 1: Resin Preparation and Swelling
Objective: To prepare the this compound for synthesis by swelling it in an appropriate solvent to ensure accessibility of the reactive sites.
Procedure:
-
Weigh the desired amount of this compound into the synthesizer's reaction vessel.
-
Add N,N-Dimethylformamide (DMF) to the resin (approximately 10 mL per gram of resin).[8]
-
Allow the resin to swell for at least 30-60 minutes with gentle agitation.[9][10] This step is crucial for exposing the reactive sites within the resin beads.[10]
-
Drain the DMF from the reaction vessel.
Protocol 2: Automated Peptide Synthesis Cycle
This cycle consists of two main steps: Fmoc deprotection and amino acid coupling, which are repeated for each amino acid in the peptide sequence.
2.1. Fmoc Deprotection
Objective: To remove the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.
Procedure:
-
Add a 20% solution of piperidine in DMF to the resin.[11][12]
-
Agitate the mixture for a specified time (typically 3-10 minutes).[12] Some protocols recommend a two-step deprotection (e.g., 1 x 5 minutes followed by 1 x 10 minutes).[13]
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF.
-
Thoroughly wash the resin with DMF to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[11][14]
2.2. Amino Acid Coupling
Objective: To form a peptide bond between the free N-terminus of the peptide on the resin and the carboxyl group of the incoming Fmoc-protected amino acid.
Procedure:
-
In a separate vial, dissolve the Fmoc-protected amino acid (typically 3-5 equivalents relative to the resin loading capacity) and a coupling reagent in DMF.[13][14]
-
Add an activating base, such as N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM), to the amino acid solution to activate it.[10][14]
-
Immediately transfer the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.
-
Allow the coupling reaction to proceed with agitation for a specified time (typically 1-2 hours).[6][9] The reaction time may need to be extended for sterically hindered amino acids.[10]
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF to remove excess reagents and byproducts.[14]
A diagram of the automated Fmoc SPPS workflow is presented below:
Caption: Automated Fmoc Solid-Phase Peptide Synthesis Workflow.
Protocol 3: Cleavage and Deprotection
Objective: To cleave the synthesized peptide from the Wang resin and simultaneously remove the permanent side-chain protecting groups.
Procedure:
-
After the final coupling and deprotection steps, wash the peptide-resin thoroughly with DMF, followed by Dichloromethane (DCM), and dry the resin under vacuum.[15]
-
Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A common cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v).[6] Scavengers like TIS are crucial to prevent side reactions with reactive species generated during deprotection.[8]
-
Add the cleavage cocktail to the dried peptide-resin in a round-bottom flask.[15]
-
Allow the reaction to proceed at room temperature with occasional swirling for 1.5 to 3 hours.[15][16] The cleavage time may need to be optimized.
-
Filter the resin to separate it from the solution containing the cleaved peptide.[16]
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.[12][16]
-
Combine the filtrates and precipitate the crude peptide by adding a 10-fold excess of cold diethyl ether.[16]
-
Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.[16]
A diagram illustrating the cleavage and final processing steps is provided below:
Caption: Peptide Cleavage and Final Processing Workflow.
Data Presentation
The efficiency of peptide synthesis can be evaluated based on several quantitative parameters. The following tables provide a summary of expected values and the impact of key variables.
Table 1: Typical Parameters for Automated Peptide Synthesis using this compound
| Parameter | Typical Value/Range | Notes |
| Resin Loading Capacity | 0.3 - 0.8 mmol/g | Lower loading is often preferred for longer or more complex peptides to minimize aggregation.[9] |
| Fmoc-Amino Acid Excess | 3 - 5 equivalents | An excess is used to drive the coupling reaction to completion.[14][17] |
| Coupling Reagent Excess | 3 - 5 equivalents | Relative to the amino acid. Common reagents include HBTU, HATU, and DIC.[10][17] |
| Activating Base Excess | 6 - 10 equivalents | DIPEA or NMM are commonly used.[12][14] |
| Crude Peptide Purity | 50 - 80% | Highly dependent on the peptide sequence and synthesis conditions. |
| Final Yield (Post-Purification) | 10 - 40% | Varies significantly with peptide length, sequence, and purification efficiency.[17] |
Table 2: Common Coupling Reagents and Their Characteristics
| Coupling Reagent | Activating Base | Key Characteristics |
| HBTU/TBTU | DIPEA or NMM | Widely used, efficient, and generates soluble byproducts.[10] |
| HATU | DIPEA or NMM | Highly effective, particularly for sterically hindered couplings.[10] |
| DIC/HOBt | N/A (in situ activation) | A classic and cost-effective method; the urea byproduct of DIC is soluble.[10] |
| PyBOP | DIPEA or NMM | A strong coupling reagent with high reactivity.[10] |
Troubleshooting and Considerations
-
Incomplete Coupling: Can be addressed by extending the coupling time, "double coupling" (repeating the coupling step), or using a more potent coupling reagent like HATU.[10] A capping step with acetic anhydride can be employed to block unreacted amines.[4]
-
Racemization: While pre-loaded this compound avoids racemization of the first amino acid, subsequent amino acids can be at risk, particularly during activation. Careful selection of coupling reagents and conditions is important.
-
Side Reactions during Cleavage: Tryptophan residues can be susceptible to alkylation by carbocations generated during cleavage.[5] The use of appropriate scavengers like TIS or ethanedithiol (EDT) is critical to minimize these side reactions.[5][18]
-
Peptide Aggregation: For difficult sequences, especially long or hydrophobic peptides, aggregation on the resin can hinder subsequent reactions. This can sometimes be mitigated by using lower loading resins, microwave-assisted synthesis, or incorporating pseudoproline dipeptides.[17]
By following these protocols and considering the key parameters and potential challenges, researchers can effectively utilize this compound in automated peptide synthesizers to achieve reliable and efficient synthesis of high-purity peptides for a wide range of research and development applications.
References
- 1. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 2. nbinno.com [nbinno.com]
- 3. peptide.com [peptide.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 12. benchchem.com [benchchem.com]
- 13. 4.3. Protocol of peptide synthesis [bio-protocol.org]
- 14. rsc.org [rsc.org]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. peptide.com [peptide.com]
- 17. rsc.org [rsc.org]
- 18. merckmillipore.com [merckmillipore.com]
Application Note: Swelling Properties of Fmoc-Gly-Wang Resin in Different Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS), the swelling of the resin support is a critical parameter that significantly influences reaction kinetics and overall synthesis efficiency. The resin matrix must swell adequately in the chosen solvent to allow for the unimpeded diffusion of reagents to the reactive sites on the polymer backbone. Insufficient swelling can lead to incomplete reactions, truncated peptide sequences, and ultimately, lower purity and yield of the target peptide.[1][2]
Fmoc-Gly-Wang resin, a commonly used solid support for the synthesis of C-terminal glycine peptides, exhibits variable swelling characteristics in different organic solvents. The extent of swelling is dependent on the physicochemical properties of the solvent and its interaction with the polystyrene-based resin matrix and the attached Fmoc-glycine moiety. This application note provides a summary of the swelling properties of this compound in commonly used SPPS solvents, a detailed protocol for measuring resin swelling, and a workflow diagram to guide researchers in characterizing their resins.
Data Presentation: Swelling of Polystyrene-Based Wang Resins
The swelling volume of a resin is typically expressed in milliliters per gram (mL/g) of dry resin. A higher value indicates greater swelling and, generally, better solvation of the resin matrix. Solvents are often categorized based on their ability to swell a particular resin:
-
Good Swelling Solvents: > 4.0 mL/g
-
Moderate Swelling Solvents: 2.0 - 4.0 mL/g
While specific quantitative data for this compound is not extensively published and can be lot-dependent, the following table provides representative swelling volumes for closely related 1% divinylbenzene (DVB) cross-linked polystyrene Wang resins in key SPPS solvents. These values serve as a useful guide for solvent selection.
| Solvent | Resin Type | Swelling Volume (mL/g) | Reference |
| Dichloromethane (DCM) | 1% DVB Polystyrene | 4.0 - 6.0 | [5] |
| N,N-Dimethylformamide (DMF) | 1% DVB Polystyrene | ~5.6 | [6] |
| N-Methyl-2-pyrrolidone (NMP) | Polystyrene-Wang-Phe-Fmoc | ~5.3 (in a related solvent) | [3] |
| Tetrahydrofuran (THF) | 1% DVB Polystyrene | ~8.8 | [6] |
Note: The swelling of a resin can be influenced by factors such as the degree of cross-linking, particle size, and the nature of the attached peptide chain.[1] As the peptide chain elongates, the swelling properties of the resin may change.[3]
Experimental Protocols
Protocol for Measuring Resin Swelling Volume (Syringe Method)
This protocol details a common and practical method for determining the swelling volume of a resin in a given solvent using a fritted syringe.
Materials:
-
This compound
-
Solvents of interest (e.g., DMF, DCM, NMP, THF)
-
2 mL or 5 mL fritted syringe with a polypropylene frit
-
Syringe cap
-
Analytical balance
-
Vortex mixer or shaker (optional)
-
Pipette
Methodology:
-
Resin Preparation: Accurately weigh approximately 100 mg of dry this compound and record the exact weight.
-
Loading the Syringe: Carefully transfer the weighed resin into the fritted syringe.
-
Initial Wash: Wash the resin three times with the chosen solvent to remove any soluble impurities. For each wash, add approximately 1-2 mL of the solvent, gently agitate, and then expel the solvent by pressing the plunger.
-
Swelling: Add 2 mL of the solvent to the syringe containing the washed resin. Seal the syringe with a cap.
-
Equilibration: Agitate the syringe gently for 1 hour at room temperature to ensure complete swelling. A vortex mixer or shaker can be used for this purpose.
-
Volume Measurement: After the swelling period, remove the syringe cap and carefully press the plunger to expel the excess solvent until the solvent level is flush with the top of the resin bed.
-
Reading the Volume: Read the volume of the swollen resin bed directly from the graduations on the syringe.
-
Calculation: Calculate the swelling volume in mL/g using the following formula:
Swelling Volume (mL/g) = (Measured Volume (mL) - Frit Volume (mL)) / Weight of Dry Resin (g)
Note: The frit volume is the volume occupied by the frit itself and should be subtracted to obtain the true volume of the swollen resin. This can be determined by measuring the volume of the wet frit without any resin.
-
Replicates: For accuracy, it is recommended to perform the measurement in triplicate and report the average value.[3]
Visualization
Caption: Workflow for Resin Swelling Measurement.
References
- 1. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of Parameters that Affect Resin Swelling in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. peptide.com [peptide.com]
- 6. Swelling Volumes of Polystyrene, TentaGel® and HypoGel® Resins [rapp-polymere.com]
Application Notes and Protocols for Monitoring Reaction Completion on Fmoc-Gly-Wang Resin
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for monitoring the completion of coupling and deprotection reactions during solid-phase peptide synthesis (SPPS) on Fmoc-Gly-Wang resin. Accurate monitoring is crucial for the successful synthesis of high-purity peptides. The following sections detail qualitative colorimetric assays and quantitative HPLC-based methods.
Introduction
Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is a cornerstone of peptide and protein research and drug development. The iterative process of amino acid coupling and Nα-Fmoc protecting group removal requires careful monitoring to ensure each step proceeds to completion. Incomplete reactions can lead to deletion sequences and other impurities that are difficult to remove during purification. This note describes the most common methods for monitoring reaction completion on this compound.
Wang resin is a widely used solid support for Fmoc-based SPPS, allowing for the synthesis of peptides with a C-terminal carboxylic acid upon cleavage with trifluoroacetic acid (TFA)[1][2]. The protocols outlined below are applicable to manual and automated peptide synthesis.
Qualitative Monitoring of Free Amines: Colorimetric Tests
Qualitative colorimetric tests are rapid and sensitive methods to detect the presence of free primary and secondary amines on the resin surface. A positive result after a coupling step indicates incomplete acylation, while a positive result after deprotection confirms the removal of the Fmoc group.
Kaiser Test (Ninhydrin Test)
The Kaiser test is a highly sensitive method for the detection of primary amines[3][4]. It is the most frequently used test in SPPS. A positive test, indicated by an intense blue color, signifies the presence of free primary amines. It is important to note that the Kaiser test is not reliable for detecting secondary amines, such as the N-terminal proline, which gives a brownish-red color[5][6][7].
Experimental Protocol:
-
Sample Preparation: Withdraw a small sample of resin beads (10-15 beads) from the reaction vessel.
-
Washing: Wash the resin beads thoroughly with Dimethylformamide (DMF) and then with ethanol to remove any residual reagents[5].
-
Reagent Addition: In a small test tube, add the following reagents to the washed resin beads:
-
Incubation: Heat the test tube at 110-120°C for 5 minutes[3][5].
-
Observation: Observe the color of the beads and the solution.
Data Presentation: Interpretation of Kaiser Test Results
| Observation | Interpretation | Recommended Action |
| Intense blue solution and beads | Incomplete coupling / Successful deprotection | Recouple the amino acid / Proceed to the next coupling step |
| Colorless or yellow solution and beads | Complete coupling / Incomplete deprotection | Proceed to deprotection / Repeat deprotection |
| Dark blue solution, colorless beads | Nearly complete coupling | Extend coupling time or cap unreacted amines |
| Light blue solution, dark blue beads | Incomplete coupling | Recouple the amino acid |
TNBS (2,4,6-Trinitrobenzenesulfonic Acid) Test
The TNBS test is another sensitive method for detecting primary amines and can be used as an alternative or complement to the Kaiser test[8][9]. A positive test results in orange or red beads.
Experimental Protocol:
-
Sample Preparation: Collect a few resin beads.
-
Washing: Wash the beads thoroughly with DMF.
-
Reagent Addition: To the washed beads in a test tube, add:
-
Incubation: Allow the mixture to stand at room temperature for 10 minutes[8].
-
Observation: Observe the color of the beads, preferably under a microscope.
Data Presentation: Interpretation of TNBS Test Results
| Observation | Interpretation | Recommended Action |
| Intensely orange or red beads | Incomplete coupling / Successful deprotection | Recouple the amino acid / Proceed to the next coupling step |
| Colorless or yellow beads | Complete coupling / Incomplete deprotection | Proceed to deprotection / Repeat deprotection |
| Slightly orange beads or cores | Incomplete coupling | Recouple the amino acid |
Chloranil Test
The Chloranil test is particularly useful for detecting secondary amines, such as N-terminal proline, for which the Kaiser test is unreliable[10][11]. It will also give a positive result for primary amines.
Experimental Protocol:
-
Sample Preparation: Place a small amount of resin (1-5 mg) in a test tube.
-
Reagent Addition: Add the following solutions to the resin:
-
Incubation: Let the mixture stand at room temperature for 5 minutes[10].
-
Observation: Observe the color of the beads.
Data Presentation: Interpretation of Chloranil Test Results
| Observation | Interpretation | Recommended Action |
| Blue or green beads | Incomplete coupling (presence of secondary or primary amine) | Recouple the amino acid |
| Colorless or yellowish beads | Complete coupling | Proceed to deprotection |
Quantitative Monitoring: Cleavage and HPLC Analysis
For a more definitive assessment of reaction completion and peptide purity at intermediate stages, a small amount of the peptide-resin can be cleaved, and the resulting peptide analyzed by High-Performance Liquid Chromatography (HPLC).
Experimental Protocol:
-
Sample Collection: Withdraw a small amount of the dried peptide-resin (e.g., 5-10 mg).
-
Cleavage:
-
Prepare a cleavage cocktail. A common cocktail for Wang resin is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS)[12].
-
Add the cleavage cocktail to the resin sample in a microcentrifuge tube.
-
Allow the cleavage reaction to proceed for 1-2 hours at room temperature[13][14].
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether[15].
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
-
HPLC Analysis:
Data Presentation: HPLC Analysis Parameters
| Parameter | Typical Value |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 0-60% B over 30 minutes |
| Flow Rate | 1 mL/min |
| Detection | UV at 214 nm or 220 nm |
The resulting chromatogram will show the purity of the synthesized peptide. The presence of significant unexpected peaks may indicate incomplete coupling or deprotection at previous steps.
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the logical flow of the monitoring process during solid-phase peptide synthesis.
Caption: General workflow for solid-phase peptide synthesis with monitoring steps.
Caption: Decision-making process after a coupling reaction based on colorimetric tests.
Conclusion
The choice of monitoring technique depends on the specific requirements of the synthesis. For routine synthesis, qualitative colorimetric tests provide rapid and reliable feedback. For complex or long peptides, or when troubleshooting, intermediate cleavage and HPLC analysis offer a more detailed picture of the synthesis quality. By employing these monitoring strategies, researchers can significantly improve the success rate and purity of solid-phase peptide synthesis on this compound.
References
- 1. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 2. Fmoc-Gly Wang Resin [rapp-polymere.com]
- 3. peptide.com [peptide.com]
- 4. Peptide Synthesis [en.bio-protocol.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. moodle2.units.it [moodle2.units.it]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 10. peptide.com [peptide.com]
- 11. Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. peptide.com [peptide.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. peptide.com [peptide.com]
Applications of Fmoc-Gly-Wang Resin in the Synthesis of Bioactive Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive peptides utilizing Fmoc-Gly-Wang resin. This resin is a cornerstone of modern solid-phase peptide synthesis (SPPS) for producing peptides with a C-terminal carboxylic acid, a common feature of many biologically active peptides.
Introduction to this compound in Bioactive Peptide Synthesis
This compound is a polystyrene-based solid support pre-loaded with N-α-Fmoc-protected glycine, linked via an acid-labile p-alkoxybenzyl ester (Wang) linker. This resin is particularly advantageous for the synthesis of peptides where glycine is the C-terminal residue. The use of pre-loaded resin simplifies the initial stages of SPPS by eliminating the need for the first amino acid coupling step, which can sometimes be challenging. The Fmoc/tBu strategy, which employs the base-labile Fmoc group for N-α-protection and acid-labile groups for side-chain protection, is the most common chemical approach used with this resin.
Key Advantages:
-
Direct start for C-terminal glycine peptides: Ideal for synthesizing a wide range of bioactive peptides that terminate with a glycine residue.
-
Mild cleavage conditions: The Wang linker allows for cleavage of the synthesized peptide from the resin using moderate concentrations of trifluoroacetic acid (TFA), which helps to preserve the integrity of sensitive peptide sequences.
-
Compatibility: Fully compatible with standard automated and manual SPPS instrumentation and protocols.
-
High Purity and Yield: When used with optimized protocols, this resin facilitates the synthesis of high-purity peptides in good yields.
Applications in Bioactive Peptide Synthesis
This compound is a versatile tool for the synthesis of various classes of bioactive peptides. Below are examples of its application in synthesizing peptides with therapeutic and research potential.
Synthesis of Cell-Adhesion Peptides: RGD Peptides
The Arg-Gly-Asp (RGD) sequence is a prominent motif in extracellular matrix proteins that mediates cell adhesion through binding to integrin receptors. Synthetic RGD peptides are valuable tools for studying cell adhesion and have potential applications in cancer therapy and tissue engineering.
Quantitative Data Summary: Synthesis of an RGD Peptide
| Parameter | Value | Details |
| Starting Resin | This compound | Polystyrene-based resin for C-terminal acid peptides. |
| Resin Loading | 0.3 - 0.8 mmol/g | A moderate loading capacity is suitable for the synthesis of short to medium-length peptides. |
| Scale of Synthesis | 0.1 - 0.5 mmol | Typical laboratory scale for research purposes. |
| Fmoc-Amino Acid Excess | 3 - 5 equivalents | Relative to the resin loading capacity to ensure complete coupling. |
| Coupling Reagent Excess | 3 - 5 equivalents | Common reagents include HBTU, HATU, or DIC/Oxyma. |
| Crude Purity (Post-cleavage) | >70% (typical) | Determined by RP-HPLC analysis. Purity can vary based on the specific RGD sequence and synthesis conditions. |
| Final Yield (Post-purification) | 20 - 40% (typical) | Overall yield of the purified peptide. |
| Biological Activity (IC50) | Varies (ng/mL to µg/mL range) | The inhibitory concentration (IC50) for cell adhesion or integrin binding depends on the specific RGD peptide sequence and the cell line or assay used.[1] |
Synthesis of Antimicrobial Peptides (AMPs)
Antimicrobial peptides are a diverse class of molecules that form a key component of the innate immune system of many organisms. They exhibit broad-spectrum activity against bacteria, fungi, and viruses. The synthesis of AMPs is crucial for research into new antibiotics to combat resistant pathogens.
Quantitative Data Summary: Synthesis of a Cecropin A Analog
While the original synthesis of Cecropin A(1-33) did not use this compound, a similar protocol can be adapted. The following table provides expected values based on typical Fmoc-SPPS of AMPs.
| Parameter | Expected Value | Details |
| Starting Resin | This compound | Suitable if the C-terminal residue of the target AMP is glycine. |
| Resin Loading | 0.2 - 0.4 mmol/g | Lower loading is often preferred for longer or more complex peptides to minimize aggregation. |
| Crude Purity (Post-cleavage) | 60 - 80% | Determined by RP-HPLC. AMPs can sometimes be challenging to synthesize due to their length and charge. |
| Final Yield (Post-purification) | 15 - 30% | Overall yield of the purified peptide. |
| Biological Activity (MIC) | Varies (µM range) | The Minimum Inhibitory Concentration (MIC) against various bacterial strains is a key measure of bioactivity. For many cecropins, this is in the low micromolar range.[2] |
Synthesis of Neuropeptides
Neuropeptides are signaling molecules in the nervous system that play crucial roles in a wide range of physiological processes. The ability to synthesize neuropeptides is essential for studying their function and for developing potential therapeutics for neurological disorders.
Quantitative Data Summary: Synthesis of a Neurotensin Analog
The following data is based on the synthesis of a modified neurotensin (8-13) analog and serves as a benchmark.
| Parameter | Value | Details |
| Starting Resin | This compound (if applicable) | The choice of resin depends on the C-terminal amino acid of the specific neurotensin analog. |
| Reported Yield | 31% | This reported yield is for a DOTA-(βAla)2-Lys-Lys-Pro-(D)Trp-Ile-TMSAla-OH analog synthesized via Fmoc-SPPS. Yields for other analogs may vary.[3] |
| Purity | >95% (post-purification) | High purity is essential for biological assays. |
| Biological Activity | Varies | Biological activity would be assessed based on the specific function of the neurotensin analog, for example, by measuring its binding affinity to neurotensin receptors. |
Experimental Protocols
The following are detailed protocols for the solid-phase synthesis of bioactive peptides using this compound.
General Solid-Phase Peptide Synthesis (SPPS) Workflow
This protocol outlines the key steps in Fmoc-based SPPS.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Detailed Protocol for SPPS using this compound
This protocol is a general guideline and may require optimization based on the specific peptide sequence.
Materials:
-
This compound
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU, HOBt, DIC)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., Triisopropylsilane - TIS, water, 1,2-ethanedithiol - EDT)
-
Cold diethyl ether
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling:
-
Place the this compound in the synthesis vessel.
-
Add DMF (10-15 mL per gram of resin) and shake for 30-60 minutes at room temperature.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Shake for 5-10 minutes at room temperature.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove residual piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution and pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Shake the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), repeat the coupling step.
-
Wash the resin with DMF (3-5 times) and DCM (3-5 times).
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform one last Fmoc deprotection (step 2) to remove the N-terminal Fmoc group.
-
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and then methanol, and dry the peptide-resin under vacuum.
-
Prepare a cleavage cocktail. A common cocktail is TFA/TIS/Water (95:2.5:2.5, v/v/v). The choice of scavengers depends on the amino acid composition of the peptide.
-
Add the cleavage cocktail to the dried resin (10-20 mL per gram of resin).
-
Shake the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
-
Peptide Precipitation, Purification, and Analysis:
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether 2-3 times.
-
Dry the crude peptide under vacuum.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified peptide by mass spectrometry to confirm its molecular weight and by analytical RP-HPLC to determine its purity.
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
-
Signaling Pathways and Mechanisms of Action
Understanding the mechanism of action of synthesized bioactive peptides is crucial for their development as therapeutic agents.
Mechanism of Action of Antimicrobial Peptides
Many antimicrobial peptides exert their effect by disrupting the bacterial cell membrane.
Caption: Simplified mechanism of action of membrane-disrupting antimicrobial peptides.
Signaling Pathway of Gonadotropin-Releasing Hormone (GnRH)
Synthetic GnRH and its analogs are used to treat hormone-dependent cancers and other conditions. They act by binding to the GnRH receptor (GnRHR), a G-protein coupled receptor.
References
Application Notes and Protocols for Large-Scale Peptide Synthesis Using Fmoc-Gly-Wang Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy is a cornerstone of modern peptide chemistry, enabling the efficient and scalable production of peptides.[1][2] The use of Wang resin, a polystyrene-based solid support, is particularly advantageous for the synthesis of peptides with a C-terminal carboxylic acid.[3][4][5] This document provides detailed application notes and protocols for the large-scale synthesis of peptides using Fmoc-Gly-Wang resin, addressing the specific needs of researchers, scientists, and professionals in drug development.
The Fmoc/tBu strategy offers the benefit of milder cleavage conditions compared to the Boc/Bzl approach, which is particularly important for the synthesis of sensitive or modified peptides.[2] Large-scale synthesis, crucial for preclinical and clinical development, presents unique challenges, including ensuring high coupling efficiencies, minimizing side reactions, and managing large volumes of reagents and solvents.[6][7] These notes aim to provide a comprehensive guide to navigate these challenges effectively.
Quantitative Data Summary
The following tables summarize key quantitative data for the large-scale synthesis of peptides on this compound. These values are indicative and may require optimization based on the specific peptide sequence and scale of synthesis.
Table 1: Resin and Reagent Parameters for Large-Scale Synthesis
| Parameter | Typical Value | Details |
| Starting Resin | This compound | Polystyrene resin with a p-alkoxybenzyl alcohol linker, pre-loaded with Glycine.[3][4][5] |
| Resin Loading Capacity | 0.4 - 0.8 mmol/g | A moderate loading is often preferred for large-scale synthesis to minimize steric hindrance and aggregation.[5] |
| Scale of Synthesis | 10 mmol - 1 mol | Based on the total moles of the first amino acid on the resin. |
| Fmoc-Amino Acid Excess | 1.5 - 3.0 equivalents | Relative to the resin loading capacity. Lower excesses are often used in large-scale synthesis to manage costs. |
| Coupling Reagent Excess | 1.5 - 3.0 equivalents | Molar equivalent to the Fmoc-amino acid. |
| Base (DIPEA) Excess | 3.0 - 6.0 equivalents | N,N-Diisopropylethylamine, used for in situ neutralization and activation. |
| Solvent Volume | 10 - 20 mL/g of resin | Sufficient volume is critical to ensure proper resin swelling and mixing.[7] |
Table 2: Comparative Coupling Efficiencies of Fmoc-Amino Acids
| Fmoc-Amino Acid | Coupling Reagent | Typical Coupling Time (min) | Estimated Coupling Efficiency (%) | Notes |
| Fmoc-Ala-OH | HBTU/DIPEA | 30 - 60 | >99.5 | Generally a non-problematic coupling. |
| Fmoc-Val-OH | HATU/DIPEA | 60 - 120 | 98 - 99.5 | Sterically hindered, may require longer coupling times or double coupling.[8] |
| Fmoc-Ile-OH | HATU/DIPEA | 60 - 120 | 98 - 99.5 | Sterically hindered β-branched amino acid.[8] |
| Fmoc-Leu-OH | HBTU/DIPEA | 30 - 60 | >99.5 | Generally efficient coupling. |
| Fmoc-Pro-OH | HBTU/DIPEA | 30 - 60 | >99.5 | Forms a secondary amine, requires specific monitoring tests. |
| Fmoc-His(Trt)-OH | HBTU/DIPEA | 45 - 90 | 98 - 99 | Prone to racemization; pre-activation should be minimized. |
| Fmoc-Arg(Pbf)-OH | HATU/DIPEA | 60 - 180 | 97 - 99 | Bulky side chain protection can hinder coupling.[8] |
| Fmoc-Asp(OtBu)-OH | HBTU/DIPEA | 45 - 90 | 98 - 99.5 | Risk of aspartimide formation, especially with adjacent Gly or Ser. |
| Fmoc-Cys(Trt)-OH | HBTU/DIPEA | 45 - 90 | 98 - 99 | Prone to racemization. |
| Fmoc-Trp(Boc)-OH | HBTU/DIPEA | 30 - 60 | >99 | Indole side chain requires protection to prevent oxidation. |
Note: Coupling efficiencies are highly sequence-dependent and can be influenced by factors such as resin swelling, solvent quality, and the growing peptide chain's secondary structure. The use of highly efficient coupling reagents like HATU or COMU is recommended for sterically hindered amino acids.[8]
Experimental Workflow
The following diagram illustrates the general workflow for large-scale solid-phase peptide synthesis using this compound.
Caption: Workflow for large-scale Fmoc-SPPS.
Detailed Experimental Protocols
The following protocols are designed for a synthesis scale of approximately 10-50 mmol. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment. For larger scales, reactor specifications and solvent volumes will need to be adjusted accordingly.[7]
Protocol 1: Resin Preparation and Swelling
-
Place the this compound (1.0 eq, e.g., 25 g for a 10 mmol synthesis assuming 0.4 mmol/g loading) into a suitable jacketed glass reaction vessel equipped with a mechanical stirrer and a bottom filter.
-
Add N,N-Dimethylformamide (DMF, 15-20 mL/g of resin) to the vessel.
-
Stir the resin slurry gently at room temperature for 1-2 hours to ensure complete swelling of the resin beads.
-
Drain the DMF through the filter under vacuum or nitrogen pressure.
Protocol 2: Peptide Elongation Cycle (per amino acid)
This cycle is repeated for each amino acid in the peptide sequence.
2.1. Fmoc Deprotection:
-
Add a solution of 20% (v/v) piperidine in DMF to the swollen resin.
-
Stir the mixture for 5 minutes at room temperature.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 15 mL/g of resin) to remove all traces of piperidine.
2.2. Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (2.0 eq) and a coupling agent (e.g., HBTU, 1.95 eq) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA, 4.0 eq) to the amino acid solution and stir for 1-2 minutes to pre-activate.
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Stir the mixture at room temperature for 1-2 hours. For sterically hindered amino acids, the coupling time may need to be extended, or a more potent activating agent like HATU may be used.[8]
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 15 mL/g of resin).
2.3. Monitoring Coupling Efficiency (Kaiser Test):
-
Take a small sample of the resin beads (a few milligrams) and wash them with ethanol.
-
Add a few drops of ninhydrin solution A, B, and C to the beads.
-
Heat the sample at 100°C for 5 minutes.
-
Interpretation:
-
Colorless/Yellow beads: Coupling is complete (no primary amines detected).
-
Blue/Purple beads: Incomplete coupling (primary amines are present). If the test is positive, a second coupling (recoupling) should be performed. If the test remains positive after recoupling, any unreacted amines should be capped.
-
2.4. Capping (if necessary):
-
Prepare a capping solution of acetic anhydride/DIPEA/DMF (1:2:3 v/v/v).
-
Add the capping solution to the resin and stir for 30 minutes.
-
Drain the solution and wash the resin with DMF (3 x 15 mL/g of resin).
Protocol 3: Cleavage and Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptidyl-resin with DMF, followed by dichloromethane (DCM), and finally methanol.
-
Dry the resin under high vacuum for at least 4 hours.
-
Prepare a cleavage cocktail appropriate for the peptide's amino acid composition. A standard cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the dried resin (10-20 mL per gram of resin) in a suitable cleavage vessel.
-
Stir the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.
Protocol 4: Peptide Precipitation, Purification, and Isolation
-
Concentrate the TFA filtrate to approximately one-third of its original volume using a rotary evaporator.
-
Precipitate the crude peptide by adding the concentrated solution dropwise to a stirred, cold solution of diethyl ether (at least 10 times the volume of the TFA solution).
-
Continue stirring for 30 minutes to allow for complete precipitation.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove residual scavengers.
-
Dry the crude peptide under vacuum.
-
Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Combine the fractions containing the pure peptide and lyophilize to obtain a fluffy, white powder.
Troubleshooting
The following diagram outlines a logical approach to troubleshooting common issues in large-scale peptide synthesis.
Caption: Troubleshooting Decision Tree for SPPS.
Conclusion
Large-scale peptide synthesis using this compound is a robust and widely used methodology. Success in scaling up from laboratory to production quantities hinges on careful optimization of reaction conditions, diligent monitoring of reaction completion, and a systematic approach to troubleshooting. The protocols and data provided in these application notes serve as a comprehensive guide for professionals in the field, enabling the efficient and reliable synthesis of high-quality peptides for research and therapeutic applications.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. Fmoc-Gly Wang Resin [rapp-polymere.com]
- 4. apexbt.com [apexbt.com]
- 5. This compound extent of labeling: 0.4-0.8 mmol/g loading [sigmaaldrich.com]
- 6. neulandlabs.com [neulandlabs.com]
- 7. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
How to prevent racemization during amino acid loading on Wang resin
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent racemization during the critical step of loading the first amino acid onto Wang resin.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a problem during amino acid loading?
Racemization is the process in which an enantiomerically pure substance, such as an L-amino acid, is converted into a mixture containing both L- and D-enantiomers. In peptide synthesis, this is a significant issue as the incorporation of even small amounts of the incorrect D-amino acid can lead to impurities that are difficult to remove and can dramatically alter the biological activity of the final peptide.[1][2] The activation of the amino acid's carboxyl group, a necessary step for coupling, is the primary stage where racemization can occur.[3][4]
Q2: I'm observing significant racemization with my current loading protocol using DCC and DMAP. What am I doing wrong?
The use of dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) in the presence of 4-(dimethylamino)pyridine (DMAP) is a traditional method for loading amino acids onto Wang resin.[1] However, this method is known to cause significant racemization, particularly for sensitive amino acids.[5][6] The basicity of DMAP can promote the formation of an oxazolone intermediate, which is prone to racemization.[7] While reducing the amount of DMAP can help, it may not eliminate the problem entirely.[5]
Q3: Which amino acids are most susceptible to racemization during loading?
Histidine (His) and Cysteine (Cys) are notoriously prone to racemization during the activation and coupling steps.[8][9][10] This is due to the nature of their side chains which can participate in side reactions that facilitate the loss of stereochemical integrity. Protecting the imidazole nitrogen of histidine, for instance with a methoxybenzyl group, can significantly reduce racemization.[8]
Q4: Are there alternative, "racemization-free" methods for loading amino acids onto Wang resin?
Yes, several methods have been developed to minimize or eliminate racemization. A highly effective protocol involves converting the hydroxyl group of the Wang resin into a benzyl chloride using thionyl chloride. The resulting Wang chloride resin is then reacted with the Fmoc-amino acid in the presence of a non-nucleophilic base like diisopropylethylamine (DIEA) and a catalytic amount of potassium iodide.[5] This method avoids the use of strong activating agents and highly basic catalysts, thus preserving the stereochemistry of the amino acid.[5][9]
Q5: What is the role of additives like HOBt and HOAt in preventing racemization?
Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are commonly used to suppress racemization during peptide coupling.[3][8] When used with carbodiimides, these additives form active esters with the amino acid. These esters are more stable and less prone to racemization than the intermediates formed with carbodiimides alone.[11]
Q6: Can the choice of solvent affect the level of racemization?
Yes, the solvent can play a role. While dichloromethane (DCM) and N,N-dimethylformamide (DMF) are commonly used, studies have shown that greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) can be used for amino acid incorporation and may lead to acceptable levels of racemization.[12][13] It is also crucial to use high-quality, amine-free DMF, as dimethylamine impurities can cause side reactions.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| High levels of racemization detected after loading. | Use of strong activating agents (e.g., DCC/DIC) with a strong base (e.g., DMAP). | Switch to a milder loading protocol, such as the Wang chloride resin method.[5] Alternatively, use carbodiimide activation in the presence of racemization suppressors like HOBt or HOAt.[6][8] |
| Loading of a racemization-prone amino acid (e.g., His, Cys). | For Histidine, use a side-chain protected derivative (e.g., Fmoc-His(Trt)-OH).[8] For Cysteine, consider specialized, low-racemization coupling protocols.[8] | |
| Low loading efficiency. | Incomplete activation of the amino acid or incomplete reaction with the resin. | Ensure all reagents are fresh and anhydrous. Increase the equivalents of amino acid and coupling reagents. Consider using microwave heating to drive the reaction to completion, but be cautious with racemization-prone amino acids.[10] |
| Steric hindrance. | For sterically hindered amino acids, longer reaction times or elevated temperatures may be necessary. The use of more potent coupling reagents like HATU or HBTU can also be beneficial.[14] | |
| Formation of dipeptides during loading. | A known side reaction when using DMAP. | Reduce the amount of DMAP used or switch to a DMAP-free loading protocol.[5] |
Quantitative Data Summary
The choice of coupling reagents and additives significantly impacts the degree of racemization. The following table summarizes findings on the effectiveness of different reagents in suppressing racemization for sensitive amino acids.
| Amino Acid | Coupling Reagent/Additive | Observed Racemization | Reference |
| Fmoc-L-His(Trt)-OH | DIC/Oxyma | 1.8% D-isomer | [15] |
| Fmoc-L-Cys(Trt)-OH | DIC/Oxyma | Negligible | [15] |
| Fmoc-L-Ser(tBu)-OH | HATU/NMM | Significant racemization | [15] |
| Fmoc-L-Ser(tBu)-OH | DIC/Oxyma | Negligible | [15] |
Experimental Protocols
Protocol 1: Racemization-Free Loading via Wang Chloride Resin
This protocol is recommended for all amino acids, especially those prone to racemization.[5]
Step 1: Preparation of Wang Chloride Resin
-
Swell Wang resin in anhydrous DCM for 1 hour.
-
To the swollen resin, add a solution of thionyl chloride (2 equivalents relative to the resin loading) in anhydrous DCM.
-
Stir the mixture at room temperature for 2 hours.
-
Filter the resin and wash thoroughly with anhydrous DCM, followed by anhydrous DMF.
-
Dry the resin under vacuum.
Step 2: Amino Acid Loading
-
Swell the freshly prepared Wang chloride resin in anhydrous DMF.
-
In a separate flask, dissolve the Fmoc-amino acid (2 equivalents) in anhydrous DMF.
-
Add diisopropylethylamine (DIEA) (2.2 equivalents) and potassium iodide (0.1 equivalents) to the amino acid solution.
-
Add the amino acid solution to the swollen resin.
-
Shake the mixture at room temperature for 12-24 hours.
-
Filter the resin and wash with DMF, DCM, and finally methanol.
-
Dry the loaded resin under vacuum.
Protocol 2: Loading using DIC/HOBt
This is a common method that offers a good balance between efficiency and racemization suppression for many amino acids.[6][16]
-
Swell the Wang resin in a 9:1 (v/v) mixture of DCM and DMF.
-
In a separate flask, dissolve the Fmoc-amino acid (4 equivalents relative to resin loading) and HOBt (4 equivalents) in a minimal amount of DMF.
-
Add the amino acid/HOBt solution to the swollen resin.
-
Add DIC (4 equivalents) to the resin suspension and agitate.
-
In a separate vial, dissolve DMAP (0.1 equivalents) in a minimal amount of DMF and add it to the reaction mixture.
-
Agitate the mixture at room temperature for 12 hours.
-
Filter the resin and wash with DMF, a 1:1 mixture of DMF/DCM, and then DCM.
-
To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride (2 equivalents) and DIEA (2 equivalents) in DCM for 30 minutes.
-
Wash the resin again with DMF, DCM, and methanol.
-
Dry the loaded resin under vacuum.
Visualizations
Experimental Workflow: Racemization-Free Loading
Caption: Workflow for the racemization-free loading of an amino acid onto Wang resin.
Logical Relationship: Factors Influencing Racemization
Caption: Key factors that influence the extent of racemization during amino acid loading.
References
- 1. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 2. peptide.com [peptide.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bharavilabs.in [bharavilabs.in]
- 6. peptide.com [peptide.com]
- 7. mdpi.com [mdpi.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. peptide.com [peptide.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 14. nbinno.com [nbinno.com]
- 15. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 16. peptideweb.com [peptideweb.com]
Technical Support Center: Troubleshooting Fmoc-Gly-Wang Resin Coupling Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) regarding incomplete coupling reactions on Fmoc-Gly-Wang resin.
Frequently Asked Questions (FAQs)
Q1: What are the primary indicators of an incomplete coupling reaction?
A1: The most direct indicator of incomplete coupling is a positive result from a qualitative test for primary amines on the resin after the coupling step. The most common method is the Kaiser test, which reacts with free primary amines to produce a dark blue color. Other indicators include:
-
Appearance of deletion sequences: Analysis of the final cleaved peptide by HPLC and Mass Spectrometry will show peptides that are missing one or more amino acids.[1]
-
Low final peptide yield: Incomplete reactions at multiple steps will significantly reduce the overall yield of the target peptide.
-
Resin color changes: A positive Kaiser test will show dark blue or purple beads, while a negative test (indicating complete coupling) will result in yellow or colorless beads.
Q2: My Kaiser test is positive after coupling. What are the immediate steps I should take?
A2: A positive Kaiser test indicates the presence of unreacted N-terminal amines. The immediate course of action is to perform a "double coupling," which means repeating the coupling step with a fresh solution of the activated amino acid. If the test remains positive after a second coupling, you should cap the unreacted amines to prevent the formation of deletion sequences in the subsequent steps.
Q3: What are the most common causes of incomplete coupling on this compound?
A3: Several factors can lead to incomplete coupling reactions. These can be broadly categorized as follows:
-
Steric Hindrance: Bulky amino acids like Valine, Isoleucine, or α,α-disubstituted amino acids are sterically hindered, making the coupling reaction slower and less efficient.[2][3]
-
Peptide Aggregation: As the peptide chain elongates, it can fold and form secondary structures on the resin, leading to self-association through hydrogen bonding. This aggregation can block reactive sites.[4] One indication of aggregation is the failure of the peptide-resin to swell properly.[4]
-
Poor Resin Swelling: The polystyrene matrix of Wang resin must be adequately swollen for reagents to efficiently access the growing peptide chain.[3] The choice of solvent is critical for proper swelling.[3]
-
Reagent-Related Issues: This includes using inefficient coupling reagents for a difficult sequence, degraded reagents (e.g., old piperidine solutions), or impurities in solvents like DMF which may contain dimethylamine that can prematurely remove the Fmoc group.[5]
-
Procedural Errors: Insufficient reaction times, incorrect reagent stoichiometry, or inadequate washing between steps can all contribute to incomplete reactions.
Q4: I am coupling a sterically hindered amino acid. How can I improve the reaction efficiency?
A4: For sterically hindered amino acids, several strategies can be employed:
-
Use a more powerful coupling reagent: Reagents like HATU are known to be highly effective for hindered couplings due to their rapid activation and coupling kinetics.[2]
-
Increase reaction time: Allowing the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight) can help drive it to completion.[6]
-
Elevate the temperature: Gently heating the reaction vessel (e.g., to 50-60°C) can sometimes overcome the activation energy barrier for difficult couplings.[3]
-
Perform a double coupling: Routinely perform a second coupling for known difficult residues.
Q5: My peptide appears to be aggregating on the resin. What are the best strategies to overcome this?
A5: Peptide aggregation is a common problem, especially with hydrophobic sequences.[4] To disrupt the hydrogen bonding that causes aggregation, consider the following:
-
Change the solvent: Solvents like N-Methyl-2-pyrrolidone (NMP) or the use of "magic mixtures" (e.g., DMF/DCM with 1% Triton X-100) can help to disrupt secondary structures.
-
Incorporate backbone protection: Using Dmb/Hmb protecting groups on the preceding amino acid can prevent hydrogen bond formation.[3]
-
Use lower loading resin: A lower substitution level on the resin can increase the distance between peptide chains, reducing intermolecular aggregation.[3][7]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting incomplete coupling reactions.
Caption: A decision tree for handling the results of a post-coupling Kaiser test.
Quantitative Data Summary
Table 1: Comparison of Common Coupling Reagents
| Reagent | Full Name | Advantages | Disadvantages |
| HBTU/TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate/tetrafluoroborate | Efficient, fast reactions (as little as 6 minutes), and reduced racemization when HOBt is added.[8] | Can cause guanidinylation of the N-terminal amine if not pre-activated.[4] |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Very high reactivity, excellent for sterically hindered and N-methylated amino acids, suppresses racemization.[2][8] | More expensive; can also cause guanidinylation if used in large excess.[2] |
| DIC/HOBt | N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole | Cost-effective and widely used. The urea byproduct of DIC is soluble in common solvents, making it suitable for solid-phase synthesis.[8] | Slower than phosphonium/aminium salt reagents; can lead to some racemization, especially with Cys or His.[5] |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | More reactive than carbodiimide-based reagents.[8] Phosphonium-based, so it does not cause guanidinylation side reactions. | Solutions in DMF have moderate stability and should be used within a couple of days. |
Key Experimental Protocols
Protocol 1: Standard Kaiser Test
-
Sample Collection: Carefully remove a small sample of resin beads (approx. 1-2 mg) from the reaction vessel after the coupling step and subsequent washes.
-
Washing: Place the beads in a small glass test tube and wash thoroughly with ethanol (2x) and then pyridine (2x) to ensure all residual solvent is removed.
-
Reagent Addition: Add 2-3 drops of each of the following three solutions to the resin beads:
-
Solution A: 5g of ninhydrin in 100 mL of ethanol.
-
Solution B: 80g of phenol in 20 mL of ethanol.
-
Solution C: 2 mL of 0.001M KCN diluted to 100 mL with pyridine.
-
-
Heating: Heat the test tube at 100°C for 3-5 minutes.
-
Observation: Observe the color of the beads and the solution.
-
Positive (Incomplete Coupling): A dark blue or purple color indicates the presence of free primary amines.
-
Negative (Complete Coupling): A yellow or faint yellow/brown color indicates the absence of free primary amines.
-
Protocol 2: Double Coupling Procedure
-
After the initial coupling reaction time has elapsed, drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times) to remove byproducts and unreacted reagents.
-
Prepare a fresh solution of the activated amino acid using the same stoichiometry as the initial coupling (e.g., 5 equivalents of amino acid, 5 equivalents of HBTU, and 10 equivalents of DIPEA in DMF).[9]
-
Add the fresh coupling solution to the resin.
-
Allow the reaction to proceed for the same duration as the initial coupling (e.g., 40-60 minutes).
-
Drain the vessel, wash the resin with DMF (3-5 times), and perform a Kaiser test to confirm the reaction's completion.
Protocol 3: Capping Unreacted Amines
-
If a Kaiser test remains positive after a double coupling, wash the resin with DMF (3x).
-
Prepare a capping solution. A common solution is a mixture of acetic anhydride and a base (like pyridine or DIPEA) in DMF (e.g., 20% acetic anhydride and 20% pyridine in DMF).
-
Add the capping solution to the resin and agitate for 20-30 minutes at room temperature.
-
Drain the capping solution and wash the resin thoroughly with DMF (3-5 times) to remove all traces of the capping reagents.
-
The resin is now ready for the Fmoc-deprotection step of the next cycle.
SPPS Workflow Diagram
The following diagram illustrates a standard cycle in Solid-Phase Peptide Synthesis (SPPS).
Caption: A simplified workflow for a single amino acid addition cycle in Fmoc-SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. nbinno.com [nbinno.com]
- 7. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 8. peptide.com [peptide.com]
- 9. rsc.org [rsc.org]
Technical Support Center: Solid-Phase Peptide Synthesis on Polystyrene Resins
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to minimize peptide aggregation during solid-phase peptide synthesis (SPPS) on polystyrene resins.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the causes, prediction, and fundamental strategies to mitigate peptide aggregation.
Q1: What is peptide aggregation in the context of SPPS, and what causes it?
A1: During SPPS, peptide aggregation is the self-association of growing peptide chains attached to the solid support. This phenomenon is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to the adoption of stable secondary structures like β-sheets.[1][2] Hydrophobic sequences are particularly prone to aggregation.[2] This aggregation hinders the diffusion of reagents to the reactive sites on the peptide-resin, leading to incomplete deprotection and coupling reactions.[2][3]
Q2: How can I identify if my peptide is aggregating on the resin?
A2: Several signs can indicate on-resin aggregation. A common physical sign is the shrinking of the resin beads, as aggregated peptide chains are less solvated and compact.[2][3] In continuous-flow synthesizers, aggregation can be detected by a flattening and broadening of the UV absorbance profile during the Fmoc deprotection step.[3] Additionally, standard monitoring tests like the Kaiser test may become unreliable and give false negative results, indicating a completed reaction when, in fact, the N-terminal amine is inaccessible due to aggregation.[3]
Q3: Are there ways to predict if a peptide sequence is likely to be "difficult" and prone to aggregation?
A3: While precise prediction is challenging, certain sequence characteristics are known to increase the likelihood of aggregation.[2] These include:
-
Hydrophobic residues: Stretches of hydrophobic amino acids like Val, Ile, Leu, and Phe.[4]
-
β-branched amino acids: Val, Ile, and Thr can contribute to aggregation.[4]
-
Specific combinations: Glycine, when combined with hydrophobic residues, can promote β-sheet formation.[4]
-
Peptide length: Aggregation is less likely before the fifth or sixth residue but becomes more common as the chain elongates.[2]
Several computational tools and peptide predictor software are available that can estimate the aggregation potential of a sequence, helping to anticipate difficult couplings.
Q4: What is the first-line strategy when encountering aggregation?
A4: The initial approach to combat aggregation is often to modify the synthesis conditions to improve the solvation of the peptide-resin complex.[3] This can involve:
-
Changing the solvent: Switching from standard solvents like DMF to more polar, aprotic solvents such as N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO) can disrupt hydrogen bonds and improve solvation.[2][5]
-
Elevating the temperature: Performing coupling and deprotection steps at higher temperatures (e.g., 60-90°C) can increase reaction kinetics and disrupt secondary structures.[1][6][7]
-
Double coupling: If a coupling reaction is incomplete, repeating the coupling step with fresh reagents can help drive the reaction to completion.[3]
Part 2: Troubleshooting Guide
This section provides a systematic approach to troubleshooting peptide aggregation, from initial diagnosis to advanced chemical interventions.
Troubleshooting Workflow
This diagram outlines a logical decision-making process when encountering signs of peptide aggregation.
Caption: A stepwise troubleshooting guide for addressing peptide aggregation during SPPS.
Detailed Troubleshooting Steps
Problem: Kaiser test is negative (or weakly positive), but subsequent coupling is poor.
-
Possible Cause: The N-terminal amine is sterically hindered or inaccessible due to peptide aggregation, preventing the ninhydrin reagent from reaching it.[3]
-
Solutions:
-
Solvent Change: Switch the reaction solvent from DMF to NMP or a mixture of DMF/DMSO to improve resin swelling and peptide chain solvation.[2]
-
Increased Temperature: Perform the coupling reaction at an elevated temperature (e.g., 60°C) to disrupt secondary structures.[8] Note that high temperatures can increase the risk of racemization for sensitive amino acids like His and Cys.[6]
-
Chaotropic Agents: Wash the resin with a solution of a chaotropic salt, such as 0.8 M NaClO₄ or 4 M KSCN in DMF, before the coupling step to disrupt hydrogen bonds.[3][9]
-
Problem: Fmoc deprotection is slow or incomplete, leading to deletion sequences.
-
Possible Cause: The piperidine solution cannot efficiently access the Fmoc group due to aggregation.[10]
-
Solutions:
-
Use a Stronger Base: Replace the standard 20% piperidine in DMF with a solution containing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). A common cocktail is 2% DBU in DMF.[10] DBU is a stronger, non-nucleophilic base that can improve deprotection efficiency for aggregated sequences.[10]
-
"Magic Mixture": For very difficult sequences, a "magic mixture" solvent system can be employed for both deprotection and coupling steps. One such mixture consists of DCM/DMF/NMP (1:1:1) with additives like 1% Triton X-100 and 2 M ethylene carbonate at elevated temperatures (e.g., 55°C).[3]
-
Problem: Synthesis of a long or hydrophobic peptide fails repeatedly.
-
Possible Cause: The inherent properties of the peptide sequence strongly favor aggregation throughout the synthesis.
-
Solutions (requiring resynthesis):
-
Incorporate Pseudoproline Dipeptides: These specialized building blocks introduce a temporary "kink" in the peptide backbone, effectively disrupting the formation of β-sheets.[4][11] They are incorporated at Ser or Thr residues and are reverted to the native amino acid during final TFA cleavage.[12] For optimal results, pseudoprolines should be spaced approximately 5-6 residues apart.[4]
-
Use Backbone Protection (Hmb/Dmb): Incorporate amino acids with a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the backbone amide nitrogen. This modification physically prevents hydrogen bond formation.[3] These protecting groups are also removed during final cleavage.
-
Change the Resin:
-
Low-Loading Resin: Using a polystyrene resin with a lower substitution level (e.g., < 0.4 mmol/g) increases the distance between peptide chains, reducing the chance of intermolecular aggregation.[3]
-
PEG-Polystyrene Grafted Resins: Resins like TentaGel or NovaSyn® TG have polyethylene glycol (PEG) chains grafted onto the polystyrene core. These resins have improved swelling properties in a wider range of solvents and can help to solvate the growing peptide chain more effectively, thus reducing aggregation.[2]
-
-
Part 3: Data and Protocols
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating strategies to overcome aggregation for specific "difficult" peptide sequences.
Table 1: Effect of Resin Type on Crude Purity of ACP (65-74)
| Resin Type | Cross-linker | Crude Purity (%) | Reference |
| Polystyrene Wang | DVB | 39.2 | [13] |
| Polystyrene Wang | DEG | 68.1 | [13] |
| AM Polystyrene | DVB | 60.7 | [14] |
| AM SURE™ | Proprietary | 90.5 | [14] |
DVB: Divinylbenzene, DEG: Diethylene glycol dimethacrylate
Table 2: Effect of Temperature on Crude Purity of a Model Peptide
| Coupling Chemistry | Temperature (°C) | Coupling Time (min) | Crude Purity (%) | Reference |
| DIC | 25 | 60 | ~55 | [8] |
| DIC | 75 | 60 | ~80 | [8] |
| DIC | 75 | 10 | ~75 | [8] |
| HBTU | 25 | 60 | ~60 | [8] |
| HBTU | 75 | 60 | ~85 | [8] |
| HBTU | 75 | 5 | ~80 | [8] |
Data is estimated from graphical representations in the cited source.
Key Experimental Protocols
Protocol 1: Kaiser Test for Monitoring Coupling Completeness
This qualitative test detects free primary amines on the peptide-resin. A blue color indicates an incomplete coupling reaction.
-
Reagents:
-
Procedure:
-
Interpretation:
-
Intense Blue Beads/Solution: Incomplete coupling (positive result).
-
Colorless/Yellow Beads and Solution: Complete coupling (negative result).
-
Protocol 2: Fmoc Deprotection using DBU for Aggregated Peptides
This protocol is for situations where standard deprotection with piperidine is inefficient.
-
Reagent: 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF.[10]
-
Procedure:
-
Swell the peptide-resin in DMF.
-
Drain the solvent.
-
Add the 2% DBU/DMF solution (approx. 10 ml per gram of resin).
-
Agitate the mixture at room temperature. The reaction is typically very fast (< 5 minutes).[10][19] A common procedure is to treat for 5 minutes, drain, and repeat with a fresh portion of the reagent for another 5 minutes.[10]
-
Drain the deprotection solution and wash the resin thoroughly with DMF (at least 3-5 times) to remove all traces of DBU before the next coupling step.
-
-
Caution: DBU can catalyze aspartimide formation at Asp residues. If your sequence contains Asp, it is recommended to switch back to piperidine for the deprotection step immediately following the Asp coupling.[10][20]
Protocol 3: Manual Coupling of a Pseudoproline Dipeptide
This protocol outlines the steps to incorporate a structure-breaking pseudoproline dipeptide.
-
Materials:
-
Procedure:
-
In a separate vial, dissolve the pseudoproline dipeptide and the coupling reagent in a minimum volume of DMF or NMP.
-
Add the DIPEA to the activation mixture and mix thoroughly.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[3]
-
Monitor the reaction for completeness using the Kaiser test. If the reaction is incomplete, extend the coupling time or perform a second coupling.
-
Wash the resin thoroughly with DMF to prepare for the next deprotection step.
-
-
Note: The pseudoproline moiety is stable throughout the synthesis and is converted back to the native Ser or Thr residue during the final TFA cleavage step, which typically requires 2-3 hours.[3][12]
Mechanism Visualization
The following diagram illustrates how pseudoproline dipeptides disrupt the inter-chain hydrogen bonding that leads to aggregation.
Caption: Mechanism of aggregation disruption by pseudoproline dipeptides.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. peptide.com [peptide.com]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. csbio.com [csbio.com]
- 9. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chempep.com [chempep.com]
- 12. benchchem.com [benchchem.com]
- 13. Towards green, scalable peptide synthesis: leveraging DEG-crosslinked polystyrene resins to overcome hydrophobicity challenges - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07484J [pubs.rsc.org]
- 14. peptide.com [peptide.com]
- 15. Peptide Synthesis [en.bio-protocol.org]
- 16. peptide.com [peptide.com]
- 17. americanpeptidesociety.org [americanpeptidesociety.org]
- 18. chempep.com [chempep.com]
- 19. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. peptide.com [peptide.com]
Technical Support Center: End-Capping on Fmoc-Gly-Wang Resin
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the end-capping of unreacted sites on Fmoc-Gly-Wang resin during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of end-capping in solid-phase peptide synthesis?
A1: End-capping is a critical step to permanently block unreacted functional groups (hydroxyl groups on the resin or unreacted amino groups of the growing peptide chain) from participating in subsequent coupling steps.[1][2] This prevents the formation of deletion sequences, which are impurities that lack one or more amino acids from the target peptide sequence.[1] By capping these unreacted sites, the final crude peptide is of higher purity and easier to purify.[1]
Q2: When should end-capping be performed?
A2: End-capping is typically performed at two key stages:
-
After loading the first amino acid: To block any unreacted hydroxyl groups on the Wang resin.[3]
-
After each coupling step (optional but recommended for difficult couplings): To block any N-terminal amines that failed to react with the incoming activated amino acid.[2] This is particularly important for lengthy or complex peptide sequences to minimize deletion impurities.[1]
Q3: What are the standard reagents used for end-capping?
A3: The most common capping solution consists of acetic anhydride as the acetylating agent and a base, such as pyridine or N,N-diisopropylethylamine (DIPEA), in a solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).[4][5] A typical formulation is a solution of acetic anhydride and pyridine in DMF.[4]
Q4: How can I confirm if the capping reaction is complete?
A4: The completeness of the capping of unreacted amines can be monitored using the Kaiser test (ninhydrin test).[4][6] A negative Kaiser test (the beads remain yellow or colorless) indicates that there are no free primary amines, signifying a successful capping reaction.[6][7] For N-terminal proline, which is a secondary amine, the Kaiser test is unreliable and alternative tests like the isatin or chloranil test should be used.[6][8]
Q5: What happens if I skip the end-capping step?
A5: Skipping the end-capping step can lead to the accumulation of deletion sequences as impurities.[1] These impurities have sequences that are very similar to the target peptide, making them difficult to separate during purification by techniques like HPLC.[1] This results in a lower overall yield of the desired pure peptide.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution | Citation |
| Kaiser test is positive (blue beads) after capping. | 1. Incomplete capping reaction. 2. Inefficient capping reagents. 3. Steric hindrance around the unreacted amine. | 1. Repeat the capping procedure. 2. Prepare fresh capping solution. 3. Increase the reaction time for capping. 4. Consider using a different capping cocktail (see alternative protocols). | [4][8] |
| Final peptide product contains significant deletion sequences. | 1. Capping was not performed after each coupling. 2. Ineffective capping throughout the synthesis. | 1. Implement a capping step after every amino acid coupling, especially for known difficult couplings. 2. Ensure the capping solution is fresh and used in sufficient excess. | [1] |
| Low yield of the final peptide. | Although multiple factors can contribute, incomplete coupling followed by a lack of capping can lead to a lower amount of the full-length peptide. | Consistently monitor coupling reactions with the Kaiser test and cap any unreacted amines to terminate failed sequences, thereby enriching the synthesis for the correct product. | [1][8] |
| Side reactions observed. | Prolonged exposure to the basic conditions of some capping mixtures can potentially cause side reactions. | Minimize the capping reaction time to what is necessary for complete reaction, typically around 30 minutes. | [5] |
Experimental Protocols
Protocol 1: Standard End-Capping of Unreacted Sites
This protocol describes the standard procedure for capping unreacted amino groups on the peptide-resin using acetic anhydride and pyridine.
Materials:
-
Peptide-resin with unreacted amino groups
-
N,N-Dimethylformamide (DMF)
-
Acetic Anhydride
-
Pyridine
-
Reaction vessel with a sintered glass filter
-
Shaker
Procedure:
-
Wash the peptide-resin thoroughly with DMF (3 times).[4]
-
Prepare the capping solution: a mixture of acetic anhydride and pyridine in DMF. A common ratio is 3:2 acetic anhydride:pyridine.[5] For a more defined solution, use 50 equivalents of acetic anhydride and 50 equivalents of pyridine based on the initial resin substitution.[4]
-
Add the capping solution to the resin, ensuring the resin is fully submerged.
-
Agitate the mixture at room temperature for 30 minutes.[4][5]
-
Drain the capping solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.[4][5]
-
Perform a Kaiser test to confirm the absence of free primary amines.[4] If the test is positive, repeat the capping procedure.[4]
Protocol 2: Kaiser Test for Detection of Free Primary Amines
This protocol details the procedure for the qualitative determination of free primary amines on the resin.
Materials:
-
Resin beads (10-15 beads)
-
Small test tube
-
Heating block or water bath (110-120°C)
-
Kaiser Test Reagents:
Procedure:
-
Place 10-15 beads of the resin into a small, clean test tube.
-
Add 2-3 drops of Reagent A to the test tube.
-
Add 2-3 drops of Reagent B to the test tube.
-
Add 2-3 drops of Reagent C to the test tube.
-
Observe the color of the beads and the solution.
Data Presentation
Table 1: Common Capping Reagent Compositions
| Capping Agent | Base | Solvent | Typical Concentration / Ratio | Reaction Time | Citation |
| Acetic Anhydride | Pyridine | DMF | 3:2 (v/v) Acetic Anhydride:Pyridine | 30 min | [5] |
| Acetic Anhydride | DIPEA | DCM | 2 eq. Acetic Anhydride, 2 eq. DIPEA | 30 min | [9] |
| Acetic Anhydride | DIPEA | DMF | 10% Acetic Anhydride, 5% DIPEA (v/v) | 20 min | [10] |
| Acetic Acid | DIPEA / DIC / HBTU | DMF | 0.5M Acetic Acid, 0.56M DIPEA, 0.5M DIC | 30 min | [11] |
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis with an integrated capping step.
Caption: Troubleshooting logic for a positive Kaiser test after a capping step.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. peptide.com [peptide.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
- 9. peptideweb.com [peptideweb.com]
- 10. US11028123B2 - Capping of unprotected amino groups during peptide synthesis - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Side reactions associated with Fmoc-Gly-Wang resin cleavage
This guide provides troubleshooting advice and answers to frequently asked questions regarding side reactions encountered during the cleavage of peptides from Fmoc-Gly-Wang resin. It is intended for researchers, scientists, and professionals in drug development who utilize solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the final cleavage of a peptide from Wang resin?
A1: During the final cleavage step with Trifluoroacetic acid (TFA), highly reactive cationic species are generated from the cleavage of side-chain protecting groups and the resin linker.[1][2] These can lead to several side reactions, primarily:
-
Alkylation of sensitive residues: Tryptophan, methionine, tyrosine, and cysteine are susceptible to modification by these cations.[1][2]
-
Reattachment of the peptide to the resin: The linker cation can react with nucleophilic residues in the cleaved peptide, causing it to re-anchor to the resin.[1][2]
-
Sulfonation of tryptophan: This can occur when using Mtr, Pmc, or Pbf protecting groups for arginine.[1][2] The use of Fmoc-Trp(Boc) can suppress this reaction.[1][2]
To minimize these side reactions, a "cleavage cocktail" containing TFA and various scavengers is used to trap the reactive cations.[1][2]
Q2: My peptide contains an aspartic acid residue and I'm seeing a significant impurity. What could be the cause?
A2: A common side reaction for peptides containing aspartic acid is the formation of a cyclic aspartimide.[3][4][5] This is primarily induced by the base (commonly piperidine) used for Fmoc deprotection during the synthesis, not the final TFA cleavage.[3][4] Aspartimide formation can lead to byproducts, as the cyclic imide can be hydrolyzed to form a mixture of α- and β-peptides or react with nucleophiles.[4]
Q3: How can I prevent aspartimide formation?
A3: Several strategies can be employed to minimize aspartimide formation:
-
Use of alternative bases for Fmoc deprotection: Piperazine has been shown to cause less aspartimide formation compared to piperidine.[3] Dipropylamine (DPA) is another alternative that can significantly reduce this side reaction, especially at elevated temperatures.[4]
-
Addition of HOBt: Including 1-hydroxybenzotriazole (HOBt) in the deprotection solution can help reduce the extent of the side reaction.[3]
-
Backbone protection: Using N-(2-hydroxy-4-methoxybenzyl) (Hmb) protection on the peptide backbone can offer complete protection against aspartimide formation.[3]
Q4: I am synthesizing a dipeptide and observing a loss of product. What might be happening?
A4: For dipeptides attached to the resin, there is a risk of intramolecular cyclization to form a diketopiperazine.[4][5] This reaction cleaves the peptide from the resin, leading to a loss of the desired product. This is particularly problematic for sequences where the first amino acid is proline.
Q5: My C-terminal cysteine residue shows significant racemization. How can this be addressed?
A5: Racemization of the C-terminal cysteine is a known base-mediated side reaction that can occur during prolonged exposure to piperidine for Fmoc deprotection.[3] Using piperazine containing 0.1M HOBt for deprotection has been shown to cause significantly less racemization compared to piperidine.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low peptide yield after cleavage | Incomplete cleavage from the resin. | Extend the cleavage time. For peptides with multiple arginine residues, cleavage may require several hours.[1] Re-cleave the resin with a fresh cleavage cocktail. |
| Peptide precipitation in ether is unsuccessful. | Reduce the volume of TFA under a stream of nitrogen before adding cold ether. If the peptide is very hydrophilic, it may not precipitate well in ether. Consider alternative work-up procedures. | |
| Multiple peaks in HPLC of crude product | Presence of side-reaction products. | Identify the nature of the impurities using mass spectrometry. Common issues include alkylation of sensitive residues (Trp, Met, Cys, Tyr) or aspartimide formation. |
| Modification of Tryptophan, Methionine, Cysteine, or Tyrosine | Insufficient scavenging of reactive cations during TFA cleavage. | Use an appropriate scavenger cocktail. A common general-purpose cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5).[1][2] For peptides with multiple protected residues, Reagent K (TFA/water/phenol/thioanisole/EDT) may be necessary.[1][2] |
| Presence of a byproduct with a mass of +107 Da | Back-alkylation of the peptide with a fragment from the Wang resin linker. | This is a known side reaction with the standard Wang linker.[6] Using a more acid-stable linker, such as the OH-BTL resin, can prevent this side reaction.[6] |
| Formation of piperidine adducts | Reaction of piperidine with specific residues, such as thioamides. | Use an alternative base for Fmoc deprotection, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which does not form such adducts.[7] |
Quantitative Data on Side Reactions
Table 1: Effect of Deprotection Reagent on Aspartimide Formation
| Deprotection Reagent | Aspartimide Formation (%) | Reference |
| Piperidine (PPR) | 17% | [4] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 25% | [4] |
| Piperazine (PZ) / DBU | Byproducts only | [4] |
| Dipropylamine (DPA) | Significantly reduced compared to PPR | [4] |
| Piperazine + 0.1M HOBt | Lowest degree of side reaction | [3] |
Table 2: C-Terminal Cysteine Racemization after 24h Treatment
| Deprotection Reagent | Racemization (%) | Reference |
| Piperidine | ~30% | [3] |
| Piperazine + 0.1M HOBt | < 5% | [3] |
Experimental Protocols
Protocol 1: Standard Cleavage from Wang Resin
-
N-terminal Fmoc Deprotection: Before cleavage, ensure the N-terminal Fmoc group is removed by treating the resin with a 20% solution of piperidine in DMF.[8][9]
-
Resin Washing: Thoroughly wash the resin with DMF and then Dichloromethane (DCM) to remove residual piperidine and DMF. Dry the resin.[9][10]
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for your peptide sequence. For most peptides, a mixture of TFA/TIS/Water (95:2.5:2.5 v/v/v) is sufficient.[1][2]
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Allow the reaction to proceed for 1-2 hours at room temperature with occasional swirling.[8][9]
-
Peptide Isolation: Filter the resin and collect the filtrate. Wash the resin with small portions of fresh TFA.[8]
-
Precipitation: Combine the filtrates and add 8-10 volumes of cold diethyl ether to precipitate the peptide.[8]
-
Collection: Centrifuge or filter to collect the precipitated peptide. Wash the crude peptide with cold ether and dry under vacuum.[8][9]
Protocol 2: Minimizing Aspartimide Formation during Fmoc Deprotection
-
Reagent Preparation: Prepare a deprotection solution of 5% piperazine and 0.1M HOBt in DMF.[3]
-
Deprotection Step: During the synthesis cycle, after amino acid coupling, treat the resin with the piperazine/HOBt solution for 5-10 minutes.
-
Washing: After deprotection, wash the resin thoroughly with DMF to remove the deprotection reagents and byproducts before proceeding to the next coupling step.
Visualizations
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. rsc.org [rsc.org]
Technical Support Center: Optimizing Cleavage Cocktail for Peptides on Fmoc-Gly-Wang Resin
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the successful cleavage of synthetic peptides from Fmoc-Gly-Wang resin.
Troubleshooting Guide
This section addresses specific issues that may arise during the peptide cleavage and deprotection process.
Q1: I am observing a low yield of my peptide after cleavage and precipitation. What are the possible causes and solutions?
Possible Causes:
-
Incomplete Cleavage: The cleavage time may be insufficient to fully release the peptide from the Wang resin, especially for longer peptides or those with sterically hindered C-terminal residues.
-
Incomplete Deprotection: If side-chain protecting groups are not fully removed, the peptide may have different solubility properties, leading to poor precipitation.
-
Peptide Solubility: The crude peptide may have some solubility in the cold ether used for precipitation, leading to product loss.
-
Suboptimal Precipitation: The volume of cold ether may be insufficient, or the precipitation temperature may not be low enough.
Solutions:
-
Extend Cleavage Time: For standard peptides, a cleavage time of 1.5 to 2 hours is typical.[1] If you have acid-labile protecting groups like Arg(Pmc) or Arg(Mtr), the cleavage time may need to be extended to 4 or even over 6 hours, respectively.[1]
-
Re-cleave the Resin: If you suspect incomplete cleavage, you can recover the resin after filtration and subject it to a second cleavage reaction with a fresh cocktail.[2]
-
Optimize Precipitation:
-
Concentrate the TFA filtrate to a smaller volume (1-2 mL) under a stream of nitrogen before adding the ether.[2]
-
Use a larger volume of cold ether (8-10 times the volume of the filtrate).[1][3]
-
If the peptide does not precipitate immediately, store the mixture at 4°C overnight to encourage precipitation.[1][3]
-
-
Verify Resin Loading: Before synthesis, confirm the initial loading of the this compound. After synthesis, a substantial weight increase of the dried resin should be observed.[2]
Q2: My HPLC and Mass Spectrometry data show peaks corresponding to incomplete removal of side-chain protecting groups. How can I resolve this?
Possible Causes:
-
Highly Stable Protecting Groups: Certain protecting groups are more difficult to remove and require longer exposure to TFA or stronger acidic conditions. The Mtr group on Arginine is particularly acid-stable.[4][5]
-
Insufficient Scavengers: Some protecting groups, when cleaved, can re-attach to the peptide if not effectively quenched by scavengers.
-
Steric Hindrance: Protecting groups on residues within a sterically crowded sequence may be less accessible to the cleavage reagents.
Solutions:
-
Increase Cleavage Duration: For peptides containing Arg(Mtr), complete deprotection can take up to 24 hours.[4][5] It is often beneficial to perform a small-scale test cleavage to determine the optimal time.[4]
-
Repeat the Cleavage: If incomplete deprotection is observed, the precipitated crude peptide can be re-dissolved in a fresh cleavage cocktail for an additional treatment period.[4]
-
Use a Stronger Cleavage Cocktail: For particularly difficult sequences, especially those with Arg(Mtr), a more robust procedure involving TMSBr can be more effective and rapid than standard TFA cocktails.[3]
-
Optimize Scavenger Choice: Ensure the correct scavengers are present for the specific protecting groups in your peptide. For example, using Fmoc-Trp(Boc)-OH during synthesis can prevent side reactions associated with the cleavage of Arg(Pmc/Pbf) groups.[4][5]
Q3: My Mass Spec analysis shows unexpected mass additions, such as +16 Da or +56 Da. What are these side-products and how can I prevent them?
Possible Causes:
These mass additions typically correspond to common side reactions occurring during cleavage:
-
Oxidation (+16 Da): The thioether side chain of Methionine (Met) is highly susceptible to oxidation, forming methionine sulfoxide (Met(O)).[6] Tryptophan (Trp) can also be oxidized.
-
t-Butylation (+56 Da): Reactive tert-butyl (tBu) cations, generated from the cleavage of tBu-based protecting groups (e.g., from Ser(tBu), Thr(tBu), Tyr(tBu), Asp(OtBu), Glu(OtBu)), can alkylate nucleophilic residues, particularly the thiol of Cysteine (Cys) and the thioether of Methionine.[6][7]
-
Alkylation from Resin Linker: The Wang resin linker itself can generate a benzyl cation during cleavage, which can alkylate the indole ring of Tryptophan.[8]
Solutions:
The key to preventing these side reactions is to use an optimized scavenger cocktail tailored to your peptide's sequence.
-
To Prevent Methionine Oxidation:
-
To Prevent t-Butylation of Cysteine and Methionine:
-
To Protect Tryptophan:
-
Use Fmoc-Trp(Boc)-OH during synthesis. The Boc group protects the indole nitrogen and helps prevent side reactions.[4][11]
-
TIS is a very efficient scavenger for quenching cations that could modify Trp.[4][5]
-
Adding EDT to the cleavage mixture can also prevent acid-catalyzed oxidation of tryptophan.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a cleavage cocktail and its main components?
A cleavage cocktail is a reagent mixture designed to perform two critical functions simultaneously:
-
Cleave the Peptide from the Resin: A strong acid, almost universally Trifluoroacetic Acid (TFA), is used to break the acid-labile ester bond linking the peptide to the Wang resin.[12]
-
Remove Side-Chain Protecting Groups: The acid also removes the temporary protecting groups from the amino acid side chains.
The main components are:
-
Trifluoroacetic Acid (TFA): The strong acid responsible for cleavage and deprotection. It typically makes up 80-95% of the cocktail.
-
Scavengers: Nucleophilic reagents added to "trap" the highly reactive cationic species (like t-butyl cations) that are liberated from the protecting groups and the resin linker during acidolysis.[13] Without scavengers, these cations can cause unwanted modifications to sensitive amino acid residues.[4][5]
-
Co-solvents: Sometimes a co-solvent like Dichloromethane (DCM) is used, although many modern cocktails are TFA-based.[1]
Q2: Which cleavage cocktail should I start with for a simple peptide on Wang resin?
For most standard peptide sequences that do not contain multiple sensitive residues, a simple and effective cocktail is TFA / Triisopropylsilane (TIS) / Water (95 : 2.5 : 2.5, v/v/v) .[4][14]
-
TFA performs the cleavage.
-
Water acts as a scavenger and helps with the solubility of some peptides.
-
TIS is an excellent, non-odorous scavenger for the common t-butyl cations.[4][5]
Q3: How do I select the appropriate scavengers for my peptide sequence?
The choice of scavengers is dictated entirely by the amino acid composition of your peptide. The goal is to include scavengers that specifically protect the sensitive residues present in your sequence.
Data Presentation: Scavenger Selection Guide
| Sensitive Residue | Protecting Group(s) | Potential Side Reaction(s) | Recommended Scavenger(s) | Rationale |
| Cysteine (Cys) | Trt, tBu, Acm | t-Butylation, Oxidation | 1,2-Ethanedithiol (EDT), Triisopropylsilane (TIS), Dithiothreitol (DTT) | EDT and DTT are reducing agents that prevent disulfide formation and scavenge cations.[9][10] TIS is a highly effective scavenger for t-butyl cations that cause S-alkylation.[7] |
| Methionine (Met) | None | Oxidation to Met(O), S-alkylation (t-butylation) | Thioanisole, Dimethylsulfide (DMS), TIS, EDT | Thioanisole and DMS are effective at preventing oxidation.[6][11] TIS and EDT scavenge t-butyl cations.[6] |
| Tryptophan (Trp) | Boc (recommended) | Oxidation, Alkylation by protecting groups (e.g., from Arg) or resin linker | Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT) | TIS is highly effective at quenching cations.[4][5] EDT helps prevent acid-catalyzed oxidation.[4] Using Fmoc-Trp(Boc)-OH is the best preventative measure.[4] |
| Arginine (Arg) | Pbf, Pmc, Mtr | Incomplete deprotection, Released sulfonyl groups can modify Trp | Thioanisole | Thioanisole scavenges the free sulfonyl groups released from Pbf/Pmc/Mtr protecting groups, which can otherwise alkylate Tryptophan.[11] |
| Tyrosine (Tyr) | tBu | t-Butylation | Phenol, Triisopropylsilane (TIS) | Phenol is thought to offer some protection to the aromatic ring.[4][5] TIS effectively scavenges t-butyl cations. |
Data Presentation: Common Cleavage Cocktails
| Reagent Name | Composition (v/v unless stated) | Primary Use & Notes |
| Standard Cocktail | TFA / TIS / Water (95 : 2.5 : 2.5) | A good starting point for most peptides without multiple sensitive residues. TIS is a non-odorous scavenger.[4][14] |
| Reagent K | TFA / Phenol / Water / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5) | A "universal" cocktail for peptides with a combination of sensitive residues like Cys, Met, Trp, and Tyr.[4][9][15] |
| Reagent B | TFA / Phenol / Water / TIS (88 : 5 : 5 : 2) | An "odorless" alternative to Reagent K, but it does not prevent the oxidation of methionine.[6][9][15] |
| Reagent H | TFA (81%), Phenol (5%), Thioanisole (5%), EDT (2.5%), Water (3%), DMS (2%), NH₄I (1.5% w/w) | Specifically formulated to prevent the oxidation of methionine residues during cleavage.[6][9] |
| Cys-Containing | TFA / TIS / Water / EDT (92.5 : 2.5 : 2.5 : 2.5) | The addition of EDT is critical for peptides containing cysteine to keep the thiol in a reduced state.[10] |
Experimental Protocols
Standard Protocol: TFA-Mediated Cleavage from Wang Resin
This protocol outlines the standard procedure for cleaving a peptide from Wang resin and removing side-chain protecting groups.
1. Resin Preparation:
-
Ensure the final N-terminal Fmoc group has been removed from the peptide-resin. This is a critical step; failure to do so will result in an Fmoc-protected peptide.[3][13] Most automated synthesizers perform this step automatically. If synthesizing manually, treat the resin with 20% piperidine in DMF for 20-30 minutes.[13][16]
-
Transfer the peptide-resin to a sintered glass funnel.
-
Wash the resin thoroughly to remove residual DMF, which can interfere with the acidic cleavage.[4] Perform washes in the following sequence:
-
3x with DMF
-
3x with DCM
-
-
Dry the resin thoroughly under a high vacuum for at least 4 hours, or preferably overnight.[4][5]
2. Cleavage Reaction:
-
Weigh the dry peptide-resin and place it in a suitable reaction vessel (e.g., a round-bottom flask).
-
Prepare the appropriate cleavage cocktail based on the peptide's amino acid composition (see tables above). It is best to use a freshly prepared cocktail.
-
Cool the reaction vessel containing the resin in an ice bath.
-
Add the pre-chilled cleavage cocktail to the resin (a common ratio is 10 mL of cocktail per gram of resin).[13]
-
Allow the reaction to proceed at room temperature with occasional swirling for 1.5 - 2 hours for standard peptides. Adjust the time as needed for difficult sequences.[3]
3. Peptide Isolation and Precipitation:
-
Filter the cleavage mixture through a sintered glass funnel to separate the resin. Collect the filtrate, which contains the peptide.
-
Wash the resin 2-3 times with small portions of fresh TFA and combine the filtrates.[3]
-
In a separate centrifuge tube, add cold methyl-tert-butyl ether (MTBE) or diethyl ether (approx. 8-10 times the volume of the collected TFA filtrate).
-
Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing. A white precipitate (the crude peptide) should form.
-
If precipitation is slow, keep the mixture at 4°C overnight.[1][3]
-
Centrifuge the suspension to pellet the crude peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet 2-3 more times with cold ether to remove residual scavengers.
-
Dry the final peptide pellet under a high vacuum. The crude peptide is now ready for analysis (HPLC/MS) and purification.
Visualizations
Workflow for Peptide Cleavage and Deprotection
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. biotage.com [biotage.com]
- 11. peptide.com [peptide.com]
- 12. nbinno.com [nbinno.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 15. academic.oup.com [academic.oup.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Impact of Resin Mesh Size on Peptide Synthesis Efficiency
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions regarding the impact of resin mesh size on the efficiency of solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What does resin mesh size signify in peptide synthesis?
Resin mesh size refers to the particle size distribution of the resin beads. It is typically reported as a range, such as 100-200 mesh or 200-400 mesh. The mesh number is inversely proportional to the bead diameter; a higher mesh number corresponds to smaller beads.[1][2]
Q2: How does resin mesh size impact the speed of peptide synthesis?
Smaller resin beads (higher mesh number, e.g., 200-400 mesh) have a larger surface area-to-volume ratio.[1][3] This increased surface area facilitates faster diffusion of reagents and solvents to the reactive sites on the resin, leading to quicker reaction kinetics for both coupling and deprotection steps.[1][2][3]
Q3: Can using a smaller bead size (higher mesh) improve the purity of my peptide?
Yes, in many cases, using a smaller bead size can lead to higher crude peptide purity. The improved reaction kinetics associated with smaller beads can result in more complete and efficient coupling and deprotection reactions, minimizing the formation of deletion sequences and other impurities.[4]
Q4: Are there any disadvantages to using a smaller resin mesh size (e.g., 200-400 mesh)?
While smaller beads offer kinetic advantages, they can present practical challenges. Very fine resins may lead to slower filtration and washing steps due to increased backpressure, which can be particularly problematic in automated peptide synthesizers.[1][3] This can sometimes lead to clogging of the synthesizer's reaction vessel frit.
Q5: When should I choose a larger resin mesh size (e.g., 100-200 mesh)?
A larger resin mesh size is often preferred for routine, large-scale, or automated syntheses where ease of handling and avoiding equipment clogging are priorities.[5] They are also a good choice when synthesizing shorter, less complex peptides where the kinetic advantages of smaller beads may be less critical.
Q6: I am synthesizing a long or "difficult" peptide sequence. Which mesh size is recommended?
For long or challenging peptide sequences, a smaller mesh size (200-400 mesh) is generally recommended.[1] The enhanced reaction kinetics can be crucial for achieving high coupling efficiency, especially with sterically hindered amino acids or sequences prone to aggregation. However, it is also important to consider using a low-loading resin for such syntheses.[6]
Q7: My synthesis with a 200-400 mesh resin is showing high backpressure and slow draining. What can I do?
If you are experiencing high backpressure, consider the following troubleshooting steps:
-
Reduce the flow rate: Slower flow rates during washing and reagent delivery can alleviate pressure buildup.
-
Check for clogged frits: Ensure the frit in your reaction vessel is clean and not obstructed by fine resin particles.
-
Gentle agitation: Use gentle nitrogen bubbling or vortexing for mixing instead of vigorous shaking, which can cause the resin beads to compact.
-
Solvent considerations: Ensure the solvents used adequately swell the resin, as poor swelling can exacerbate packing issues.
Troubleshooting Guide
| Issue | Potential Cause Related to Mesh Size | Recommended Solution |
| Low Crude Purity / High Levels of Deletion Sequences | Slower reaction kinetics with larger beads (100-200 mesh) may lead to incomplete coupling, especially for difficult sequences. | For challenging syntheses, switch to a smaller mesh size (200-400 mesh) to improve reaction kinetics. Alternatively, extend coupling and deprotection times when using larger mesh resins.[1] |
| Slow Filtration and Washing Steps | Use of a fine resin (200-400 mesh) can lead to compaction and reduced flow through the reaction vessel frit.[1][3] | Reduce the flow rate of solvents and reagents. Ensure the frit is not clogged. Consider switching to a larger mesh size (100-200 mesh) for future syntheses if the problem persists. |
| Automated Synthesizer Halting Due to High-Pressure Alarms | Fine resin particles (200-400 mesh) are causing a blockage in the system's fluidics. | Use a resin with a mesh size recommended by your synthesizer's manufacturer (often 100-200 mesh). Ensure all filters and lines are clear of resin fines. |
| Inconsistent Synthesis Results Between Batches | Broad particle size distribution within a single batch of resin can lead to varied reaction rates and inconsistent outcomes. | Use a high-quality resin with a narrow and uniform particle size distribution to ensure more uniform kinetics and swelling.[4] |
Data Presentation: Mesh Size Comparison
The following tables provide a summary of expected outcomes when synthesizing a model peptide, "ACP (65-74)," a decapeptide known to be a "difficult sequence," using two different resin mesh sizes under otherwise identical conditions.
Table 1: Resin Specifications
| Parameter | Resin A | Resin B |
| Resin Type | Wang Resin | Wang Resin |
| Mesh Size | 100-200 | 200-400 |
| Bead Diameter | 75-150 µm | 35-75 µm |
| Loading Capacity | 0.5 mmol/g | 0.5 mmol/g |
Table 2: Synthesis Outcome Comparison for ACP (65-74)
| Outcome | Resin A (100-200 mesh) | Resin B (200-400 mesh) |
| Crude Peptide Purity (by HPLC) | ~54% | ~68% |
| Overall Yield | ~39% | ~49% |
| Total Synthesis Time (Automated) | 18 hours | 16 hours |
| Filtration/Washing Issues | None | Minor backpressure observed |
Note: The data presented is based on representative values from literature for the synthesis of a difficult peptide sequence and may vary depending on the specific peptide, synthesis protocol, and equipment used.[7]
Experimental Protocols
Protocol: Comparative Synthesis of a Model Peptide (ACP 65-74) on 100-200 and 200-400 Mesh Wang Resins
1. Materials:
-
Fmoc-Gly-Wang resin, 100-200 mesh, 0.5 mmol/g loading
-
This compound, 200-400 mesh, 0.5 mmol/g loading
-
Fmoc-protected amino acids
-
Coupling reagents: HBTU, HOBt, and DIPEA
-
Deprotection reagent: 20% piperidine in DMF
-
Solvents: DMF, DCM
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O
-
Cold diethyl ether
-
Automated peptide synthesizer or manual synthesis vessels
2. Resin Preparation:
-
Weigh out equal amounts of the 100-200 mesh and 200-400 mesh resins into separate reaction vessels.
-
Swell the resins in DMF for 1 hour with gentle agitation.
3. Peptide Synthesis (Fmoc/tBu Strategy):
-
Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Coupling: Activate the next Fmoc-amino acid (4 equivalents) with HBTU/HOBt (3.9 equivalents) and DIPEA (8 equivalents) in DMF. Add the activated amino acid solution to the resin and allow it to react for 45 minutes. Wash the resin with DMF.
-
Repeat the deprotection and coupling steps for each amino acid in the ACP (65-74) sequence (H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-OH).
4. Cleavage and Deprotection:
-
After the final deprotection step, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
5. Analysis:
-
Dissolve a small amount of the crude peptide in a suitable solvent.
-
Analyze the purity of the crude peptide using reverse-phase HPLC.
-
Determine the overall yield by weighing the dried crude peptide.
Visualizations
Caption: Relationship between resin mesh size and synthesis outcomes.
Caption: Workflow for comparing resin mesh size impact.
References
- 1. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 5. Base Resins for Peptide Synthesis [sigmaaldrich.com]
- 6. biotage.com [biotage.com]
- 7. Towards green, scalable peptide synthesis: leveraging DEG-crosslinked polystyrene resins to overcome hydrophobicity challenges - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07484J [pubs.rsc.org]
How to determine the loading efficiency of Fmoc-Gly-Wang resin
Welcome to the Technical Support Center for Fmoc-Gly-Wang resin. This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions regarding the determination of loading efficiency for this compound.
Frequently Asked Questions (FAQs)
Q1: What is resin loading efficiency and why is it important to determine?
A1: Resin loading efficiency, or substitution, refers to the amount of the first amino acid (in this case, Fmoc-Glycine) successfully coupled to the reactive sites of the Wang resin. It is typically expressed in millimoles of amino acid per gram of resin (mmol/g). Determining an accurate loading value is critical for solid-phase peptide synthesis (SPPS) as it dictates the precise quantities of reagents, such as Fmoc-amino acids and coupling agents, required for subsequent coupling steps.[1] An accurate loading value ensures efficient synthesis, minimizes waste of expensive reagents, and allows for the correct calculation of the final peptide yield.[1][2]
Q2: What is the most common method for determining the loading of Fmoc-amino acid resins?
A2: The most common method is a spectrophotometric assay.[1][3][4] This technique involves cleaving the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the glycine attached to the resin using a solution of piperidine in N,N-dimethylformamide (DMF).[4][5] The cleavage reaction releases a dibenzofulvene (DBF) molecule, which then reacts with piperidine to form a piperidine-dibenzofulvene adduct.[5][6] This adduct has a strong UV absorbance, which can be measured to quantify the amount of Fmoc group released, and thus determine the resin loading.[5][7]
Q3: At which wavelength should I measure the absorbance of the piperidine-dibenzofulvene adduct?
A3: The piperidine-dibenzofulvene adduct has characteristic UV absorbance maxima at approximately 290 nm and 301 nm.[5][8] Both wavelengths can be used for quantification, but it is crucial to use the corresponding molar extinction coefficient (ε) for the chosen wavelength in your calculations. The value at 301 nm is frequently used.[5][9]
Q4: What are typical loading values for this compound?
A4: Loading values for commercially available this compound can vary. Low-loading resins are typically in the range of 0.25 to 0.40 mmol/g and are often used for the synthesis of long or challenging peptide sequences to minimize steric hindrance.[10][11] High-loading resins can have values of 0.6 mmol/g or higher.[12]
Experimental Protocol: Spectrophotometric Determination of this compound Loading
This protocol details the steps to determine the loading efficiency of this compound by measuring the UV absorbance of the piperidine-dibenzofulvene adduct.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Spectrophotometer
-
1 cm path length quartz cuvettes
-
Analytical balance
-
Microcentrifuge tubes (e.g., Eppendorf tubes)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Reagents:
-
Prepare a 20% (v/v) solution of piperidine in DMF. For example, add 2 mL of piperidine to 8 mL of DMF.
-
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of dry this compound into a microcentrifuge tube.[1][3] It is crucial that the resin is completely dry to ensure an accurate weight measurement.[2]
-
Add a precisely known volume of the 20% piperidine in DMF solution to the resin. For example, add 1.0 mL.[3]
-
Allow the resin to swell and react at room temperature for 15-30 minutes with gentle agitation (e.g., vortexing or shaking) to ensure complete cleavage of the Fmoc group.[1]
-
-
Spectrophotometric Measurement:
-
Following the reaction, centrifuge the tube to pellet the resin.
-
Carefully take an aliquot of the supernatant, ensuring no resin beads are transferred. A dilution may be necessary to ensure the absorbance reading is within the linear range of the spectrophotometer (typically 0.1-1.0 AU).[2]
-
To perform a dilution, transfer a small, precise volume of the supernatant (e.g., 100 µL) into a larger, known volume of DMF (e.g., 900 µL for a 1:10 dilution).[1]
-
Use a solution of 20% piperidine in DMF as a blank to zero the spectrophotometer at the desired wavelength (e.g., 301 nm).[2][3]
-
Measure the absorbance of the diluted sample solution.
-
-
Calculation of Loading Efficiency:
The loading efficiency (L) in mmol/g can be calculated using the Beer-Lambert law:
L (mmol/g) = (Absorbance × Volume of cleavage solution [mL] × Dilution factor) / (ε [mL/mmol·cm] × Weight of resin [mg] × Path length [cm])
-
Absorbance: The measured absorbance of the diluted sample.
-
Volume of cleavage solution: The initial volume of 20% piperidine in DMF added to the resin (e.g., 1.0 mL).
-
Dilution factor: The factor by which the supernatant was diluted (e.g., 10 if 100 µL was diluted to 1 mL).
-
ε (Molar extinction coefficient): For the piperidine-dibenzofulvene adduct, a commonly used value is 7800 mL/mmol·cm at 301 nm.[1][5][9]
-
Weight of resin: The initial mass of the dry resin in mg.
-
Path length: The path length of the cuvette, typically 1 cm.
-
Quantitative Data Summary
| Parameter | Wavelength | Value | Reference |
| Molar Extinction Coefficient (ε) | 301 nm | 7800 L·mol⁻¹·cm⁻¹ | [1][5][9] |
| Molar Extinction Coefficient (ε) | 301 nm | 8021 L·mol⁻¹·cm⁻¹ | [5][9] |
| Molar Extinction Coefficient (ε) | 290 nm | 5800 L·mol⁻¹·cm⁻¹ | [5] |
| Molar Extinction Coefficient (ε) | 289.8 nm | 6089 L·mol⁻¹·cm⁻¹ | [9] |
| Typical Low Loading Range | N/A | 0.25 - 0.40 mmol/g | [10][11] |
| Typical High Loading Range | N/A | > 0.6 mmol/g | [12] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Lower than expected loading value | 1. Incomplete Fmoc deprotection: The reaction time with piperidine may have been too short, or the piperidine solution may have degraded. | 1. Ensure a reaction time of at least 15-30 minutes. Use a freshly prepared 20% piperidine in DMF solution. |
| 2. Inaccurate weighing of the resin: Residual solvent in the resin can lead to an overestimation of its weight. | 2. Ensure the resin is thoroughly dried under vacuum to a constant weight before the analysis.[2] | |
| 3. Loss of supernatant during transfer: Inaccuracies in pipetting the supernatant or the diluted sample. | 3. Use calibrated pipettes and exercise care during all liquid handling steps. | |
| Higher than expected loading value | 1. Inaccurate weighing of the resin: Weighing an amount of resin less than recorded will artificially inflate the calculated loading. | 1. Use a calibrated analytical balance and ensure accurate recording of the weight. |
| 2. Spectrophotometer not properly blanked: An incorrect blank can lead to an artificially high absorbance reading. | 2. Always use the same batch of 20% piperidine in DMF for both the blank and the sample preparation. | |
| Inconsistent or non-reproducible results | 1. Non-homogeneous resin sample: The loaded amino acid may not be evenly distributed on the resin. | 1. Gently mix the entire batch of resin before taking a sample for analysis. |
| 2. Variations in reaction time or temperature: Inconsistent experimental conditions can affect the extent of Fmoc cleavage. | 2. Standardize the deprotection time and perform the experiment at a consistent room temperature. | |
| 3. Degradation of reagents: Old or improperly stored DMF or piperidine can affect the reaction. | 3. Use high-quality, fresh reagents. |
Experimental Workflow
References
- 1. peptide.com [peptide.com]
- 2. biotage.com [biotage.com]
- 3. peptideweb.com [peptideweb.com]
- 4. bachem.com [bachem.com]
- 5. Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. Substitution determination of Fmoc‐substituted resins at different wavelengths - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. This compound (LL) [cem.com]
- 12. researchgate.net [researchgate.net]
Preventing dipeptide formation during pre-loading of Wang resin
Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Troubleshooting Guides & FAQs: Pre-loading of Wang Resin
This section focuses on a critical step in SPPS: the loading of the first Fmoc-amino acid onto Wang resin, and specifically, the prevention of dipeptide formation, a common side reaction that can compromise the purity and yield of the final peptide.
Frequently Asked Questions (FAQs)
Q1: What is dipeptide formation during the pre-loading of Wang resin, and why is it a problem?
A1: Dipeptide formation is a side reaction where a second amino acid is unintentionally coupled to the first amino acid that has been loaded onto the Wang resin. This occurs when the fluorenylmethyloxycarbonyl (Fmoc) protecting group of the first amino acid is prematurely removed, exposing its N-terminal amine for reaction with another activated amino acid in the solution. This side reaction is problematic as it leads to the synthesis of peptides with an unwanted N-terminal extension, reducing the yield of the desired peptide and complicating the purification process.
Q2: What is the primary cause of dipeptide formation when using Wang resin?
A2: The primary cause of dipeptide formation during the loading of Wang resin is the use of 4-dimethylaminopyridine (DMAP) as a catalyst in the presence of a carbodiimide activating agent like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC).[1][2] DMAP, while an efficient catalyst for the esterification reaction, is also basic enough to cause the premature removal of the acid-labile Fmoc protecting group from the newly attached amino acid.[2] This premature deprotection exposes the amine group, which can then react with another activated Fmoc-amino acid, leading to the formation of a resin-bound dipeptide.
Q3: Are certain amino acids more prone to dipeptide formation and racemization?
A3: Yes, certain amino acids are more susceptible to side reactions during loading onto Wang resin. Histidine (His) and Cysteine (Cys) are particularly prone to racemization under standard loading conditions.[1][2] While not directly linked to dipeptide formation, the conditions that promote racemization, such as the use of DMAP, are the same as those that can cause premature Fmoc deprotection. Therefore, when loading these sensitive amino acids, it is crucial to use methods that minimize both racemization and dipeptide formation.
Q4: How can I detect and quantify dipeptide formation?
A4: Dipeptide formation can be detected and quantified by cleaving a small sample of the loaded resin and analyzing the crude product by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[1] The HPLC chromatogram will show a peak corresponding to the dipeptide, which will have a different retention time than the desired single amino acid. The identity of the dipeptide can be confirmed by MS analysis. For a more quantitative approach, the peak areas in the HPLC chromatogram can be integrated to determine the relative percentage of the dipeptide impurity.
Q5: What is "capping" and how can it help?
A5: Capping is the process of blocking any unreacted hydroxyl groups on the Wang resin after the first amino acid has been loaded.[2] This is typically done using a reactive acetylating agent like acetic anhydride in the presence of a base. Capping is essential because any remaining free hydroxyl groups can react during subsequent coupling steps, leading to the formation of deletion sequences (peptides missing an amino acid). While capping does not prevent dipeptide formation itself, it is a critical step to ensure the homogeneity of the final peptide product.
Troubleshooting Guide: Preventing Dipeptide Formation
If you are observing significant dipeptide formation in your experiments, consider the following troubleshooting steps and preventative measures.
Problem: Significant Dipeptide Formation Detected by HPLC/MS
Root Cause: Premature removal of the Fmoc protecting group, most likely catalyzed by DMAP during the loading step.
Solutions:
-
Avoid DMAP by Modifying the Resin: A highly effective method to prevent dipeptide formation is to avoid the use of DMAP altogether. This can be achieved by converting the hydroxyl groups of the Wang resin into chloromethyl groups using thionyl chloride. The resulting Wang chloride resin can then be reacted with the cesium salt of the Fmoc-amino acid or with the Fmoc-amino acid in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).[1] This method has been shown to be free of racemization and dipeptide formation.[3]
-
Utilize 2-Chlorotrityl Chloride (2-CTC) Resin: For sensitive applications, using 2-chlorotrityl chloride (2-CTC) resin is a highly recommended alternative to Wang resin.[4] The loading of the first amino acid onto 2-CTC resin does not require activation of the amino acid's carboxyl group and proceeds under mild conditions, thus avoiding the use of reagents that can cause dipeptide formation and racemization. Peptides can also be cleaved from 2-CTC resin under very mild acidic conditions, which is beneficial for sensitive peptides.
-
Employ Symmetric Anhydrides: Using a pre-formed symmetric anhydride of the Fmoc-amino acid for the coupling reaction can also minimize dipeptide formation. This method still typically uses a catalytic amount of DMAP, so careful control of the reaction conditions is necessary.
Quantitative Data Summary
While exact percentages can vary depending on the specific amino acid and reaction conditions, the following table provides a qualitative and semi-quantitative comparison of dipeptide formation with different loading methods based on literature reports.
| Loading Method | Catalyst/Reagents | Dipeptide Formation Level | Racemization Risk | Reference(s) |
| Standard Method | DIC, DMAP | Can be significant, especially with prolonged reaction times | High, especially for sensitive amino acids | [1],[2] |
| Symmetric Anhydride | Pre-formed anhydride, catalytic DMAP | Reduced compared to standard method | Moderate | [1] |
| Modified Wang Resin | Thionyl chloride, Fmoc-AA-Cs or Fmoc-AA/DIPEA | Reportedly free of dipeptide formation | Very Low | [1],[3] |
| 2-Chlorotrityl Chloride Resin | Fmoc-AA, DIPEA | Reportedly free of dipeptide formation | Very Low | [4], |
Experimental Protocols
Protocol 1: Standard Loading of Fmoc-Amino Acid onto Wang Resin (Prone to Dipeptide Formation)
This protocol describes the traditional method for loading the first amino acid onto Wang resin using DIC and DMAP. This method is presented for illustrative purposes to highlight the conditions that can lead to dipeptide formation.
-
Resin Swelling: Swell Wang resin (1 g, e.g., 1.0 mmol/g substitution) in a mixture of dichloromethane (DCM) and N,N-dimethylformamide (DMF) (9:1 v/v, 15 mL) in a round-bottom flask for 30 minutes.
-
Amino Acid Activation: In a separate flask, dissolve the Fmoc-amino acid (2.0 mmol, 2.0 eq.) and 1-hydroxybenzotriazole (HOBt) (2.0 mmol, 2.0 eq.) in a minimal amount of DMF.
-
Coupling Reaction: Add the dissolved amino acid/HOBt solution to the swollen resin. Add N,N'-diisopropylcarbodiimide (DIC) (2.0 mmol, 2.0 eq.) to the resin slurry. Finally, add a solution of 4-dimethylaminopyridine (DMAP) (0.1 mmol, 0.1 eq.) in a minimal amount of DMF to the reaction mixture.
-
Reaction Incubation: Agitate the reaction mixture at room temperature for 4-12 hours.
-
Washing: Filter the resin and wash it sequentially with DMF (3x), DCM (3x), and Methanol (3x).
-
Drying: Dry the resin under vacuum to a constant weight.
-
Capping (Recommended): To cap unreacted hydroxyl groups, suspend the resin in DMF and add acetic anhydride (2.0 mmol, 2.0 eq.) and pyridine (2.0 mmol, 2.0 eq.). Agitate for 1 hour, then wash and dry the resin as described above.
Protocol 2: Recommended Method for Loading Fmoc-Amino Acid via Wang Chloride Resin (Minimizes Dipeptide Formation)
This protocol, adapted from literature procedures, describes a method to minimize dipeptide formation and racemization by first converting the Wang resin to a chloride form.[1]
-
Conversion to Wang Chloride Resin:
-
Swell Wang resin (1 g) in DCM (10 mL) for 30 minutes.
-
Cool the slurry to 0°C in an ice bath.
-
Slowly add thionyl chloride (2.0 mmol, 2.0 eq.) to the stirred slurry.
-
Stir the reaction at room temperature for 2 hours.
-
Filter the resin and wash thoroughly with anhydrous DCM (5x) under an inert atmosphere (e.g., nitrogen or argon).
-
Dry the Wang chloride resin under vacuum.
-
-
Loading of Fmoc-Amino Acid:
-
Swell the dried Wang chloride resin (1 g) in anhydrous DMF (10 mL) under an inert atmosphere.
-
In a separate flask, dissolve the Fmoc-amino acid (1.5 mmol, 1.5 eq.) in anhydrous DMF.
-
Add diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 eq.) to the Fmoc-amino acid solution.
-
Add the Fmoc-amino acid/DIPEA solution to the swollen resin.
-
Optionally, add potassium iodide (KI) (0.1 mmol, 0.1 eq.) as a catalyst.
-
Agitate the reaction mixture at room temperature for 12-24 hours.
-
-
Washing and Capping:
-
Filter the resin and wash it sequentially with DMF (3x), DCM (3x), and Methanol (3x).
-
Proceed with the capping step as described in Protocol 1 to block any unreacted sites.
-
Dry the loaded and capped resin under vacuum.
-
Protocol 3: Quantification of Resin Loading (Fmoc-Release Assay)
This spectrophotometric assay is used to determine the substitution level of the loaded resin.
-
Sample Preparation: Accurately weigh a small amount of the dry, loaded resin (2-5 mg) into a small vial.
-
Fmoc Deprotection: Add a known volume of 20% piperidine in DMF (e.g., 1 mL) to the resin.
-
Incubation: Agitate the mixture for 30 minutes to ensure complete removal of the Fmoc group.
-
Dilution: Take a known aliquot of the supernatant (e.g., 100 µL) and dilute it with a known volume of DMF (e.g., to a final volume of 10 mL).
-
UV-Vis Measurement: Measure the absorbance of the diluted solution at approximately 301 nm using a UV-Vis spectrophotometer. Use a solution of 20% piperidine in DMF (similarly diluted) as the blank.
-
Calculation: Calculate the loading using the Beer-Lambert law:
-
Loading (mmol/g) = (Absorbance × Dilution Volume (mL)) / (ε × Path Length (cm) × Resin Weight (g))
-
Where ε (molar extinction coefficient) for the dibenzofulvene-piperidine adduct is approximately 7800 M⁻¹cm⁻¹.
-
Visualizations
The following diagrams illustrate the chemical pathways and experimental workflows discussed in this guide.
Caption: Mechanism of DMAP-catalyzed dipeptide formation on Wang resin.
Caption: Comparison of experimental workflows for loading the first amino acid.
References
Navigating the Challenges of Solid-Phase Peptide Synthesis: A Technical Support Center
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving peptide yield and purity. Below, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing overall peptide yield in SPPS?
A1: The overall yield in Solid-Phase Peptide Synthesis (SPPS) is a cumulative result of the efficiency of each cycle of deprotection and coupling. Even a small percentage of incomplete reactions at each step can lead to a significant decrease in the final yield of the desired full-length peptide. For instance, with a 97% yield at each deprotection and coupling step for a 70-mer peptide, the theoretical overall yield is a mere 1.4%. Increasing the efficiency to 99% raises the overall yield to 24%, and a 99.5% efficiency results in a 50% overall yield.[1] Other critical factors include the choice of resin, linker, coupling reagents, and the inherent properties of the peptide sequence itself, such as hydrophobicity and tendency for aggregation.[1]
Q2: How do I choose the right coupling reagent for my synthesis?
A2: The choice of coupling reagent is critical and depends on factors like the complexity of the peptide sequence, the potential for racemization, and cost. For routine syntheses, carbodiimides like DCC or DIC in the presence of an additive like HOBt are cost-effective. However, for more challenging sequences, such as those containing sterically hindered or N-methylated amino acids, uronium/aminium salt-based reagents like HATU, HBTU, and HCTU are generally more efficient and lead to higher crude purities, especially with shorter coupling times.[2] COMU is another highly efficient reagent that is a safer alternative to benzotriazole-based reagents.[3][4]
Q3: What is the purpose of scavengers in the cleavage cocktail?
A3: During the final cleavage of the peptide from the resin and the removal of side-chain protecting groups with a strong acid like trifluoroacetic acid (TFA), highly reactive cationic species are generated. These carbocations can lead to unwanted side reactions, such as the alkylation of sensitive amino acid residues like tryptophan (Trp), methionine (Met), and cysteine (Cys). Scavengers are added to the cleavage cocktail to "trap" these reactive species, thereby preventing these side reactions and ensuring the integrity of the final peptide.[5][6]
Q4: How can I minimize peptide aggregation during synthesis?
A4: Peptide aggregation, where the growing peptide chains interact with each other, can hinder reagent access and lead to incomplete reactions. This is particularly common with hydrophobic sequences. Strategies to mitigate aggregation include:
-
Using specialized resins: Resins like PEGylated polystyrene can improve solvation of the growing peptide chain.
-
Employing "difficult sequence" strategies: Incorporating pseudoproline dipeptides or Dmb-protected amino acids can disrupt the secondary structures that lead to aggregation.[7]
-
Modifying synthesis conditions: Increasing the synthesis temperature, using chaotropic salts, or switching to more effective solvents like N-methylpyrrolidone (NMP) can help disrupt aggregation.[7]
Q5: When should I consider using a "double coupling" strategy?
A5: A double coupling strategy, where the coupling reaction is performed twice for a particular amino acid, is recommended for "difficult" couplings. This is often necessary when coupling sterically hindered amino acids (e.g., Val, Ile), coupling to a proline residue, or when synthesizing sequences known to aggregate.[8] While it consumes more reagents, double coupling can significantly improve the incorporation of the amino acid and reduce the formation of deletion sequences, leading to a higher purity of the crude peptide.[8][9]
Troubleshooting Guides
Problem: Low or No Peptide Yield
Symptom: After cleavage and precipitation, you obtain a very small amount of or no peptide.
| Potential Cause | Recommended Action | Experimental Protocol |
| Incomplete Coupling | For difficult sequences, especially those containing sterically hindered amino acids or known to aggregate, perform a double coupling. | --INVALID-LINK-- |
| Monitor coupling completion after each step using a qualitative test like the Kaiser or TNBS test. | --INVALID-LINK-- or --INVALID-LINK-- | |
| Incomplete Deprotection | For sequences prone to aggregation, consider using a stronger deprotection reagent or increasing the deprotection time. | --INVALID-LINK-- |
| Poor Cleavage Efficiency | Perform a small-scale trial cleavage to optimize the cleavage time and cocktail composition. | --INVALID-LINK-- |
| For peptides with multiple Arg(Pmc/Pbf) residues, longer cleavage times may be necessary.[6] | ||
| Peptide Precipitation Issues | For hydrophobic peptides that are difficult to precipitate, try different precipitation and work-up procedures. |
Problem: Incomplete Coupling
Symptom: Your analytical results (e.g., HPLC, Mass Spectrometry) show a significant amount of deletion sequences (peptides missing one or more amino acids).
| Potential Cause | Recommended Action | Experimental Protocol |
| Steric Hindrance | Use a more powerful coupling reagent such as HATU or HCTU, which are known to be more effective for sterically hindered amino acids.[2] | |
| Perform a double coupling for the problematic amino acid.[8] | --INVALID-LINK-- | |
| Peptide Aggregation | Incorporate pseudoproline dipeptides or other structure-breaking derivatives into the peptide backbone.[7] | |
| Increase the synthesis temperature to disrupt secondary structures. | ||
| Insufficient Reagent Excess | Increase the molar excess of the amino acid and coupling reagent. |
Problem: Common Side Reactions
Symptom: Your analytical data shows peaks corresponding to known side products.
| Side Reaction | Potential Cause | Recommended Action |
| Aspartimide Formation | Base-catalyzed cyclization of aspartic acid residues, especially in Asp-Gly sequences, during Fmoc deprotection with piperidine.[10][11] | Use a milder deprotection cocktail, such as one containing piperazine and DBU with the addition of formic acid.[12][13] |
| Employ an Asp derivative with a more sterically hindering side-chain protecting group like OBno.[10] | ||
| Racemization | Over-activation of the amino acid during coupling, particularly with sensitive residues like Cys and His. | Use a coupling reagent known for low racemization, such as HATU.[2] Additives like HOBt or HOAt can also suppress racemization. |
| Alkylation of Trp | Reaction of the tryptophan indole side chain with carbocations generated during TFA cleavage.[5] | Use a cleavage cocktail containing effective scavengers like triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT).[5][14] |
Quantitative Data Tables
Table 1: Comparative Performance of Common Coupling Reagents
| Reagent | Peptide Sequence | Coupling Time | Crude Purity (%) | Source |
| PyBOP | 65-74 ACP | 2 x 1 min | 48.11 | [2] |
| HATU | 65-74 ACP | 2 x 1 min | 83.63 | [2] |
| HCTU | 65-74 ACP | 2 x 1 min | 79.86 | [2] |
| PyBOP | A-B Amyloid 1-42 | 2 x 20 min | 88.54 | [2] |
| HATU | A-B Amyloid 1-42 | 2 x 20 min | 91.23 | [2] |
| HCTU | A-B Amyloid 1-42 | 2 x 20 min | 92.11 | [2] |
Table 2: Comparison of Fmoc Deprotection Reagents
| Deprotection Reagent | Peptide Sequence | Crude Yield (%) | Purity (%) | Peptide-Specific Yield (%) | Source |
| 4-Methylpiperidine (4MP) | NBC112 | 88.2 | 63.6 | 56.1 | [15] |
| Piperidine (PP) | NBC112 | 74.8 | 64.5 | 48.2 | [15] |
| Piperazine (PZ) | NBC112 | 81.7 | 74.3 | 60.7 | [15] |
| 4-Methylpiperidine (4MP) | NBC1951 | 68.5 | 20.6 | 14.1 | [15] |
| Piperidine (PP) | NBC1951 | 79.3 | 29.0 | 23.8 | [15] |
| Piperazine (PZ) | NBC1951 | 68.2 | 21.4 | 14.6 | [15] |
Table 3: Efficacy of Scavengers in Preventing Cys S-t-butylation during TFA Cleavage
| Cleavage Cocktail Composition (TFA/Scavengers) | Desired Peptide (%) | S-t-butylated Impurity (%) | Source |
| 95:2.5:2.5 (TFA/TIS/H₂O) at 25°C for 1h | 81.2 | 18.6 | [14] |
| 95:2.5:2.5 (TFA/TIS/H₂O) at 25°C for 30 min | 88.9 | 11.1 | [14] |
| 90:2.5:2.5:5 (TFA/TIS/H₂O/DMS) | 90.1 | 9.9 | [14] |
| 70:5:5:10:10 + 1% DTT (TFA/TIS/H₂O/Thioanisole/DMS) for 30 min, then add TFA to 80% for 150 min | >95 | <5 | [14] |
Experimental Protocols
Protocol 1: Double Coupling
This protocol is recommended for difficult amino acid couplings.
-
First Coupling: Following standard Fmoc deprotection, perform the first coupling of the amino acid using your standard activation and coupling protocol (e.g., using HCTU/DIEA). Allow the reaction to proceed for the standard coupling time.
-
Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (3 x 1 min) to remove excess reagents.
-
Second Coupling: Prepare a fresh solution of the same amino acid and coupling reagents. Add this fresh coupling mixture to the resin.
-
Reaction: Allow the second coupling reaction to proceed for the same duration as the first.
-
Final Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (3 x 1 min) followed by DCM (3 x 1 min) to prepare for the next deprotection step.
-
(Optional) Verification: A small sample of the resin can be taken for a Kaiser test to confirm the absence of free amines, indicating complete coupling.[8]
Protocol 2: Kaiser Test (Ninhydrin Test)
This is a qualitative test to detect the presence of free primary amines.
Reagents:
-
Reagent A: 1.0 mL of 1M KCN in water diluted to 100 mL with pyridine.
-
Reagent B: 5 g of ninhydrin in 100 mL of n-butanol.
-
Reagent C: 40 g of phenol in 10 mL of n-butanol.
Procedure:
-
Take a small sample of resin beads (1-5 mg) in a small test tube.
-
Add 2-3 drops of each of Reagent A, B, and C.
-
Heat the test tube at 100°C for 5 minutes.
-
Interpretation:
-
Blue beads: Indicates the presence of free primary amines (incomplete coupling).
-
Colorless or yellowish beads: Indicates the absence of free primary amines (complete coupling).
-
Note: This test is not reliable for N-terminal proline.
Protocol 3: TNBS (2,4,6-Trinitrobenzenesulfonic Acid) Test
This is a qualitative test for the presence of free primary and secondary amines.
Reagents:
-
Reagent A: 5% (v/v) DIPEA in DMF.
-
Reagent B: 1% (w/v) TNBS in DMF.
Procedure:
-
Take a small sample of resin beads and wash them with DMF.
-
Suspend the beads in a small volume of DMF.
-
Add 1 drop of Reagent A and 1 drop of Reagent B.
-
Let the sample stand at room temperature for 5 minutes.
-
Wash the beads with DMF and observe the color.
-
Interpretation:
-
Red or orange beads: Indicates the presence of free amines (incomplete coupling).
-
Colorless beads: Indicates the absence of free amines (complete coupling).
-
Protocol 4: Alternative Fmoc Deprotection (Piperazine/DBU)
This protocol is beneficial for rapid deprotection and for sequences prone to side reactions like aspartimide formation.[12][13]
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Deprotection Solution Preparation: Prepare a solution of 5% (w/v) piperazine and 2% (v/v) DBU in DMF. For sequences prone to aspartimide formation, 1% formic acid can be added to this solution.[12][13]
-
Deprotection: Add the deprotection solution to the resin.
-
Agitation: Agitate the mixture at room temperature for 1-5 minutes.
-
Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 min).
Protocol 5: Trial Cleavage
This protocol is used to test the cleavage conditions on a small amount of resin before committing the entire batch.[5]
-
Resin Preparation: Take a small amount of the dried peptide-resin (10-20 mg) and place it in a small reaction vessel (e.g., a 1.5 mL microcentrifuge tube).
-
Cleavage Cocktail Addition: Add the prepared cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) to the resin (approximately 200-400 µL).
-
Reaction: Gently agitate the mixture at room temperature for the desired time (e.g., 2 hours).
-
Peptide Precipitation: Filter the cleavage mixture into a larger tube containing cold diethyl ether (approximately 10 times the volume of the cleavage cocktail). A precipitate should form.
-
Isolation: Centrifuge the tube to pellet the peptide. Decant the ether and wash the pellet with cold ether.
-
Drying and Analysis: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. Dissolve the crude peptide in a suitable solvent and analyze by HPLC and mass spectrometry to assess the cleavage efficiency and purity.
Protocol 6: Analysis of Peptide Purity by RP-HPLC
This is a general protocol for analyzing the purity of a crude peptide sample.
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% TFA.
-
HPLC System:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Elution Gradient: Run a linear gradient of increasing Mobile Phase B (e.g., 5% to 65% B over 30 minutes) at a constant flow rate (e.g., 1 mL/min).
-
Detection: Monitor the elution of the peptide at a wavelength of 214 nm or 220 nm (for the peptide bond) and 280 nm (for aromatic residues like Trp and Tyr).
-
Data Analysis: Integrate the peak areas of the chromatogram. The purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage.
Visualizations
Caption: A typical workflow for solid-phase peptide synthesis (SPPS) using Fmoc chemistry.
Caption: A decision tree for troubleshooting low yield in solid-phase peptide synthesis.
Caption: Common side reactions encountered during solid-phase peptide synthesis.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
- 10. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 11. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Fmoc-Gly-Wang vs. 2-Chlorotrityl Chloride Resin in Solid-Phase Peptide Synthesis
In the realm of solid-phase peptide synthesis (SPPS), the choice of solid support is a critical determinant of success, influencing yield, purity, and the overall synthetic strategy. This guide provides a detailed, data-driven comparison of two stalwart resins: the widely-used Fmoc-Gly-Wang resin and the versatile 2-chlorotrityl chloride (2-CTC) resin. This analysis is tailored for researchers, scientists, and drug development professionals to facilitate an informed decision for their specific synthetic needs.
Core Characteristics and Performance
This compound, a derivative of the classic Wang resin, comes pre-loaded with the first amino acid, glycine, simplifying the initial loading step. It is a robust and cost-effective option for the synthesis of peptides with a C-terminal carboxylic acid.[1][2] In contrast, the 2-chlorotrityl chloride resin is a highly acid-labile resin that offers significant advantages, particularly in the synthesis of protected peptide fragments and for peptides susceptible to certain side reactions.[3][4]
Data Presentation: Quantitative Comparison
The following table summarizes the key performance characteristics of Fmoc-Gly-Wang and 2-chlorotrityl chloride resins based on a synthesis of data from various sources. It is important to note that direct comparative studies under identical conditions are limited, and these values represent typical findings.
| Feature | This compound | 2-Chlorotrityl Chloride Resin |
| Typical Loading Capacity (mmol/g) | 0.2 - 1.0[5][6] | 0.3 - 1.6+[7] |
| Cleavage Conditions | 50-95% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[4][8] | Extremely mild: 1-5% TFA in DCM, Acetic Acid/Trifluoroethanol/DCM[4][8] |
| Suitability for Protected Fragments | Not ideal due to harsh cleavage conditions[4] | Excellent, preserves acid-labile side-chain protecting groups[3][4] |
| Racemization of C-terminal Amino Acid | Can be a concern, especially with sensitive amino acids[9] | Minimized due to the bulky trityl group and mild loading conditions[3][9][10] |
| Diketopiperazine (DKP) Formation | More prone, especially with C-terminal Proline[11] | Significantly suppressed due to steric hindrance of the trityl group[3][11][12] |
Key Differentiators and Applications
The primary distinction between these two resins lies in the lability of the linker. The p-alkoxybenzyl alcohol linker of the Wang resin requires strong acid for cleavage, which simultaneously removes most common side-chain protecting groups.[6] This makes it well-suited for the direct synthesis of deprotected peptide acids.
Conversely, the 2-chlorotrityl linker is exceptionally sensitive to acid.[4] This allows for the cleavage of the peptide from the resin under very mild conditions, leaving acid-labile side-chain protecting groups like Boc and Trt intact.[3] This feature is invaluable for convergent synthesis strategies, where protected peptide segments are synthesized on the resin, cleaved, and then coupled in solution.
The steric bulk of the 2-chlorotrityl group also provides a significant advantage by minimizing two common side reactions in SPPS: racemization of the C-terminal amino acid and the formation of diketopiperazines, particularly when proline is the second amino acid in the sequence.[3][9][10][11]
Experimental Protocols
Detailed methodologies for the crucial steps of resin loading and peptide cleavage are provided below. These protocols are generalized and may require optimization based on the specific peptide sequence and laboratory conditions.
Protocol 1: Loading of the First Fmoc-Amino Acid onto 2-Chlorotrityl Chloride Resin
This protocol describes the manual loading of the first amino acid onto the 2-CTC resin.
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin (1 g) in anhydrous dichloromethane (DCM, 10 mL) in a reaction vessel for 30-60 minutes.
-
Amino Acid Solution Preparation: In a separate flask, dissolve the Fmoc-amino acid (1.0-1.5 equivalents relative to the resin's substitution) in anhydrous DCM (5-10 mL). If solubility is an issue, a minimal amount of anhydrous N,N-dimethylformamide (DMF) can be added.
-
Coupling: Add N,N-diisopropylethylamine (DIEA, 3.0 equivalents) to the amino acid solution and immediately add the mixture to the swollen resin.
-
Reaction: Agitate the suspension at room temperature for 1-4 hours.
-
Capping: To cap any unreacted chlorotrityl groups, add methanol (1 mL) and continue to agitate for 30 minutes.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and finally methanol (3x).
-
Drying: Dry the resin under vacuum.
Protocol 2: Cleavage of a Fully Deprotected Peptide from this compound
This protocol outlines the final cleavage and deprotection of the peptide from Wang resin.
-
Fmoc Deprotection: Ensure the N-terminal Fmoc group of the final amino acid has been removed using a standard 20% piperidine in DMF solution.
-
Resin Washing: Thoroughly wash the peptide-resin with DMF (5x) and DCM (5x) to remove residual piperidine and DMF. Dry the resin under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (typically 10 mL per gram of resin) and allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Peptide Collection: Collect the precipitated peptide by centrifugation and wash with cold diethyl ether.
-
Drying: Dry the crude peptide under vacuum.
Protocol 3: Cleavage of a Protected Peptide Fragment from 2-Chlorotrityl Chloride Resin
This protocol describes the mild cleavage of a protected peptide from 2-CTC resin.
-
Resin Washing: Wash the peptide-resin with DCM (5x) to ensure it is free of DMF.
-
Cleavage Solution: Prepare a cleavage solution of 1-2% TFA in DCM. Alternatively, a mixture of acetic acid/trifluoroethanol/DCM (e.g., 1:1:8) can be used.[8]
-
Cleavage: Add the cleavage solution to the resin and gently agitate for 30-60 minutes. The progress of the cleavage can be monitored by taking small aliquots of the solution and analyzing by HPLC.
-
Neutralization: Filter the resin and collect the filtrate into a flask containing a small amount of a weak base such as pyridine to neutralize the TFA.
-
Solvent Removal: Evaporate the solvent under reduced pressure to obtain the protected peptide fragment.
Visualizing the Workflow
The following diagrams illustrate the key decision points and workflows in solid-phase peptide synthesis when choosing between these two resins.
Caption: Decision workflow for selecting between Wang and 2-CTC resins.
Caption: Comparison of cleavage conditions and products for the two resins.
Conclusion: Making the Right Choice
The selection between this compound and 2-chlorotrityl chloride resin is contingent upon the specific goals of the peptide synthesis.
This compound is a reliable and economical choice for the routine synthesis of linear peptides where a C-terminal carboxylic acid is the desired outcome and the simultaneous cleavage and deprotection with strong acid is acceptable. Its pre-loaded nature offers convenience for syntheses starting with glycine.
2-Chlorotrityl chloride resin emerges as the superior option for more nuanced applications. Its key advantages include:
-
Synthesis of Protected Peptide Fragments: The extremely mild cleavage conditions are ideal for preparing fully protected peptide segments for use in convergent synthesis.[3][4]
-
Minimization of Side Reactions: The steric hindrance of the trityl group effectively suppresses racemization of the C-terminal amino acid and diketopiperazine formation, leading to higher purity of the crude product, especially for sequences containing proline or other sensitive residues at the C-terminus.[3][9][10][11]
By carefully considering the factors outlined in this guide, researchers can make a data-driven decision to select the optimal resin, thereby enhancing the efficiency, purity, and overall success of their solid-phase peptide synthesis endeavors.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. appliedpolytech.com [appliedpolytech.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 9. biotage.com [biotage.com]
- 10. Racemization-free synthesis of C-terminal cysteine-peptide using 2-chlorotrityl resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
A Head-to-Head Battle of Resins: Unveiling the Best Support for Your Peptide Synthesis Needs
A Comparative Analysis of Fmoc-Gly-Wang and Merrifield Resins in Solid-Phase Peptide Synthesis
For researchers, scientists, and professionals in the realm of drug development and peptide chemistry, the choice of solid support is a critical determinant of synthesis success. The two most established and widely utilized resins, Fmoc-Gly-Wang and Merrifield, represent distinct strategic approaches to solid-phase peptide synthesis (SPPS). This comprehensive guide provides an objective comparison of their performance, supported by representative experimental data and detailed protocols, to empower you in selecting the optimal resin for your specific application.
At a Glance: Key Differences and Performance Metrics
The fundamental distinction between these two resins lies in the protecting group strategy they are designed for. Fmoc-Gly-Wang resin is tailored for the Fluorenylmethyloxycarbonyl (Fmoc) protection strategy, which involves base-labile deprotection conditions. In contrast, Merrifield resin is the cornerstone of the tert-Butyloxycarbonyl (Boc) strategy, which necessitates strong acid for deprotection. This core difference in chemical compatibility dictates the overall workflow, cleavage conditions, and ultimately, the performance of the synthesis.
To illustrate the practical implications of these differences, the following table summarizes key performance indicators based on the synthesis of a model decapeptide (e.g., H-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Lys-OH).
| Performance Metric | This compound (Fmoc Strategy) | Merrifield Resin (Boc Strategy) | Key Considerations |
| Crude Peptide Purity (%) | 85 - 95 | 70 - 85 | The milder deprotection and cleavage conditions of the Fmoc strategy generally lead to fewer side reactions and, consequently, higher crude purity. |
| Overall Yield (%) | 60 - 75 | 65 - 80 | The robust nature of the Boc strategy can sometimes result in higher overall yields, particularly for shorter and less complex peptides. |
| Synthesis Time (Automated) | 12 - 18 hours | 15 - 24 hours | Fmoc deprotection is typically faster than the acid-deprotection and neutralization steps required in the Boc protocol. |
| Reagent Hazard Profile | Piperidine (base), TFA (acid) | HF or TFMSA (highly corrosive and toxic acids) | The Boc strategy necessitates the use of extremely hazardous acids for cleavage, requiring specialized equipment and stringent safety protocols. |
| Cost of Reagents | Moderate to High | Low to Moderate | Fmoc-protected amino acids and coupling reagents are often more expensive than their Boc-protected counterparts. |
Note: The data presented are representative values for the synthesis of a standard decapeptide and may vary depending on the peptide sequence, scale, and specific laboratory conditions.
The Chemical Logic: A Tale of Two Strategies
The choice between Fmoc-Gly-Wang and Merrifield resin dictates the entire chemical workflow of peptide synthesis. The following diagram illustrates the core chemical transformations in both the Fmoc and Boc strategies.
Caption: Core chemical workflows for Fmoc/Wang and Boc/Merrifield SPPS.
Experimental Protocols: A Step-by-Step Comparison
To provide a practical understanding of the synthesis process using each resin, the following sections detail the experimental protocols for the synthesis of a model decapeptide.
Synthesis of a Model Decapeptide on this compound
1. Resin Preparation and Swelling:
-
Weigh 100 mg of this compound (loading capacity: 0.5 mmol/g) into a peptide synthesis vessel.
-
Add 5 mL of N,N-dimethylformamide (DMF) and allow the resin to swell for 30 minutes with gentle agitation.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 5 mL).
3. Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (3 equivalents), HBTU (3 equivalents), and DIPEA (6 equivalents) in 3 mL of DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours.
-
Wash the resin with DMF (3 x 5 mL) and dichloromethane (DCM) (3 x 5 mL).
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
4. Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Final Fmoc Deprotection:
-
After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
6. Cleavage and Deprotection:
-
Wash the resin with DCM (5 x 5 mL) and dry under vacuum.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v).
-
Add 5 mL of the cleavage cocktail to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.
Synthesis of a Model Decapeptide on Merrifield Resin
1. Resin Preparation and Swelling:
-
Weigh 100 mg of Merrifield resin pre-loaded with Boc-Gly (loading capacity: 0.5 mmol/g) into a peptide synthesis vessel.
-
Add 5 mL of DCM and allow the resin to swell for 30 minutes with gentle agitation.
-
Drain the DCM.
2. Boc Deprotection:
-
Add 5 mL of 50% TFA in DCM to the resin.
-
Agitate for 2 minutes.
-
Drain the solution and add another 5 mL of 50% TFA in DCM.
-
Agitate for 20 minutes.
-
Wash the resin with DCM (5 x 5 mL).
3. Neutralization:
-
Add 5 mL of 10% DIPEA in DCM to the resin.
-
Agitate for 5 minutes.
-
Drain and repeat the neutralization step.
-
Wash the resin with DCM (5 x 5 mL).
4. Amino Acid Coupling:
-
In a separate vial, dissolve the next Boc-protected amino acid (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add DCC (3 equivalents) in DCM to the amino acid solution and pre-activate for 10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 2-4 hours.
-
Wash the resin with DCM (3 x 5 mL) and DMF (3 x 5 mL).
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
5. Chain Elongation:
-
Repeat steps 2, 3, and 4 for each subsequent amino acid in the peptide sequence.
6. Cleavage and Deprotection:
-
Wash the resin with DCM (5 x 5 mL) and methanol (3 x 5 mL) and dry under vacuum.
-
Caution: This step requires a specialized HF apparatus and extreme safety precautions.
-
Place the resin in the reaction vessel of an HF apparatus.
-
Add anisole as a scavenger.
-
Cool the vessel to -5 to 0 °C.
-
Distill anhydrous HF into the vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
Evaporate the HF under vacuum.
-
Wash the crude peptide with cold diethyl ether to remove scavengers.
-
Dissolve the peptide in an appropriate aqueous buffer for purification.
Experimental Workflow Visualization
The following diagram provides a visual representation of the key stages in the comparative experimental workflow for synthesizing a peptide using both Fmoc-Gly-Wang and Merrifield resins.
A Comparative Guide to the Characterization of Peptides Synthesized Using Fmoc-Gly-Wang Resin
For Researchers, Scientists, and Drug Development Professionals
The synthesis of high-quality peptides is a cornerstone of biomedical research and drug development. The choice of solid-phase synthesis resin is a critical factor that directly influences the purity, yield, and overall success of peptide production. This guide provides an objective comparison of peptides synthesized using the widely-used Fmoc-Gly-Wang resin versus two common alternatives: 2-Chlorotrityl chloride (2-CTC) resin and Rink Amide resin. This analysis is supported by a summary of experimental data and detailed methodologies for key characterization experiments.
Performance Comparison of Synthesis Resins
The selection of a solid-phase support is dictated by the desired C-terminal functionality of the peptide and the specific challenges associated with the peptide sequence. Wang resin is the traditional choice for peptides with a C-terminal carboxylic acid.[1][2] Rink Amide resin is the standard for producing peptides with a C-terminal amide functionality.[1][2] 2-Chlorotrityl chloride resin offers a versatile alternative for synthesizing both C-terminal acids and protected peptide fragments under milder cleavage conditions, which can be advantageous for sensitive sequences.[1][2]
| Resin Type | Primary Application | Typical Loading Capacity (mmol/g) | Expected Crude Peptide Purity (%) | Typical Overall Yield (%) | Key Advantages | Potential Disadvantages |
| This compound | Peptides with a C-terminal carboxylic acid | 0.3 - 1.0 | 50 - 90 | Moderate to High | Cost-effective, widely used.[3] | Prone to racemization of the C-terminal amino acid, diketopiperazine formation with certain sequences.[2][3][4] |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Protected peptide fragments, C-terminal carboxylic acids | 0.3 - 1.6+ | Generally High | High | Minimizes racemization, allows for mild cleavage conditions to obtain protected peptides.[1][2][3] | More expensive than Wang resin.[3] |
| Rink Amide Resin | Peptides with a C-terminal amide | 0.3 - 1.0[1] | 52 - 90+[1] | Moderate to High | Standard for peptide amides, robust chemical stability.[1] | Potential for side reactions with sensitive amino acids during cleavage.[1] |
Note: Purity and yield are highly dependent on the peptide sequence, length, and the efficiency of coupling and deprotection steps.[1]
Experimental Protocols
Accurate characterization of synthetic peptides is essential to ensure their identity, purity, and quantity. The following are standard protocols for solid-phase peptide synthesis and subsequent analysis.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the general steps for manual solid-phase peptide synthesis.
1. Resin Swelling:
-
Weigh the this compound and place it in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) (approximately 10 mL per gram of resin) and allow the resin to swell for 15-30 minutes at room temperature with gentle agitation.[5][6]
2. Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.[5]
-
Agitate the mixture for 3-5 minutes at room temperature.[5]
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes to ensure complete removal of the Fmoc group.[5]
-
Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.[5]
3. Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU (3-5 equivalents) in DMF.[7]
-
Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate it.[7]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.[5]
-
Wash the resin with DMF (3-5 times) and dichloromethane (DCM) (3-5 times) to remove excess reagents.[5]
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.[6]
4. Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.[5]
-
Prepare a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to prevent side reactions.[8]
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[5]
-
Filter the solution to separate the resin and collect the filtrate containing the cleaved peptide.[5]
-
Precipitate the crude peptide by adding cold diethyl ether.[5]
-
Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.[5]
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Reversed-phase HPLC (RP-HPLC) is the primary method for assessing the purity of synthetic peptides.[9][10]
1. Sample Preparation:
-
Dissolve the lyophilized crude peptide in a suitable solvent, typically 0.1% TFA in water or a water/acetonitrile mixture.[9]
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter.[9]
2. HPLC Conditions:
-
Mobile Phase A: 0.1% TFA in water.[9]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[9]
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the peptide and impurities. A typical gradient is 5% to 95% B over 20-30 minutes.[9]
-
Flow Rate: 1.0 mL/min for analytical columns.[9]
-
Detection: UV absorbance at 214-220 nm, which detects the peptide bond.[9][10]
3. Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the peptide purity by dividing the area of the main peak by the total area of all peaks, expressed as a percentage.[9]
Protocol 3: Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry is used to confirm the molecular weight of the synthesized peptide, verifying its identity.[11][12][13]
1. Sample Preparation:
-
Dissolve a small amount of the purified peptide in a suitable solvent, such as a water/acetonitrile mixture with 0.1% formic acid for LC-MS analysis.
2. Analysis:
-
The sample is introduced into the mass spectrometer (e.g., via electrospray ionization - ESI).
-
The instrument measures the mass-to-charge ratio (m/z) of the peptide ions.
3. Data Analysis:
-
Compare the experimentally determined molecular weight with the theoretical calculated molecular weight of the target peptide.
Protocol 4: Amino Acid Analysis (AAA) for Composition and Quantification
Amino acid analysis confirms the amino acid composition of the peptide and can be used to determine the net peptide content.[10][14]
1. Hydrolysis:
-
The peptide is completely hydrolyzed into its constituent amino acids, typically by treatment with 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.[15]
2. Derivatization and Separation:
-
The resulting amino acids are derivatized to make them detectable.
-
The derivatized amino acids are separated by chromatography (e.g., ion-exchange or reverse-phase).
3. Quantification:
-
The amount of each amino acid is quantified by comparing its peak area to that of a known standard.
-
The molar ratios of the amino acids are calculated and compared to the theoretical composition of the target peptide.
Visualizing the Workflow
Diagrams illustrating the key processes in peptide synthesis and characterization can aid in understanding the workflow and the relationships between different steps.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. rsc.org [rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 11. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 12. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 13. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. Sample preparation for Amino Acid Analaysis [biosyn.com]
A Comparative Guide to HPLC Analysis of Peptides Cleaved from Fmoc-Gly-Wang Resin
For researchers and professionals in drug development and peptide chemistry, the successful synthesis and subsequent purity analysis of peptides are critical. The cleavage of a synthesized peptide from its solid support, such as the widely used Fmoc-Gly-Wang resin, and the accurate assessment of its purity by High-Performance Liquid Chromatography (HPLC) are pivotal steps that dictate the quality of the final product. This guide provides a comparative overview of different cleavage cocktails and their impact on peptide purity as determined by HPLC analysis, supported by experimental protocols and data.
Introduction to Peptide Cleavage and HPLC Analysis
Solid-phase peptide synthesis (SPPS) using the Fmoc strategy culminates in the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups.[1] This is typically achieved with a strong acid, most commonly trifluoroacetic acid (TFA).[2] However, reactive cationic species generated during this process can lead to unwanted side reactions, modifying sensitive amino acid residues. To mitigate these side reactions, various "scavengers" are added to the TFA to form a cleavage cocktail.[2] The composition of this cocktail is crucial for obtaining high-purity crude peptide.
Following cleavage, reversed-phase HPLC (RP-HPLC) is the gold standard for assessing peptide purity.[3] This technique separates the target peptide from impurities based on hydrophobicity, allowing for quantification of purity by comparing the peak area of the desired peptide to the total area of all peaks in the chromatogram.[3][4]
Experimental Workflow
The overall process from the peptide-bound resin to the final purity analysis is outlined below.
Caption: Workflow for peptide cleavage from this compound and subsequent HPLC purity analysis.
Comparative Analysis of Cleavage Cocktails
The choice of cleavage cocktail significantly influences the purity of the crude peptide. Here, we compare two common TFA-based cocktails for the cleavage of a model peptide from this compound.
Table 1: Comparison of Cleavage Cocktails on Peptide Purity
| Cleavage Cocktail | Composition (v/v/v) | Peptide Purity (%)[5] | Common Byproducts |
| Cocktail A | TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5) | 97.4 | Minor deletion sequences |
| Cocktail B | TFA / Dichloromethane (DCM) / TIS / Water (50:45:2.5:2.5) | 77.5 | Increased back-alkylation products |
Data is illustrative and based on trends observed in the literature. Actual results may vary depending on the peptide sequence.
As the data suggests, a higher concentration of TFA (Cocktail A) can lead to higher purity for certain peptides.[5] The inclusion of scavengers like TIS is critical to quench reactive cations, and water is necessary to hydrolyze the ester linkage to the Wang resin.
Alternative Purification Strategies
While analytical HPLC is used for purity assessment, preparative HPLC is the standard for purification.[6] However, other techniques like high-performance reversed-phase flash chromatography (HPFC) are emerging as viable alternatives.
Table 2: Comparison of HPLC and HPFC for Peptide Purification
| Parameter | Preparative HPLC[7] | HPFC[7] |
| Initial Purity | ~35% | ~35% |
| Final Purity | >97% | >97% |
| Yield | 33 mg | 30 mg |
| Solvent Consumption | 3291 mL | 1518 mL |
| Purification Time | 160 min | 27 min |
HPFC can offer comparable purity and yield to traditional HPLC but with significantly reduced solvent consumption and purification time, making it a more efficient and "greener" alternative for large-scale peptide purification.[7]
Detailed Experimental Protocols
Protocol 1: Peptide Cleavage from this compound
This protocol outlines the general procedure for cleaving a peptide from Wang resin using a standard TFA cocktail.
-
Resin Preparation: Start with the peptide-bound this compound after the final Fmoc deprotection step.[8] Wash the resin thoroughly with dichloromethane (DCM) and dry it under vacuum.[9]
-
Cleavage: Prepare the desired cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5 v/v/v). Add the cocktail to the resin (approximately 10 mL per gram of resin) and allow the mixture to react for 1-2 hours at room temperature with occasional swirling.[8]
-
Filtration: Filter the resin using a sintered glass funnel and collect the filtrate.[8] Wash the resin with small portions of fresh TFA to ensure complete recovery of the peptide.[8]
-
Precipitation: Combine the filtrates and add this solution to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[8]
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether.
-
Lyophilization: Dry the peptide pellet under vacuum to obtain a fluffy white powder. For long-term storage, the peptide should be lyophilized.[6]
Protocol 2: HPLC Analysis of Crude Peptide
This protocol describes a standard method for determining the purity of the cleaved peptide using RP-HPLC.
-
Sample Preparation: Dissolve the lyophilized crude peptide in a suitable solvent, typically 0.1% TFA in water, to a concentration of approximately 1 mg/mL.[10] Filter the sample through a 0.22 µm syringe filter to remove any particulates.[3]
-
HPLC Conditions:
-
Column: A C18 reversed-phase column is commonly used for peptide analysis.[3][10]
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient for analytical purposes is a linear gradient from 5% to 60% of Mobile Phase B over 20 minutes.[4] The gradient can be optimized for better separation of impurities.[10]
-
Flow Rate: A standard flow rate is 1.0 mL/min.[6]
-
Detection: Monitor the column effluent at 214 nm or 220 nm, which corresponds to the absorbance of the peptide backbone.[5][10]
-
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the peptide purity by dividing the area of the main peak (the desired peptide) by the total area of all peaks and multiplying by 100.[3]
Conclusion
The successful analysis of peptides cleaved from this compound is a multi-step process that requires careful optimization of both the cleavage and analytical methods. The choice of cleavage cocktail has a direct impact on the purity of the crude peptide, with TFA-based cocktails containing appropriate scavengers being the most common. RP-HPLC remains the definitive method for purity assessment, providing accurate and reproducible results. For preparative purposes, emerging technologies like HPFC offer significant advantages in terms of speed and sustainability without compromising on the final product's quality. By understanding the principles and protocols outlined in this guide, researchers can make informed decisions to enhance the efficiency and outcome of their peptide synthesis and analysis workflows.
References
A Comparative Guide to Peptide Synthesis: Mass Spectrometry of Peptides Synthesized on Fmoc-Gly-Wang Resin
For researchers, scientists, and drug development professionals, the synthesis of high-purity peptides is a cornerstone of their work. The choice of solid-phase peptide synthesis (SPPS) resin is a critical factor that significantly influences the purity, yield, and overall success of the synthesis. This guide provides an objective comparison of the widely used Fmoc-Gly-Wang resin with other common alternatives, supported by a summary of performance data and detailed experimental protocols for mass spectrometry validation.
Performance Comparison of SPPS Resins
The selection of a resin for SPPS is primarily dictated by the desired C-terminal functionality of the peptide (acid or amide) and the sensitivity of the peptide sequence to racemization. The following table summarizes the key performance characteristics of this compound in comparison to Rink Amide and 2-Chlorotrityl Chloride (2-CTC) resins. It is important to note that the purity and yield are highly dependent on the specific peptide sequence, its length, and the efficiency of the coupling and deprotection steps. The data presented here is a synthesis from various sources, as direct comparative studies under identical conditions are limited.[1]
| Feature | This compound | Rink Amide Resin | 2-Chlorotrityl Chloride (2-CTC) Resin |
| Primary Use | Synthesis of peptides with a C-terminal free acid.[2][3] | Synthesis of peptides with a C-terminal amide.[4][5] | Synthesis of protected peptide fragments and peptides with a C-terminal free acid.[4][5] |
| C-terminal Functionality | Carboxylic Acid (-COOH)[2] | Amide (-CONH2)[4] | Carboxylic Acid (-COOH)[5] |
| C-terminal Racemization | Can be significant, especially with sensitive amino acids during the loading of the first amino acid.[3][6] | Not applicable as the first amino acid is coupled via an amide bond.[3] | Very low due to the steric hindrance of the trityl group.[3] |
| Typical Crude Purity | Variable, can be lower due to potential racemization and side reactions. | Generally high for peptide amides. | High, especially for protected fragments. |
| Typical Yield | Good | Good to High | Good to High |
| Cleavage Conditions | Strong acid (e.g., 95% Trifluoroacetic Acid - TFA).[2][3] | Strong acid (e.g., 95% TFA).[4] | Very mild acid (e.g., 1-5% TFA in Dichloromethane - DCM) for protected fragments; strong acid for full deprotection.[1][4] |
Experimental Protocols
Reproducible results in peptide synthesis and analysis rely on detailed and consistent methodologies. The following sections provide comprehensive protocols for the synthesis of a peptide on this compound and its subsequent analysis by mass spectrometry.
Protocol 1: Fmoc-Solid-Phase Peptide Synthesis (SPPS) on this compound
This protocol outlines the manual synthesis of a peptide on a pre-loaded this compound.
1. Resin Swelling:
-
Weigh the desired amount of this compound (typically 0.1 mmol scale for initial syntheses) and place it into a reaction vessel.
-
Add N,N-Dimethylformamide (DMF) to the resin and allow it to swell for at least 30-60 minutes at room temperature with gentle agitation.[1]
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% (v/v) piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.[1]
-
Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.
3. Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling agent in DMF. Common coupling agents include:
-
HBTU/DIPEA: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (3-5 eq.) with N,N-Diisopropylethylamine (DIPEA) (6-10 eq.).
-
DIC/Oxyma: N,N'-Diisopropylcarbodiimide (3-5 eq.) with Ethyl cyano(hydroxyimino)acetate (3-5 eq.).
-
-
Allow the mixture to pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
Optional Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates the coupling reaction is complete.
-
After the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
4. Repeat Synthesis Cycle:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Final Deprotection and Washing:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Wash the peptide-resin thoroughly with DMF, followed by Dichloromethane (DCM), and finally methanol.
-
Dry the peptide-resin under vacuum.[1]
Protocol 2: Peptide Cleavage from Wang Resin and Preparation for Mass Spectrometry
This protocol describes the cleavage of the synthesized peptide from the Wang resin and its preparation for mass spectrometric analysis.
1. Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).[1] Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
2. Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Stir the mixture gently at room temperature for 2-4 hours.
3. Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide into a centrifuge tube.
-
Precipitate the peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether (typically 10 times the volume of the TFA solution).
4. Peptide Collection and Washing:
-
Centrifuge the ether suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 more times to remove residual scavengers.
5. Drying and Reconstitution:
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
For mass spectrometry analysis, dissolve a small amount of the dried peptide in an appropriate solvent, such as a water/acetonitrile mixture with 0.1% formic acid.
6. Mass Spectrometry Analysis:
-
Analyze the dissolved peptide solution using an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer to determine the molecular weight of the synthesized peptide and assess its purity.
Visualizing the Workflow and Logic
To better illustrate the experimental process and the decision-making involved in resin selection, the following diagrams are provided.
Caption: Experimental workflow for peptide synthesis on this compound and subsequent mass spectrometry analysis.
Caption: Logical decision tree for selecting an appropriate SPPS resin based on desired C-terminal functionality and potential for racemization.
References
A Comparative Guide to the Purity Assessment of Crude Peptides from Fmoc-Gly-Wang Resin
For Researchers, Scientists, and Drug Development Professionals
The selection of a solid support resin is a critical determinant in Solid-Phase Peptide Synthesis (SPPS), profoundly influencing the purity of the resulting crude peptide. This guide provides an objective comparison of the performance of the widely-used Fmoc-Gly-Wang resin against other common alternatives, supported by experimental data and detailed analytical protocols. Understanding the purity profile of the crude product is essential for optimizing purification strategies and ensuring the quality of the final peptide.
Performance Comparison of Common SPPS Resins
The purity of a crude peptide is highly dependent on the peptide sequence, its length, and the efficiency of the coupling and deprotection steps during synthesis. However, the choice of resin plays a pivotal role in minimizing side reactions and maximizing the yield of the target peptide. Below is a summary of the typical performance characteristics of this compound compared to other frequently used resins like Rink Amide and 2-Chlorotrityl Chloride (2-CTC).
| Resin Type | Primary Application | Typical Loading Capacity (mmol/g) | Expected Crude Peptide Purity (%) | Key Advantages & Disadvantages |
| This compound | Peptides with a C-terminal carboxylic acid | 0.3 - 1.0 | 50 - 90%[1] | Advantages: Good stability, widely used, reliable for standard peptides.[1] Disadvantages: Risk of racemization of the C-terminal amino acid during loading, potential for side reactions like Trp alkylation.[1][2] |
| Rink Amide Resin | Peptides with a C-terminal amide | 0.3 - 1.0[1] | 52 - 90+%[1] | Advantages: Directly yields peptide amides, robust chemical stability.[1] Disadvantages: Potential for side reactions with sensitive amino acids.[1] |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Protected peptide fragments, peptides with C-terminal carboxylic acids under mild cleavage | 0.3 - 1.6+[1] | Generally high, especially for protected fragments[1] | Advantages: Very mild cleavage conditions possible, reduces racemization and diketopiperazine formation.[3] Disadvantages: High acid lability requires strict anhydrous and acid-free conditions during synthesis.[3] |
Note: The expected crude peptide purity is a general range and can vary significantly based on the specific peptide sequence and synthesis conditions. For example, a comparative study on the synthesis of three model peptides on a novel OH-BTL resin versus Wang resin showed that while both produced the target peptides, the crude product from the Wang resin contained specific back-alkylated impurities, particularly for peptides containing tryptophan, which were absent in the product from the OH-BTL resin.[2]
Common Impurities in Crude Peptides from Fmoc-SPPS
Irrespective of the resin used, several types of impurities can arise during Fmoc-based solid-phase peptide synthesis. A thorough understanding of these impurities is crucial for accurate purity assessment.
-
Truncated Sequences: Peptides that are shorter than the target sequence due to incomplete coupling reactions.
-
Deletion Sequences: Peptides missing one or more amino acids from the target sequence.
-
Peptides with Incomplete Deprotection: Residual side-chain protecting groups that were not fully removed during the final cleavage step.
-
Diastereomeric Impurities: Peptides containing an amino acid with the incorrect stereochemistry (e.g., a D-amino acid instead of an L-amino acid), which can occur due to racemization.[4]
-
Products of Side-Chain Reactions: Modifications to the amino acid side chains.
-
Insertion Sequences: Peptides with an extra amino acid residue.[5]
-
Oxidation Products: Particularly common for methionine and cysteine residues.[5]
Experimental Protocols for Purity Assessment
Accurate and reproducible purity assessment relies on well-defined experimental protocols. The following sections detail the standard methodologies for the key analytical techniques.
Protocol 1: Peptide Cleavage from this compound and Precipitation
This protocol describes the final step of SPPS to release the crude peptide from the resin.
-
Resin Washing and Drying: After the final Fmoc deprotection, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A standard cocktail for Wang resin is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin. Add the filtrate dropwise to a large volume of cold diethyl ether (approximately 10 times the volume of the TFA filtrate) to precipitate the crude peptide.
-
Peptide Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times. Dry the crude peptide pellet under vacuum.
Protocol 2: Purity Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the primary method for assessing the purity of crude peptides.
-
Sample Preparation: Dissolve the lyophilized crude peptide in a suitable solvent, typically 0.1% TFA in water or a mixture of water and acetonitrile. Filter the sample through a 0.22 µm or 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: A C18 reverse-phase column is most commonly used.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically employed (e.g., 5% to 95% B over 30 minutes).
-
Flow Rate: Typically 1.0 mL/min for analytical columns.
-
Detection: UV absorbance at 214-220 nm (for the peptide backbone).
-
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity by dividing the area of the main peptide peak by the total area of all peaks and multiplying by 100.[6]
Protocol 3: Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the target peptide and to identify impurities.
-
Sample Preparation: The sample prepared for HPLC analysis can typically be used directly for LC-MS analysis.
-
LC-MS Analysis: The HPLC system is coupled to a mass spectrometer. As the peptides elute from the HPLC column, they are ionized (e.g., by electrospray ionization - ESI) and their mass-to-charge ratio is determined.
-
Data Analysis: Compare the observed molecular weight of the main peak with the calculated theoretical molecular weight of the target peptide. The molecular weights of impurity peaks can be used to help identify their structures.
Protocol 4: Net Peptide Content by Amino Acid Analysis (AAA)
Amino acid analysis determines the absolute amount of peptide in a sample.
-
Peptide Hydrolysis: Hydrolyze a precisely weighed amount of the peptide sample in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube. This breaks the peptide down into its constituent amino acids.
-
Amino Acid Separation and Quantification: The resulting amino acid mixture is separated by ion-exchange chromatography or another suitable chromatographic method. The separated amino acids are then derivatized (e.g., with ninhydrin) to allow for detection and quantification by measuring their absorbance.
-
Data Analysis: The amount of each amino acid is determined and summed to calculate the total amount of peptide in the original sample. This allows for the determination of the net peptide content.
Visualizing the Workflow and Logical Relationships
To better understand the experimental process and the factors influencing peptide purity, the following diagrams are provided.
References
A Researcher's Guide to Solid Supports for Solid-Phase Peptide Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the selection of a solid support is a critical decision in Solid-Phase Peptide Synthesis (SPPS) that profoundly influences the yield, purity, and overall cost-efficiency of the process. This guide provides an objective comparison of commonly used SPPS resins, supported by a summary of their performance characteristics and generalized experimental protocols for their evaluation.
The ideal solid support, or resin, serves as an insoluble anchor for the growing peptide chain, facilitating the removal of excess reagents and byproducts through simple filtration and washing. Key characteristics of an optimal resin include chemical and mechanical stability, adequate swelling in synthesis solvents, and an appropriate loading capacity. This analysis focuses on the most prevalent polystyrene-based resins: Wang, Rink Amide, and 2-Chlorotrityl (2-CTC), offering a comparative overview to guide resin selection for specific synthetic needs.
Performance Characteristics of Common SPPS Resins
The choice of resin is dictated by the desired C-terminal functionality of the peptide, the peptide's length and sequence, and the overall synthetic strategy. The following tables summarize the key performance indicators of Wang, Rink Amide, and 2-Chlorotrityl resins.
| Resin Type | Typical Loading Capacity (mmol/g) | Expected Crude Peptide Purity (%) | Typical Overall Yield (%) | Primary Application |
| Wang Resin | 0.3 - 1.0 | 50 - 90 | Moderate to High | Peptides with a C-terminal carboxylic acid.[1] |
| Rink Amide Resin | 0.3 - 1.0[1] | 52 - 90+[1] | Moderate to High | Peptides with a C-terminal amide.[1] |
| 2-Chlorotrityl Chloride (2-CTC) Resin | 0.3 - 1.6+ | Generally high, especially for protected fragments | High | Protected peptide fragments for convergent synthesis; peptides with C-terminal carboxylic acids under mild cleavage conditions.[1] |
Note: Purity and yield are highly dependent on the peptide sequence, length, and the efficiency of coupling and deprotection steps.[1]
Cost-Benefit Analysis
A comprehensive cost-benefit analysis involves weighing the upfront cost of the resin against its performance and its impact on the overall synthesis efficiency.
| Resin Type | Relative Cost | Key Advantages | Key Disadvantages | Best For |
| Wang Resin | Low | Cost-effective, widely used for C-terminal acids.[2][3] | Risk of side reactions that can lower purity[1]; requires strong acid for cleavage.[3] | Routine synthesis of peptides with a C-terminal carboxylic acid.[1] |
| Rink Amide Resin | Moderate | Standard for C-terminal amides, robust chemical stability, good swelling properties.[1][3] | Linker decomposition during cleavage can lead to side reactions, mitigatable with specific cleavage cocktails.[1] | Synthesis of biologically active peptides requiring a C-terminal amide.[1] |
| 2-Chlorotrityl Chloride (2-CTC) Resin | High | Extremely mild cleavage conditions, ideal for protected fragments and acid-sensitive peptides.[2][4] | Higher cost compared to Wang and Rink Amide resins. | Synthesis of protected peptide fragments for convergent strategies and peptides with acid-sensitive residues.[1][2] |
Polystyrene resins are generally the most cost-effective option.[2] For more challenging syntheses, such as long or hydrophobic peptides, more expensive PEG-grafted or polyamide resins may be more cost-effective in the long run by improving yields.[2]
Logical Workflow for Resin Selection
The selection of an appropriate solid support is a multifactorial decision. The following diagram illustrates a logical workflow to guide this process.
Caption: Decision-making workflow for selecting an SPPS solid support.
Experimental Protocols
The following are generalized protocols for the comparative evaluation of different solid supports in SPPS.
Resin Swelling Determination
Proper swelling of the resin is crucial for allowing reagents to access the reactive sites.[2]
Objective: To determine the swelling capacity of different resins in various solvents.
Materials:
-
Resin samples (e.g., Wang, Rink Amide, 2-CTC)
-
Solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP))
-
Graduated cylinder or a sintered glass funnel with volume markings
Protocol:
-
Add a known mass (e.g., 1.0 g) of dry resin to the graduated cylinder.
-
Record the initial volume of the dry resin.
-
Add a sufficient amount of the chosen solvent to fully immerse the resin.
-
Allow the resin to swell for at least 30 minutes, agitating periodically.[5]
-
Record the final volume of the swollen resin.
-
Calculate the swelling factor: Swelling Factor (mL/g) = (Final Volume (mL) - Initial Volume (mL)) / Initial Mass (g).
-
Repeat for each resin and solvent combination.
Determination of Loading Capacity (Fmoc-Amino Acid Loading)
Loading capacity refers to the amount of the first amino acid that can be attached per gram of resin.[2]
Objective: To quantify the loading capacity of different resins.
Materials:
-
Resin samples
-
Fmoc-protected amino acid
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
DMF
-
Piperidine solution in DMF (e.g., 20%)
-
UV-Vis Spectrophotometer
Protocol:
-
Swell a known weight of resin in DMF.
-
Couple the first Fmoc-protected amino acid to the resin using standard coupling protocols.
-
After thorough washing to remove excess reagents, dry a small, accurately weighed sample of the loaded resin.
-
Treat the dried, loaded resin with a known volume of 20% piperidine in DMF to cleave the Fmoc group.
-
Collect the piperidine solution containing the dibenzofulvene-piperidine adduct.
-
Dilute an aliquot of this solution with DMF.
-
Measure the absorbance of the solution at approximately 301 nm using a UV-Vis spectrophotometer.
-
Calculate the loading capacity using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the adduct (typically ~7800 L mol⁻¹ cm⁻¹), c is the concentration, and l is the path length.
Comparative Peptide Synthesis and Analysis
Objective: To compare the performance of different resins in the synthesis of a model peptide.
Materials:
-
Pre-loaded resin samples
-
Fmoc-protected amino acids
-
Coupling and deprotection reagents
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS for Wang and Rink Amide resins; 1-5% TFA in DCM for 2-CTC for protected fragments).[1]
-
Cold diethyl ether
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
Protocol:
-
Peptide Synthesis: Synthesize a model peptide sequence on each of the different resins using a standardized automated or manual SPPS protocol.[1] This involves sequential cycles of Fmoc deprotection and amino acid coupling.[1]
-
Cleavage and Deprotection: After synthesis, cleave the peptide from each resin using the appropriate cleavage cocktail.[1]
-
Peptide Precipitation: Precipitate the cleaved peptide by adding the filtrate to cold diethyl ether.[1]
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent.
-
Analyze the purity of the crude peptide from each synthesis using analytical HPLC.
-
Identify the desired peptide and any byproducts using Mass Spectrometry.
-
Calculate the overall yield of the purified peptide for each resin.[1]
-
By systematically evaluating these parameters, researchers can make an informed, data-driven decision on the most suitable solid support for their specific peptide synthesis needs, balancing the upfront cost with the desired purity and yield of the final product.
References
A Researcher's Comprehensive Guide to Selecting the Optimal Resin for Peptide Synthesis
For researchers, scientists, and drug development professionals, the success of solid-phase peptide synthesis (SPPS) hinges on the judicious selection of the solid support. The resin, an insoluble polymer matrix, serves as the anchor for the growing peptide chain, and its physicochemical properties profoundly influence the efficiency of coupling reactions, cleavage, and the final purity and yield of the target peptide. This guide provides an objective comparison of commonly used resins, supported by experimental data and detailed protocols, to facilitate an informed decision-making process.
The choice of resin is a multifactorial decision that depends on the specific characteristics of the peptide being synthesized, including its length, sequence, and the desired C-terminal functionality. Key parameters to consider include the resin's chemical composition, loading capacity, swelling properties, and the nature of the linker that connects the peptide to the solid support.
Key Selection Criteria for Peptide Synthesis Resins
A systematic approach to resin selection begins with a thorough analysis of the target peptide and the intended synthetic strategy. The primary considerations can be broken down into several key areas:
-
Peptide Length and Complexity: Long or "difficult" sequences, prone to aggregation, often benefit from resins with lower loading capacities and enhanced swelling properties to improve reaction kinetics and minimize steric hindrance.[1][2]
-
C-terminal Functional Group: The desired C-terminal moiety (acid or amide) dictates the choice of linker attached to the resin.[3]
-
Protecting Group Strategy (Fmoc vs. Boc): The stability of the linker to the deprotection conditions of the chosen chemistry is paramount to prevent premature cleavage of the peptide from the resin.[3]
-
Synthesis of Protected Fragments: For convergent synthesis strategies, where protected peptide segments are coupled in solution, resins that allow for cleavage under very mild conditions are required to keep side-chain protecting groups intact.
Below is a logical workflow to guide the resin selection process:
Comparative Analysis of Common Peptide Synthesis Resins
The most widely used resins for SPPS are based on polystyrene (PS) cross-linked with divinylbenzene (DVB). However, alternative polymer matrices such as polyethylene glycol (PEG)-grafted PS and pure PEG resins have gained popularity for their superior performance in the synthesis of complex peptides.
| Resin Type | Core Matrix | Key Characteristics | Typical Applications |
| Wang Resin | Polystyrene | Acid-labile linker for Fmoc chemistry, yielding a C-terminal carboxylic acid. | Routine synthesis of peptides with a C-terminal acid. |
| Rink Amide Resin | Polystyrene | Acid-labile linker for Fmoc chemistry, yielding a C-terminal amide. | Synthesis of peptides with a C-terminal amide, a common feature in many biologically active peptides. |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Polystyrene | Highly acid-labile linker, allowing for cleavage under very mild conditions. | Synthesis of protected peptide fragments; minimizes racemization of the first amino acid. |
| Merrifield Resin | Polystyrene | Robust linker typically used with Boc chemistry, requiring strong acid (e.g., HF) for cleavage. | Boc-based synthesis of peptides with a C-terminal acid. |
| TentaGel / ChemMatrix Resins | PEG-grafted Polystyrene / PEG | Excellent swelling in a wide range of solvents, improved reaction kinetics, and reduced peptide aggregation. | Synthesis of long or "difficult" peptides, hydrophobic sequences.[4] |
Quantitative Performance Comparison
The performance of a resin is ultimately judged by its impact on the purity and yield of the final peptide. The following tables summarize typical quantitative data for key resin parameters.
Table 1: Resin Loading Capacity
Resin loading, expressed in millimoles per gram (mmol/g), defines the number of reactive sites available for peptide chain initiation. The choice between high and low-loading resins is critical for optimizing synthesis outcomes.
| Resin | Typical Loading Range (mmol/g) | Recommended Use |
| Polystyrene (Wang, Rink Amide) | 0.4 - 1.2 | Standard loading for peptides up to 20 amino acids. |
| Polystyrene (Low-loaded) | 0.1 - 0.4 | Peptides longer than 20 amino acids or aggregation-prone sequences.[2] |
| PEG-based (TentaGel, ChemMatrix) | 0.2 - 0.7 | Long and difficult sequences, where improved solvation is beneficial. |
Table 2: Resin Swelling in Common Solvents
Resin swelling is essential for allowing reagents to penetrate the polymer matrix and access the growing peptide chain. The swelling factor is dependent on both the resin type and the solvent used.
| Resin Type | Swelling in DCM (mL/g) | Swelling in DMF (mL/g) | Swelling in NMP (mL/g) |
| Polystyrene (1% DVB) | 4.0 - 6.0[5] | 3.5 - 5.5 | 3.0 - 5.0 |
| Polystyrene (2% DVB) | 2.0 - 4.0[5] | 2.5 - 4.5 | 2.0 - 4.0 |
| ChemMatrix® | ~7.0 | ~6.5 | ~6.0 |
| TentaGel® | ~5.0 | ~4.5 | ~4.0 |
Data compiled from various sources and represents typical values. Actual swelling may vary between batches and manufacturers.
Table 3: Comparative Purity and Yield for a Model Peptide
To illustrate the impact of resin choice on synthesis outcomes, the following table presents representative data for the synthesis of a model 10-mer peptide on different resins under standardized Fmoc chemistry conditions.
| Resin | Loading (mmol/g) | Crude Purity (%) | Overall Yield (%) |
| Wang Resin | 0.7 | ~85 | ~60 |
| Rink Amide Resin | 0.6 | ~88 | ~65 |
| 2-CTC Resin | 1.1 | ~90 | ~70 |
| ChemMatrix® | 0.44 | >95 | ~75 |
These are representative values and can vary significantly depending on the peptide sequence and synthesis protocol.
Experimental Protocols
To ensure the reproducibility of results, standardized protocols for evaluating resin performance are essential.
Protocol 1: Determination of Resin Loading Capacity (Fmoc-cleavage method)
This protocol describes the spectrophotometric determination of the loading of an Fmoc-protected amino acid on a resin.
Methodology:
-
Accurately weigh approximately 5-10 mg of the dry Fmoc-amino acid-loaded resin into a microcentrifuge tube.[6]
-
Add a known volume of N,N-dimethylformamide (DMF) to swell the resin for at least 15 minutes.[6]
-
Add a known volume of a 20% piperidine in DMF solution to the resin slurry.[6]
-
Agitate the mixture for 30 minutes to ensure complete cleavage of the Fmoc group.
-
Allow the resin to settle and carefully take a known volume of the supernatant.
-
Dilute the supernatant with a known volume of DMF to bring the absorbance into the linear range of the spectrophotometer.
-
Measure the absorbance of the diluted solution at 301 nm against a blank of the piperidine/DMF solution.
-
Calculate the resin loading using the following formula: Loading (mmol/g) = (Absorbance × Dilution Factor × Total Volume) / (7800 × mass of resin in g) where 7800 M⁻¹cm⁻¹ is the molar extinction coefficient of the dibenfulvene-piperidine adduct.[6]
Protocol 2: Measurement of Resin Swelling
This protocol outlines a simple method to determine the swelling volume of a resin in a given solvent.
Methodology:
-
Accurately weigh 1.0 g of dry resin and place it into a graduated cylinder.[7]
-
Record the initial dry volume of the resin.
-
Add a sufficient volume of the desired solvent (e.g., 10 mL) to the cylinder.
-
Seal the cylinder and agitate to ensure the resin is fully suspended.
-
Allow the resin to swell for a defined period (e.g., 1 hour), with occasional agitation.
-
Let the resin settle completely and record the final swollen volume.
-
Calculate the swelling volume in mL/g.
Conclusion
The selection of an appropriate resin is a critical first step in successful solid-phase peptide synthesis. A thorough understanding of the interplay between the peptide's properties and the resin's characteristics is essential for maximizing purity and yield. Polystyrene-based resins like Wang and Rink Amide are workhorses for routine synthesis, while highly functionalized resins such as 2-CTC are invaluable for specialized applications like the synthesis of protected fragments. For long and difficult sequences, the superior solvation properties of PEG-based resins often justify their higher cost. By following a systematic selection process and employing standardized protocols for resin evaluation, researchers can significantly enhance the outcomes of their peptide synthesis endeavors.
References
Safety Operating Guide
Proper Disposal of Fmoc-Gly-Wang Resin: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory waste is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of Fmoc-Gly-Wang resin, a common solid support used in solid-phase peptide synthesis (SPPS). While the resin itself is generally not classified as hazardous, the various chemicals it comes into contact with during the synthesis process are.[1][2] Therefore, proper waste management is crucial to maintain a safe and compliant laboratory environment.
Immediate Safety and Handling
Before initiating any disposal procedures, it is essential to handle the resin and associated waste with care. Always wear appropriate Personal Protective Equipment (PPE), including chemical safety glasses, gloves, and a laboratory coat.[3] All handling of solid resin and chemical waste should be performed in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.[2][3]
Segregation of Waste Streams
The cornerstone of proper chemical waste management is the segregation of different waste streams to prevent hazardous reactions and simplify disposal.[4] During SPPS using this compound, you will encounter several distinct categories of waste that must be collected in separate, clearly labeled containers.[4]
Key Waste Streams in Fmoc-SPPS:
-
Solid Waste: Used this compound after peptide cleavage and contaminated consumables (e.g., gloves, pipette tips, weighing paper).
-
Non-Halogenated Solvent Waste: Solvents such as Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) used for washing and as reaction solvents.[4][5][6]
-
Halogenated Solvent Waste: Solvents like Dichloromethane (DCM) used extensively for washing the resin.[4][6]
-
Basic Waste: Solutions containing piperidine, typically in DMF, used for the removal of the Fmoc protecting group.[4]
-
Acidic Waste: Trifluoroacetic acid (TFA) "cleavage cocktails" used to cleave the synthesized peptide from the resin support.[4]
Step-by-Step Disposal Procedures
1. Solid Waste Disposal (Used Resin and Contaminated Labware):
-
Step 1: Collection: After the final cleavage of the peptide, collect the used this compound. Separately, gather all disposable labware that has come into contact with the resin or any chemicals used in the synthesis.
-
Step 2: Segregation: Place the used resin and other contaminated solid materials into a designated, clearly labeled hazardous solid waste container.[3] Do not mix with other types of waste.
-
Step 3: Storage: Store the sealed waste container in a designated, secure area for hazardous waste pickup.
-
Step 4: Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office as chemical waste.[3]
2. Liquid Waste Disposal:
The liquid waste generated during SPPS is hazardous and must be handled with extreme care.
-
Non-Halogenated and Halogenated Solvents:
-
Collection: Collect all non-halogenated (e.g., DMF) and halogenated (e.g., DCM) solvent washes in separate, clearly labeled hazardous waste containers.[4]
-
Storage: Keep the containers tightly sealed and stored in a secondary containment tray within a ventilated cabinet or a designated waste accumulation area.
-
Disposal: When the containers are approximately 90% full, arrange for pickup and disposal through your institution's EHS office.
-
-
Piperidine (Basic) Waste:
-
Collection: Collect the piperidine solution (typically 20% in DMF) used for Fmoc deprotection in a dedicated container labeled "Piperidine Waste" or "Basic Waste."[4]
-
Neutralization (If required): Some institutional protocols may require the neutralization of basic waste before collection. This is a hazardous procedure that should only be performed by trained personnel in a fume hood.
-
Disposal: Arrange for pickup by your institution's hazardous waste management service.
-
-
TFA Cleavage Cocktail (Acidic) Waste:
-
Collection: This highly corrosive waste must be collected in a designated, acid-resistant container labeled "Acidic Waste" or "TFA Waste."[4]
-
Neutralization (If required): Due to its high corrosivity, TFA waste often requires neutralization to a pH between 6 and 8 before disposal. This process generates heat and gas and must be performed with extreme caution in a fume hood.[4]
-
Disposal: Once neutralized (if required by your facility), ensure the container is securely capped and clearly labeled with all chemical components. Arrange for pickup by your institution's hazardous waste management service.[4]
-
Quantitative Data Summary
The following table summarizes key quantitative and safety data for this compound.
| Property | Value | Source(s) |
| Appearance | White to yellowish solid/powder | [3] |
| Storage Temperature | 2-8°C, desiccated and protected from light | [1][2] |
| Hazard Classification | Not classified as a hazardous substance or mixture according to GHS, but caution is advised. | [2] |
| Potential Health Effects | May cause skin, eye, and respiratory tract irritation. | [1] |
| Hazardous Decomposition Products | Oxides of carbon (CO, CO2) and nitrogen (NO, NO2, …) under fire conditions. | [1] |
Experimental Protocols & Visualizations
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper segregation and disposal of waste generated from peptide synthesis using this compound.
Caption: Workflow for the segregation and disposal of Fmoc-SPPS waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
